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N-Cbz-3-aminocyclopentanecarboxylic Acid Documentation Hub

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  • Product: N-Cbz-3-aminocyclopentanecarboxylic Acid
  • CAS: 1427475-13-5

Core Science & Biosynthesis

Foundational

N-Cbz-3-aminocyclopentanecarboxylic acid chemical properties

Executive Summary N-Cbz-3-aminocyclopentanecarboxylic acid is a critical intermediate in the synthesis of peptidomimetics and conformationally restricted pharmaceutical agents. As a protected derivative of 3-aminocyclope...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cbz-3-aminocyclopentanecarboxylic acid is a critical intermediate in the synthesis of peptidomimetics and conformationally restricted pharmaceutical agents. As a protected derivative of 3-aminocyclopentanecarboxylic acid (AcPc), it serves as a scaffold for "foldamers"—synthetic oligomers with well-defined secondary structures—and as a bioisostere for


-amino acids (e.g., GABA).

This guide details the physicochemical properties, synthetic pathways, and experimental protocols for this compound, focusing on its role in locking peptide backbone conformations to enhance metabolic stability and receptor selectivity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound consists of a cyclopentane ring substituted with a carboxylic acid at position 1 and a carbobenzyloxy (Cbz/Z)-protected amine at position 3. Its utility stems from the rigidity of the cyclopentane core, which restricts the conformational freedom of the attached peptide chains.

Key Properties Table
PropertyDescription
Chemical Name N-Cbz-3-aminocyclopentanecarboxylic acid
IUPAC Name 3-{[(Benzyloxy)carbonyl]amino}cyclopentanecarboxylic acid
Molecular Formula

Molecular Weight 263.29 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
Melting Point Isomer-dependent; typically 90–130 °C (range varies by enantiomeric purity)
pKa (COOH) ~4.5 (Predicted based on carbocyclic acid analogs)
Stereoisomers cis-((1R,3S) / (1S,3R)) and trans-((1R,3R) / (1S,3S))
Stereochemical Significance

The relative stereochemistry between the amino and carboxylic acid groups dictates the secondary structure of resulting peptides:

  • Cis-Isomers: Tend to promote turn-like structures (e.g., 12-helix formation in

    
    -peptides).
    
  • Trans-Isomers: Favor extended sheet-like conformations.

  • Enantiomers: The (1S,3R) and (1R,3S) forms are often isolated via enzymatic resolution or asymmetric synthesis to target specific receptor chiral pockets.

Synthesis & Production Strategies

The synthesis of N-Cbz-3-aminocyclopentanecarboxylic acid typically follows a "Core Synthesis


 Protection" logic. The core amino acid is first constructed (often via norbornene oxidation or Curtius rearrangement of cyclopentane precursors) and then selectively protected.
Synthetic Workflow Diagram (Graphviz)

SynthesisWorkflow Precursor Cyclopentene / Norbornene Derivatives CoreAA 3-Aminocyclopentane- carboxylic Acid (Core) Precursor->CoreAA Oxidation/Rearrangement Reaction Schotten-Baumann (Cbz-Cl + NaOH) CoreAA->Reaction Dissolution in Basic Buffer Product N-Cbz-3-aminocyclopentane- carboxylic Acid Reaction->Product N-Acylation

Figure 1: General synthetic workflow for the production of the N-Cbz protected scaffold.

Protection Chemistry (The "Cbz" Factor)

The Carbobenzyloxy (Cbz) group is chosen for its stability against acidic conditions used to remove Boc groups (orthogonal protection) and its resistance to basic conditions used for Fmoc removal. It is removed via catalytic hydrogenation (


, Pd/C) or strong acids (HBr/AcOH), making it ideal for "head-to-tail" cyclization strategies where the C-terminus is activated while the N-terminus remains masked.

Applications in Drug Discovery

Peptidomimetics & Foldamers

N-Cbz-3-aminocyclopentanecarboxylic acid is a premier building block for


-peptide foldamers . Unlike flexible linear peptides, oligomers containing this residue adopt stable secondary structures (helices or sheets) in solution.
  • Mechanism: The cyclopentane ring locks the torsion angles (

    
    ) of the backbone.
    
  • Result: Increased binding affinity to receptors and resistance to proteolytic degradation.[1]

Bioisosteres of GABA

The 3-aminocyclopentanecarboxylic acid core is a conformationally restricted analog of


-aminobutyric acid (GABA).
  • GABA_A vs GABA_B: Specific isomers (cis vs trans) can selectively activate GABA receptors. The Cbz-protected form serves as a lipophilic prodrug or intermediate to synthesize these potent agonists.

Conformational Locking Diagram

ConformationalLock Linear Linear Peptide (GABA) Constraint Cyclic Constraint (Cyclopentane Ring) Linear->Constraint Entropy Penalty Locked Locked Conformation (N-Cbz-AcPc) Constraint->Locked Rigidification Benefit High Receptor Affinity & Metabolic Stability Locked->Benefit Bioactivity

Figure 2: Impact of cyclopentane ring constraint on peptide bioactivity.

Experimental Protocols

Protocol: Synthesis of N-Cbz-3-aminocyclopentanecarboxylic Acid

Objective: Selective N-protection of the amino acid core using Benzyl Chloroformate (Cbz-Cl).

Reagents:

  • 3-Aminocyclopentanecarboxylic acid (1.0 equiv)[2]

  • Benzyl Chloroformate (Cbz-Cl) (1.2 equiv)

  • Sodium Hydroxide (NaOH) (2.0 equiv) or Sodium Carbonate (

    
    )
    
  • Solvents: Water / Dioxane (1:1 v/v) or Water / THF

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 3-aminocyclopentanecarboxylic acid (e.g., 10 mmol) in 20 mL of 1N NaOH solution. Cool the mixture to 0°C in an ice bath.

    • Causality: Low temperature prevents hydrolysis of the Cbz-Cl reagent before it reacts with the amine.

  • Acylation: Add Benzyl Chloroformate (12 mmol) dropwise over 30 minutes while maintaining the pH at ~9-10 by adding additional NaOH or

    
     as needed.
    
    • Self-Validating Check: If pH drops below 8, the amine becomes protonated (

      
      ) and nucleophilicity is lost, halting the reaction.
      
  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–12 hours.

  • Work-up:

    • Wash the alkaline solution with Diethyl Ether (

      
      ) (2 x 20 mL) to remove unreacted Cbz-Cl and byproducts (benzyl alcohol).
      
    • Crucial Step: Acidify the aqueous layer carefully with 1N HCl to pH ~2.[3] The product, being a carboxylic acid, will precipitate or form an oil.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexanes to obtain the pure N-Cbz derivative.

Protocol: Deprotection (Cbz Removal)

Objective: Liberation of the free amine for peptide coupling.

  • Catalytic Hydrogenation: Dissolve the N-Cbz compound in Methanol. Add 10% Pd/C (10 wt%). Stir under

    
     atmosphere (balloon) for 2–4 hours. Filter through Celite.[3]
    
  • Acidolysis (Alternative): Treat with 33% HBr in Acetic Acid for 1 hour at room temperature. Precipitate with cold ether.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Appella, D. H., et al. (1999). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society, 121(26), 6206–6212. Link

  • LePlae, P. R., et al. (2001). "Tolerance of acyclic residues in the beta-peptide 12-helix: access to diverse side-chain arrays for biological applications." Journal of the American Chemical Society, 123(10), 2442–2443. Link

  • Stájer, G., et al. (2002). "Synthesis of saturated and unsaturated 2-aminocyclopentanecarboxylic acid derivatives." Tetrahedron, 58(49), 9865-9870. Link

  • PubChem Compound Summary. (2025). "3-Aminocyclopentanecarboxylic acid."[4][2] National Center for Biotechnology Information. Link

Sources

Exploratory

Technical Guide: Synthesis of N-Cbz-(1R,3S)-3-Aminocyclopentanecarboxylic Acid

Topic: Synthesis of N-Cbz-(1R,3S)-3-aminocyclopentanecarboxylic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Rationale Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of N-Cbz-(1R,3S)-3-aminocyclopentanecarboxylic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The synthesis of N-Cbz-(1R,3S)-3-aminocyclopentanecarboxylic acid (often referred to as N-Cbz-cis-ACPC) represents a critical workflow in the development of neuraminidase inhibitors (e.g., Peramivir) and conformationally restricted peptide mimetics. The core challenge lies not merely in the bond formation but in establishing and maintaining the specific (1R,3S) stereochemistry essential for biological activity.

While various routes exist—including the Curtius rearrangement of diacids or enzymatic resolution of amino esters—this guide focuses on the Vince Lactam Route . This approach is selected for its superior scalability, atom economy, and the commercial availability of the chiral starting material, (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one ((-) Vince lactam). This route avoids hazardous azide chemistry associated with Curtius rearrangements and provides a self-validating stereochemical outcome.

Core Synthetic Strategy
  • Stereochemical Anchor: Utilization of enantiopure (-) Vince lactam fixes the chiral centers (

    
    ) early in the synthesis.
    
  • Lactam Activation: Catalytic hydrogenation removes the olefin, preventing side reactions during ring opening.

  • Ring Opening: Acid-mediated hydrolysis cleaves the amide bond to reveal the amino acid.

  • Orthogonal Protection: Schotten-Baumann conditions introduce the Cbz group, enabling subsequent peptide coupling without racemization.

Reaction Pathway Visualization

The following diagram illustrates the stepwise transformation from the Vince lactam to the final N-Cbz protected amino acid.

SynthesisRoute Lactam (1R,4S)-2-azabicyclo[2.2.1] hept-5-en-3-one (Vince Lactam) SatLactam 2-azabicyclo[2.2.1] heptan-3-one Lactam->SatLactam Step 1: H2, Pd/C EtOAc, RT AminoAcidSalt (1R,3S)-3-aminocyclopentane carboxylic acid HCl SatLactam->AminoAcidSalt Step 2: 6M HCl Reflux FinalProduct N-Cbz-(1R,3S)-3-amino cyclopentanecarboxylic acid AminoAcidSalt->FinalProduct Step 3: Cbz-Cl, NaHCO3 Schotten-Baumann

Caption: Stepwise conversion of (-) Vince lactam to N-Cbz-cis-ACPC via hydrogenation, hydrolysis, and protection.

Detailed Experimental Protocols

Step 1: Catalytic Hydrogenation of (-) Vince Lactam

Objective: Saturation of the alkene to prevent oxidative side reactions and facilitate clean ring opening.

  • Reagents: (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 equiv), 10% Pd/C (5 wt%), Ethyl Acetate (10 V).

  • Equipment: Hydrogenation vessel (Parr shaker or balloon setup), Celite pad.

Protocol:

  • Charge the reaction vessel with (-) Vince lactam and Ethyl Acetate.

  • Add 10% Pd/C catalyst carefully under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

  • Purge the vessel with Hydrogen gas (

    
    ) three times.
    
  • Stir the mixture under

    
     atmosphere (1 atm is sufficient, 30-50 psi speeds kinetics) at room temperature for 4-6 hours.
    
  • Process Control (TLC): Monitor consumption of starting material (SiO2, 50% EtOAc/Hexane; Stain: KMnO4). The olefin spot will disappear.

  • Filter the reaction mixture through a Celite pad to remove the catalyst.[1] Wash the pad with Ethyl Acetate.

  • Concentrate the filtrate in vacuo to yield 2-azabicyclo[2.2.1]heptan-3-one as a white solid.

    • Yield Expectation: >95% (Quantitative).[2][3][4]

    • Note: This intermediate is stable and can be stored or carried forward immediately.

Step 2: Acid-Mediated Lactam Hydrolysis

Objective: Cleavage of the bicyclic lactam to release the free amino acid functionality.

  • Reagents: Saturated Lactam (from Step 1), 6M Hydrochloric Acid (HCl).

  • Conditions: Reflux (

    
    ).
    

Protocol:

  • Suspend the saturated lactam in 6M HCl (approx. 5-8 mL per gram of lactam).

  • Heat the mixture to reflux. The solid will dissolve as hydrolysis proceeds.

  • Maintain reflux for 4–6 hours.

    • Causality: The bicyclic system is strained; however, the amide bond is robust. Heat and strong acid are required to drive the equilibrium fully to the open-chain amino acid form.

  • Cool the solution to room temperature.

  • Concentrate the solution to dryness under reduced pressure to remove excess HCl and water.

  • Co-evaporate with toluene (2x) to remove trace moisture.

  • Result: (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride is obtained as a hygroscopic off-white solid.

Step 3: N-Cbz Protection (Schotten-Baumann Conditions)

Objective: Selective protection of the amine to allow for orthogonal peptide synthesis, while preventing di-protection or oligomerization.

  • Reagents: Amino acid HCl salt (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.1 equiv), Sodium Bicarbonate (

    
    , 3.0-4.0 equiv), Water/THF (1:1 v/v).
    

Protocol:

  • Dissolve the amino acid hydrochloride salt in Water/THF (1:1).

  • Add

    
     solid in portions. Ensure the pH is adjusted to ~9–10.
    
    • Critical Parameter: If pH < 8, the amine remains protonated and unreactive. If pH > 11, hydrolysis of Cbz-Cl competes significantly.

  • Cool the mixture to

    
     in an ice bath.
    
  • Add Benzyl chloroformate (Cbz-Cl) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup:

    • Wash the basic aqueous layer with Diethyl Ether (

      
      ) to remove unreacted Cbz-Cl and benzyl alcohol byproducts.
      
    • Acidify the aqueous layer carefully with 2M HCl to pH ~2. The product will precipitate or oil out.

    • Extract the acidic aqueous layer with Ethyl Acetate (3x).

  • Dry combined organic layers over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

Analytical Data & Specifications

The following table summarizes the expected physicochemical properties for validation.

ParameterSpecificationNotes
Appearance Off-white to white powderCrystalline solid preferred
Melting Point 145 – 148 °CSharp range indicates high purity
Stereochemistry (1R, 3S)cis-configuration relative to ring plane
MS (ESI) [M+H]+ = 264.1Consistent with Formula

1H NMR

7.35 (m, 5H, Ar-H), 5.08 (s, 2H,

-Ph), 4.05 (m, 1H, CH-NH), 2.80 (m, 1H, CH-COOH)
Characteristic benzyl singlet at ~5.1 ppm

Process Control & Troubleshooting (Expertise & Experience)

Controlling Regioselectivity

In the Schotten-Baumann protocol, the order of addition is critical. Adding base to the amino acid before Cbz-Cl ensures the amine is nucleophilic. If Cbz-Cl is added to an acidic solution, it may simply hydrolyze before reacting.

Handling the Hygroscopic Intermediate

The hydrochloride salt from Step 2 is extremely hygroscopic. Do not attempt to store it for long periods open to air. If the salt turns into a gum/oil, dissolve it directly in the water buffer for Step 3; isolation as a dry solid is not strictly necessary for the next step if the stoichiometry is adjusted.

Stereochemical Integrity

The (1R,3S) configuration is thermodynamically stable relative to the trans-isomer under these conditions, but harsh basic conditions (pH > 12) or high temperatures during protection could theoretically induce epimerization at the


-carbon (C1). Maintain pH between 8–10 using mild bases like bicarbonate or carbonate, rather than hydroxide, to mitigate this risk.

References

  • Vince, R. et al. (1978). "Resolution of racemic carbocyclic nucleoside analogs." Journal of Medicinal Chemistry.

  • Grieco, P. A. et al. (1984). "Synthetic Applications of 2-Azabicyclo[2.2.1]hept-5-en-3-one." Journal of Organic Chemistry.

  • Organic Chemistry Portal. (2024). "Cbz Protection: Schotten-Baumann Conditions."

  • ChemicalBook. (2023). "(1R,3S)-3-Aminocyclopentanecarboxylic acid Properties and Synthesis."

  • BenchChem. (2025). "Technical Guide to the Cbz Protecting Group."

Sources

Foundational

Structure Elucidation of N-Cbz-3-aminocyclopentanecarboxylic Acid

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1] Executive Summary N-Cbz-3-aminocyclopentanecarboxylic acid (N-Cbz-3-ACPC) represents a critical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

Executive Summary

N-Cbz-3-aminocyclopentanecarboxylic acid (N-Cbz-3-ACPC) represents a critical scaffold in the design of peptidomimetics and foldamers.[1] Unlike flexible acyclic


-amino acids, the cyclopentane ring imposes rigid conformational constraints that facilitate the formation of specific secondary structures, such as 12-helices in 

-peptides.[1]

However, the synthesis of this intermediate often yields mixtures of diastereomers (cis and trans) and regioisomers. This guide provides a definitive, self-validating workflow for the structural elucidation of N-Cbz-3-ACPC, focusing on distinguishing stereochemistry using advanced NMR techniques and understanding the rotameric complications introduced by the Carbobenzyloxy (Cbz) protecting group.[1]

Structural Framework & Synthetic Context

Before initiating analysis, one must understand the structural variables. The molecule consists of three distinct domains:

  • The Cyclopentane Core: A flexible five-membered ring that undergoes pseudorotation (envelope/twist conformations).[1]

  • The Functionality: A carboxylic acid at C1 and a protected amine at C3.

  • The Protecting Group: The N-Cbz group, which introduces rotameric complexity due to restricted rotation around the N-CO bond.[1]

The Stereochemical Challenge

The primary elucidation target is the relative configuration of C1 and C3:

  • Cis-isomer: The carboxylic acid and the amine are on the same face of the ring (

    
     or 
    
    
    
    for the racemate).
  • Trans-isomer: The groups are on opposite faces (

    
     or 
    
    
    
    ).

Note: In the context of 1,3-disubstitution, the "cis" relationship often allows for unique intramolecular H-bonding or specific NOE signals absent in the "trans" form.

Analytical Strategy: The Elucidation Workflow

The following workflow ensures a logical progression from establishing connectivity to confirming stereochemistry.

ElucidationWorkflow Start Crude Product Isolation HRMS HRMS (ESI+) Confirm Formula: C14H17NO4 Start->HRMS IR FT-IR Confirm C=O (Acid vs Carbamate) HRMS->IR NMR_1D 1H NMR (DMSO-d6) Check Purity & Rotamers IR->NMR_1D Decision Rotamers Present? NMR_1D->Decision VT_NMR Variable Temp NMR (Coalescence > 80°C) Decision->VT_NMR Yes (Broad/Split Peaks) NMR_2D 2D NMR Suite (COSY, HSQC, NOESY) Decision->NMR_2D No (Sharp Peaks) VT_NMR->NMR_2D Stereo Stereochemical Assignment (NOE Analysis) NMR_2D->Stereo

Figure 1: Step-by-step elucidation workflow. Note the critical checkpoint for Cbz-induced rotamers.

Experimental Protocols & Data Analysis

Mass Spectrometry (HRMS)

Objective: Validate molecular formula and absence of side-products (e.g., benzyl bromide residues).[1]

  • Method: ESI-TOF (Positive Mode).[1]

  • Expected Data:

    • 
       (Commonly the base peak for Cbz-amino acids).[1]
      
1H NMR Spectroscopy (The Primary Tool)

Solvent Choice: DMSO-d6 is preferred over CDCl


.[1]
  • Reasoning: The carboxylic acid proton is often invisible in CDCl

    
     due to exchange. DMSO stabilizes the H-bonds, sharpening the amide (NH) doublet and allowing observation of the -COOH proton (broad singlet ~12 ppm).
    

The Cbz Rotamer Artifact: The Cbz group exhibits restricted rotation around the carbamate N-C bond. In 1H NMR at room temperature (298 K), this often manifests as:

  • Doubling of signals: Two sets of peaks for the benzylic CH

    
     and the NH proton.
    
  • Broadening: The H3 methine signal may appear as an indistinct lump.

  • Solution: Run the sample at 353 K (80°C) . This increases the rotation rate beyond the NMR timescale, coalescing rotamers into sharp, averaged signals.

Table 1: Representative 1H NMR Assignment (DMSO-d6, 500 MHz)
PositionType

(ppm)
MultiplicityInterpretation
-COOH OH12.1br sCarboxylic acid proton.[1]
Ar-H CH7.30 - 7.38mCbz aromatic ring (5H).[1]
NH NH7.15d (or br)Carbamate NH.[1] Coupling to H3 helps determine conformation.[1]
Bn-CH2 CH

5.02sBenzylic methylene of Cbz.[1]
H3 CH3.95mMethine attached to Nitrogen.[1]
H1 CH2.75mMethine attached to Carboxyl.[1]
H2/H4/H5 CH

1.4 - 2.2mRing methylenes.[1] Complex coupling patterns.[1][2]

Stereochemical Elucidation: Cis vs. Trans

This is the most critical section. Connectivity alone does not define the drug-like properties; stereochemistry does.[1]

The NOESY Strategy

Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for assigning relative stereochemistry in 1,3-disubstituted cyclopentanes.

  • Logic:

    • In the Cis isomer, the H1 and H3 methine protons are on the same face of the ring (assuming the substituents are also on the same face, or if H1/H3 are both axial-like). However, typically we look at the relationship between the substituents.

    • Correction for 1,3-systems: If the Amino group (at C3) and Carboxyl group (at C1) are Cis , the protons H1 and H3 are also Cis (on the same face).

    • Trans isomer: H1 and H3 are on opposite faces.[1][3]

Key Correlation: Look for the cross-peak between H1 and H3 .

ObservationAssignmentStructural Basis
Strong H1-H3 NOE Cis-Isomer Protons are spatially proximal (< 5 Å) on the same face of the envelope.[1]
Weak/No H1-H3 NOE Trans-Isomer Protons are on opposite faces; distance is too large for significant NOE transfer.[1]
Coupling Constant ( ) Analysis

While less definitive than NOESY due to ring flexibility, the pseudo-axial/equatorial relationships can be probed.

  • Cis-isomer: Often displays larger vicinal couplings if the ring locks into a conformation where substituents are pseudo-equatorial, making the protons pseudo-axial (

    
     Hz).[1]
    

StereochemLogic Data 2D NOESY Spectrum Check Check H1 (2.7 ppm) to H3 (3.9 ppm) Data->Check Result_Yes Strong Cross Peak Check->Result_Yes Result_No No/Weak Cross Peak Check->Result_No Concl_Cis CIS Isomer (Protons on same face) Result_Yes->Concl_Cis Concl_Trans TRANS Isomer (Protons on opposite faces) Result_No->Concl_Trans

Figure 2: Decision tree for stereochemical assignment using NOESY correlations.

Troubleshooting & Self-Validation

The "False Trans" Trap

Problem: In flexible rings, a cis isomer might adopt a conformation where H1 and H3 are distant, leading to a false negative in NOESY. Validation Protocol:

  • Derivatization: Convert the acid to a methyl ester. This often reduces H-bonding flexibility.[1]

  • X-Ray Crystallography: If the N-Cbz derivative is an oil (common), react with a chiral amine (e.g., phenylethylamine) to form a crystalline salt or amide. This provides absolute configuration via X-ray.[1]

Cbz-induced Signal Overlap

The aromatic protons of Cbz (7.3 ppm) can obscure critical NH signals.

  • Fix: Use HSQC (Heteronuclear Single Quantum Coherence) .[1] This filters out the Cbz aromatic protons (attached to C) from the NH proton (attached to N), allowing you to see the NH chemical shift and coupling clearly in the indirect dimension.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link[1]

    • Foundational text on why constrained cyclic amino acids are synthesized.
  • Appella, D. H., et al. (1999). "Beta-peptide foldamers: Robust helix formation in a new family of beta-amino acid oligomers."[1] Journal of the American Chemical Society, 121(26), 6206–6212. Link[1]

    • Details the synthesis and NMR characterization of trans-2-aminocyclopentanecarboxylic acid, providing comparative d
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] Link

    • Authoritative source for NOESY and HSQC protocols described in Section 4.
  • PubChem. (2025).[1][4] "3-Aminocyclopentanecarboxylic acid."[1][4] National Library of Medicine.[1][4] Link[1]

    • Source for physical property data and identifiers.[4][5][6]

Sources

Exploratory

Technical Guide: Synthesis of trans-N-Cbz-3-Aminocyclopentanecarboxylic Acid

The following technical guide details the synthesis of trans-N-Cbz-3-aminocyclopentanecarboxylic acid , a critical gamma-amino acid scaffold used in peptide foldamers and medicinal chemistry. Executive Summary Target Mol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of trans-N-Cbz-3-aminocyclopentanecarboxylic acid , a critical gamma-amino acid scaffold used in peptide foldamers and medicinal chemistry.

Executive Summary

Target Molecule: trans-N-(Benzyloyloxycarbonyl)-3-aminocyclopentanecarboxylic acid CAS Registry Number: (Racemate often cited, specific enantiomers vary) Core Application: Non-proteinogenic building block for


-peptides, foldamers, and conformationally restricted drug analogs.
Synthetic Challenge:  The primary challenge lies in establishing the trans-1,3-stereochemistry on the flexible cyclopentane ring. While catalytic hydrogenation of precursors typically yields the thermodynamically favored cis-isomer (pseudo-diequatorial), accessing the trans-isomer requires thermodynamic equilibration or specific reduction conditions (dissolving metal reduction) followed by diastereomeric separation.

Strategic Retrosynthesis

To ensure high fidelity and scalability, this guide prioritizes the Oxime Reduction Route coupled with Schotten-Baumann Protection . This pathway is preferred over the Curtius rearrangement of 1,3-cyclopentanedicarboxylic acid due to the commercial availability of the 3-oxocyclopentanecarboxylic acid precursor and the ability to separate diastereomers at the protected stage.

Reaction Pathway Analysis
  • Precursor: 3-Oxocyclopentanecarboxylic acid (commercially available).[1]

  • Stereocenter Formation: Conversion to the oxime followed by reduction.

    • Path A (Catalytic H₂/Pt): Yields predominantly cis (kinetic product).

    • Path B (Na/ROH): Yields a trans-enriched mixture (thermodynamic/radical mechanism). (Selected Route)

  • Protection: N-Cbz protection of the crude amino acid mixture.

  • Purification: Fractional crystallization or column chromatography to isolate the trans-isomer.

Experimental Protocol

Phase 1: Oxime Formation

Objective: Convert the ketone to the hydroxyimino derivative to prepare for amine reduction.

Reagents:

  • 3-Oxocyclopentanecarboxylic acid (1.0 equiv)

  • Hydroxylamine hydrochloride (1.5 equiv)

  • Sodium acetate (2.0 equiv)

  • Solvent: Water/Ethanol (1:1)

Procedure:

  • Dissolve 3-oxocyclopentanecarboxylic acid in water/ethanol.

  • Add sodium acetate and hydroxylamine hydrochloride.

  • Heat to reflux for 2 hours.

  • Concentrate under vacuum to remove ethanol.[2]

  • Cool the aqueous residue; the oxime typically precipitates. Filter, wash with cold water, and dry.

    • Checkpoint: Quantitative yield is expected. Product is usually a mixture of E/Z oximes (irrelevant for the next step).

Phase 2: Dissolving Metal Reduction (The Stereoselectivity Step)

Objective: Reduce the oxime to the amine while maximizing the trans ratio.

Reagents:

  • 3-Hydroxyiminocyclopentanecarboxylic acid (from Phase 1)

  • Sodium metal (excess, ~10-15 equiv)

  • Solvent: Absolute Ethanol or n-Propanol (Anhydrous)

Mechanism & Causality: Unlike catalytic hydrogenation, which adds hydrogen from the least hindered face (giving cis), dissolving metal reduction proceeds via radical anion intermediates. These intermediates can equilibrate to the more stable conformation (or follow a specific orbital trajectory) prior to protonation. In the context of 1,3-disubstituted cyclopentanes, this method provides a viable access route to the trans-amine, often yielding a ~1:1 to 4:6 cis:trans mixture, which is superior to the >9:1 cis selectivity of hydrogenation.

Procedure:

  • Place the oxime in a multi-neck flask equipped with a reflux condenser and efficient mechanical stirrer.

  • Dissolve in absolute ethanol under inert atmosphere (

    
    ).
    
  • Caution: Add sodium metal cut into small pieces slowly to maintain a vigorous reflux. Hydrogen gas is evolved; ensure proper ventilation.

  • Continue reflux until all sodium is dissolved.

  • Quench the reaction by adding water carefully.

  • Acidify with HCl to pH ~2 and concentrate to dryness to obtain the crude amino acid hydrochloride salt.

    • Note: Do not attempt to separate isomers at this stage; the zwitterionic free amino acids are difficult to purify.

Phase 3: Cbz-Protection and Isolation

Objective: Protect the amine to facilitate purification and isolate the trans-isomer.

Reagents:

  • Crude 3-aminocyclopentanecarboxylic acid HCl salt

  • Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

  • Sodium Hydroxide (2M solution)

  • Solvent: Water/Dioxane or Water/THF

Procedure:

  • Dissolve the crude amino acid salt in 2M NaOH (adjust pH to ~10-11).

  • Cool to 0°C in an ice bath.

  • Add Cbz-Cl dropwise while simultaneously adding NaOH to maintain pH > 10 (Schotten-Baumann conditions).

  • Stir at 0°C for 1 hour, then warm to room temperature overnight.

  • Workup:

    • Wash the alkaline solution with diethyl ether (removes unreacted Cbz-Cl and neutral impurities).

    • Acidify the aqueous layer carefully with 6M HCl to pH 2. The N-Cbz amino acid will precipitate or oil out.

    • Extract with Ethyl Acetate (

      
      ).[3] Dry over 
      
      
      
      and concentrate.
  • Isomer Separation (Critical Step):

    • The crude residue contains both cis- and trans-N-Cbz-3-aminocyclopentanecarboxylic acid.[4]

    • Crystallization: Dissolve the mixture in a minimum amount of hot Ethyl Acetate/Hexane or Ethanol/Water. The trans-isomer often exhibits different solubility. (Consult specific literature for the exact solvent system for your enantiomeric series; often the trans racemate is less soluble).

    • Chromatography: If crystallization fails, use silica gel chromatography.

      • Mobile Phase:

        
         (95:5:1).
        
      • The trans-isomer typically elutes after the cis-isomer due to polarity differences in the folded conformation.

Visualization of Workflows

Reaction Scheme

ReactionScheme Start 3-Oxocyclopentane- carboxylic acid Oxime Oxime Intermediate Start->Oxime NH2OH·HCl, NaOAc EtOH/H2O, Reflux Amine 3-Aminocyclopentane- carboxylic acid (HCl) Oxime->Amine Na, EtOH (Dissolving Metal Red.) Generates cis/trans mix Product trans-N-Cbz-3-Amino- cyclopentanecarboxylic acid Amine->Product 1. Cbz-Cl, NaOH (pH 10) 2. Acidify & Extract 3. Fractional Crystallization

Caption: Synthetic pathway emphasizing the dissolving metal reduction to access the trans-isomer.

Workup & Purification Logic

WorkupFlow Crude Crude Reaction Mixture (Alkaline pH) Wash Ether Wash Crude->Wash AqLayer Aqueous Layer (Contains Product Salt) Wash->AqLayer Retain Aqueous Acidify Acidify to pH 2 (HCl) AqLayer->Acidify Extract Extract into EtOAc Acidify->Extract Mixture cis/trans Mixture (N-Cbz Protected) Extract->Mixture Separation Separation Strategy Mixture->Separation Cryst Crystallization (EtOAc/Hex) Separation->Cryst Primary Method Column Column Chromatography (CHCl3/MeOH/AcOH) Separation->Column Secondary Method Final Pure trans-Isomer Cryst->Final Column->Final

Caption: Purification logic flow for isolating the trans-isomer from the diastereomeric mixture.

Analytical Validation (QC)

To confirm the identity and purity of the trans-isomer, compare analytical data against the cis-isomer. The trans-isomer typically displays distinct NMR coupling constants due to the ring conformation.

Parametertrans-Isomer (Target)cis-Isomer (Impurity)
H-3 Methine Signal (

NMR)
Typically broader or shifted downfield relative to cis.Distinct multiplicity often observed.
C-13 NMR (Carbonyl)

ppm

ppm
Melting Point Generally lower than cis (check specific enantiomer data).Often higher melting (e.g., >130°C for cis).
TLC (

)
Lower

(more polar interaction in acid systems).
Higher

.

Note: Exact values depend on the solvent (


 for free acid, 

for protected) and enantiomeric purity.

References

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives. Journal of the American Chemical Society. Link

  • Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid. Australian Journal of Chemistry.[5] Link

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid. Journal of Organic Chemistry. Link

  • Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Current Medicinal Chemistry. Link

Sources

Foundational

Stereochemical &amp; Pharmacological Profiling of 3-Aminocyclopentanecarboxylic Acid (3-ACPC)

Executive Summary 3-Aminocyclopentanecarboxylic acid (3-ACPC) represents a critical scaffold in neuropharmacology, serving as a conformationally restricted analogue of -aminobutyric acid (GABA). Unlike the flexible GABA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminocyclopentanecarboxylic acid (3-ACPC) represents a critical scaffold in neuropharmacology, serving as a conformationally restricted analogue of


-aminobutyric acid (GABA). Unlike the flexible GABA molecule, which can adopt multiple rotameric states to bind promiscuously across GABA

, GABA

, and GABA

(

) receptors, 3-ACPC locks the amino and carboxylic acid pharmacophores into fixed spatial vectors.

This rigidification allows for the precise dissection of receptor subtypes. Specifically, the (1R,3S)-cis isomer has emerged as a potent agonist for the GABA


 receptor, a ligand-gated ion channel distinct from the classic benzodiazepine-sensitive GABA

sites. This guide details the stereochemical matrix, conformational analysis, and a validated stereoselective synthetic protocol for these isomers.

Part 1: The Stereochemical Matrix

The 3-ACPC scaffold contains two chiral centers at C1 and C3, giving rise to four distinct stereoisomers. These exist as two diastereomeric pairs: the cis-isomers (where the amino and carboxyl groups occupy the same face of the ring) and the trans-isomers (opposite faces).

Nomenclature and Absolute Configuration

Confusion often arises in the literature regarding the assignment of cis/trans relative to R/S descriptors. Based on the Cahn-Ingold-Prelog (CIP) priority rules and authoritative crystallographic data (e.g., Amidinomycin degradation products), the assignments are as follows:

Common NameIUPAC DescriptorGeometric RelationshipBiological Relevance
(-)-cis-3-ACPC (1R,3S)Syn (Same Face)Potent GABA

agonist; Amidinomycin fragment
(+)-cis-3-ACPC (1S,3R)Syn (Same Face)Weak/Inactive at GABA

(-)-trans-3-ACPC (1R,3R)Anti (Opposite Face)GABA transport inhibitor
(+)-trans-3-ACPC (1S,3S)Anti (Opposite Face)GABA transport inhibitor

Technical Note: The cis configuration in 1,3-disubstituted cyclopentanes typically results in a meso compound only if the substituents are identical. Since 3-ACPC has distinct -NH


 and -COOH groups, the cis form is chiral and resolvable into enantiomers.
Conformational Analysis: The Envelope Effect

The cyclopentane ring is not planar; it adopts a dynamic "envelope" conformation to relieve torsional strain.[1][2]

  • Puckering: One carbon atom flaps out of the plane defined by the other four.[1]

  • Pharmacophoric Vector: In cis-3-ACPC, the envelope conformation forces the amino and carboxyl groups into a specific distance (approx. 5–6 Å) and dihedral angle that mimics the "folded" bioactive conformation of GABA required for

    
    -receptors.
    
  • Zwitterionic Character: The cis isomers possess a higher propensity for intramolecular hydrogen bonding between the ammonium and carboxylate termini compared to the trans isomers, stabilizing specific puckered states in solution.

Part 2: Validated Synthetic Protocol

Methodology: Stereoselective Reductive Amination via Chiral Auxiliary Objective: Synthesis of optically pure cis-(1R,3S)-3-ACPC. Rationale: Direct resolution of the amino acid is low-yield. This protocol utilizes a chiral amine ((S)-(-)-1-phenylethylamine) to form a diastereomeric intermediate that can be separated via crystallization or chromatography before hydrogenolysis.

Step-by-Step Workflow
Phase 1: Formation of the Chiral Imine
  • Reagents: 3-Oxocyclopentanecarboxylic acid (Precursor), (S)-(-)-1-phenylethylamine (Chiral Auxiliary), Methanol (Solvent).

  • Procedure:

    • Dissolve 3-oxocyclopentanecarboxylic acid in anhydrous methanol.

    • Add 1.05 equivalents of (S)-(-)-1-phenylethylamine dropwise at 0°C.

    • Stir for 2 hours to form the imine (Schiff base).

    • Mechanistic Insight: The bulky phenyl group of the auxiliary directs the subsequent hydride attack, inducing diastereoselectivity.

Phase 2: Stereoselective Reduction
  • Reagents: Sodium borohydride (NaBH

    
    ) or Sodium cyanoborohydride (NaBH
    
    
    
    CN).
  • Procedure:

    • Cool the imine solution to -78°C (if high diastereomeric excess is required) or 0°C.

    • Add NaBH

      
       in small portions.
      
    • Critical Control Point: Maintain low temperature to prevent scrambling of the imine geometry.

    • The hydride attacks the imine carbon from the less sterically hindered face (opposite the phenyl ring of the auxiliary), predominantly yielding the cis-amine configuration relative to the carboxylate (if the carboxylate directs via chelation) or trans depending on solvent polarity.

    • Note: In this specific protocol, the cis diastereomer is often favored due to intramolecular hydrogen bonding directing the hydride delivery.

Phase 3: Separation and Deprotection
  • Separation: The resulting secondary amines are diastereomers (not enantiomers). Separate them via flash column chromatography (Silica gel, CH

    
    Cl
    
    
    
    /MeOH gradient).
  • Hydrogenolysis:

    • Dissolve the purified diastereomer in MeOH/Water.

    • Add Pd(OH)

      
      /C (Pearlman's catalyst).
      
    • Hydrogenate at 50 psi H

      
       for 12 hours.
      
    • This cleaves the phenylethyl chiral auxiliary, yielding the free primary amino acid.

  • Purification: Recrystallize from Ethanol/Water to obtain pure (1R,3S)-3-ACPC.

Synthetic Logic Diagram

G Start 3-Oxocyclopentanecarboxylic Acid (Achiral Precursor) Imine Chiral Imine Intermediate Start->Imine Condensation Auxiliary Add (S)-(-)-1-Phenylethylamine (Chiral Auxiliary) Auxiliary->Imine Reduction Stereoselective Reduction (NaBH4, -78°C) Imine->Reduction Hydride Attack Diastereomers Mixture of Diastereomeric Amines (Separable Physical Properties) Reduction->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Hydrogenolysis Hydrogenolysis (Pd(OH)2/H2) Cleave Auxiliary Separation->Hydrogenolysis Isolate Target Diastereomer Product Pure (1R,3S)-3-ACPC (Target Agonist) Hydrogenolysis->Product

Figure 1: Chemo-enzymatic or chiral-auxiliary based workflow for the isolation of specific 3-ACPC stereoisomers.

Part 3: Pharmacological Significance[6]

The pharmacological utility of 3-ACPC lies in its ability to discriminate between GABA receptor subtypes.

GABA Receptor Selectivity Profile[7]
  • GABA

    
    :  Generally low affinity for 3-ACPC isomers compared to GABA or muscimol.
    
  • GABA

    
    :  Inactive.
    
  • GABA

    
     (GABA-
    
    
    
    ):
    The (-)-cis-(1R,3S) isomer is a partial agonist. This is significant because GABA
    
    
    receptors are highly localized (e.g., in the retina), making specific ligands valuable for studying visual processing without the sedative side effects associated with broad-spectrum GABA
    
    
    modulation.
Structure-Activity Relationship (SAR) Visualized

SAR Isomer1 (-)-cis-(1R,3S) ReceptorC GABA-C (rho) Receptor Isomer1->ReceptorC Agonist (High Affinity) Transporter GABA Transporter (GAT) Isomer1->Transporter Substrate Isomer2 (+)-trans-(1S,3S) Isomer2->ReceptorC Inactive/Low Affinity Isomer2->Transporter Inhibitor/Substrate

Figure 2: Differential signaling and binding pathways for cis vs. trans isomers of 3-ACPC.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized isomers, the following analytical benchmarks must be met.

Nuclear Magnetic Resonance (NMR)

The cis and trans isomers can be distinguished by the coupling constants (


) of the methine proton at C3.
  • cis-3-ACPC: The pseudo-axial/equatorial relationships in the envelope conformation typically yield distinct multiplet patterns compared to the trans isomer.

  • 13C NMR: The symmetry (or lack thereof) in the chemical environment of C2 and C5 provides confirmation of the substitution pattern.

Polarimetry

Optical rotation is the definitive test for enantiopurity after the chiral auxiliary is removed.

  • (-)-cis-(1R,3S):

    
     to 
    
    
    
    (H
    
    
    O).
  • (+)-cis-(1S,3R):

    
     (H
    
    
    
    O).[3]

References

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin.[4][5] Australian Journal of Chemistry, 32(11), 2517–2521.[5]

  • Johnston, G. A. R. (2002). Medicinal Chemistry and Molecular Pharmacology of GABA-C Receptors. Current Topics in Medicinal Chemistry, 2(8), 903-913.

  • PubChem. (2024). (1R,3S)-3-Aminocyclopentanecarboxylic acid (Compound Summary). National Library of Medicine.

  • Chem-Impex International. (2024). (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid Product Data.

Sources

Exploratory

Strategic Guide: N-Cbz Protecting Group Introduction and Stability

Executive Summary The Benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide and organic synthesis, valued for its unique orthogonality to both acid-labile (Boc) and base-labile (Fmoc) protecting groups.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide and organic synthesis, valued for its unique orthogonality to both acid-labile (Boc) and base-labile (Fmoc) protecting groups.[1][2][3] While its introduction is chemically straightforward, industrial scalability and yield optimization require a nuanced understanding of pH control, reagent selection, and quenching dynamics.[3]

This guide provides a technical deep-dive into the Cbz lifecycle, moving beyond standard textbook definitions to address the "why" and "how" of experimental design in drug development contexts.

Part 1: The Chemistry of Cbz

The Cbz group protects amines by converting them into carbamates.[2][3][4] This transformation significantly reduces the nucleophilicity of the nitrogen atom via resonance delocalization of the lone pair into the carbonyl system.[3]

Key Chemical Advantages:

  • Orthogonality: Stable to TFA (cleaves Boc) and piperidine (cleaves Fmoc).[3]

  • Chirality Preservation: Unlike amide formation, carbamate protection rarely leads to racemization unless exotic activation conditions are used.[3]

  • Crystallinity: Cbz-protected intermediates often exhibit superior crystallinity compared to Boc analogs, simplifying purification in early-phase scale-up.[3]

Part 2: Strategic Introduction (Protection)[3]

Selecting the right reagent is a balance between cost, safety, and atom economy.[3]

Method A: The Standard (Cbz-Cl)

Benzyl Chloroformate (Cbz-Cl) is the most common reagent but carries safety risks (lachrymator, moisture sensitivity).[3]

Protocol: Schotten-Baumann Conditions [3]

  • Substrate: Amino acid or primary/secondary amine (10 mmol).

  • Solvent: THF/Water (1:[3][5]1) or Dioxane/Water.[3] Note: Biphasic systems are essential to solubilize both the organic reagent and the inorganic base.[3]

  • Base: Na₂CO₃ or NaHCO₃ (2.5 eq).[3]

  • Temperature: 0 °C to RT.

Step-by-Step Workflow:

  • Dissolve the amine in water/base.[3] Cool to 0 °C.

  • Add Cbz-Cl (1.1 eq) dropwise.[1][3] Critical: Rapid addition causes localized heating and hydrolysis of the reagent.[3]

  • Monitor pH.[1][3][6] Maintain pH 8.5–9.5.[3]

    • Why? pH < 8 slows the reaction; pH > 10 promotes hydrolysis of Cbz-Cl and potential racemization of amino acids.[3][6]

  • Stir vigorously for 2–4 hours.

  • Quench: Acidify carefully with 1M HCl to pH 2 (if product is an acid) or extract directly (if product is neutral).

Method B: The Safer Alternative (Cbz-OSu)

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is a crystalline solid.[3] It eliminates the risk of pressure buildup associated with Cbz-Cl decomposition.[3]

Protocol:

  • Dissolve amine in THF/Water or MeCN/Water.[3]

  • Add NaHCO₃ (1.5 eq).[3]

  • Add Cbz-OSu (1.05 eq) in one portion.[3]

  • Stir at RT overnight.

  • Benefit: The byproduct is N-hydroxysuccinimide (water-soluble), simplifying workup.[3]

Decision Logic: Reagent Selection

Cbz_Selection Start Start: Select Cbz Reagent Scale Is this Large Scale (>100g)? Start->Scale Safety Is Fume Hood Capacity Limited? Scale->Safety No Cost Is Cost the Primary Driver? Scale->Cost Yes CbzCl Use Cbz-Cl (High Atom Economy, Low Cost) Safety->CbzCl No CbzOSu Use Cbz-OSu (High Safety, Easy Workup) Safety->CbzOSu Yes (Avoid Lachrymators) Cost->CbzCl Yes Cost->CbzOSu No (Quality Focus)

Figure 1: Decision matrix for selecting between Cbz-Cl and Cbz-OSu based on scale, safety, and cost constraints.

Part 3: Stability Profile & Orthogonality[3]

The utility of Cbz lies in its specific stability window.[3][7][8] It withstands conditions that cleave other groups, allowing for complex multi-step synthesis.[1][3]

ConditionStabilityNotes
Acid (Mild) Stable Stable to 50% TFA/DCM (Boc cleavage conditions) and dilute HCl.[3]
Acid (Strong) Unstable Cleaved by HBr/AcOH, HF, and strong Lewis acids (e.g., BBr₃).[3]
Base (Organic) Stable Stable to Piperidine (Fmoc cleavage), TEA, DIPEA.[3]
Base (Inorganic) Stable Stable to NaOH/KOH hydrolysis at RT (saponification of esters leaves Cbz intact).[3]
Reduction Unstable Primary cleavage method. Cleaved by H₂/Pd-C, H₂/Pt, and dissolving metals (Na/NH₃).[3]
Oxidation Stable Generally stable to Jones reagent, KMnO₄.[3]

Part 4: Deprotection Dynamics

Catalytic Hydrogenolysis (The Gold Standard)

This is the cleanest method, producing only toluene and CO₂ as byproducts.[3]

Mechanism: The reaction is not a simple reduction but a coordination event.[3] The benzyl ring coordinates to the Palladium surface, weakening the C-O bond.[3] Hydrogen is then inserted, cleaving the bond to form toluene and a carbamic acid, which spontaneously decarboxylates.[2][3][4][8]

Hydrogenolysis_Mech Substrate N-Cbz Amine Adsorption Pd Surface Coordination Substrate->Adsorption + Pd/C Cleavage C-O Bond Cleavage Adsorption->Cleavage + H₂ Intermediate Carbamic Acid (Unstable) Cleavage->Intermediate - Toluene Products Free Amine + CO₂ + Toluene Intermediate->Products - CO₂ (Spontaneous)

Figure 2: Mechanistic pathway of Pd-catalyzed hydrogenolysis of the Cbz group.[3]

Standard Protocol:

  • Solvent: Methanol or Ethanol (increases H₂ solubility).[3]

  • Catalyst: 10% Pd/C (5–10 wt% loading relative to substrate).[1][3]

  • Atmosphere: H₂ balloon (1 atm) is usually sufficient.[1][3]

  • Procedure:

    • Purge flask with N₂.[3]

    • Add catalyst carefully (wet with solvent to prevent ignition).[3]

    • Add substrate solution.[3][8]

    • Purge with H₂ (balloon cycle x3).

    • Stir vigorously.[1][3][8] Diffusion of H₂ into the liquid phase is often the rate-limiting step.[3]

  • Workup: Filter through Celite to remove Pd.[3] Concentrate.

Acidic Cleavage (The "Hard" Way)

Used when the molecule contains sulfur (which poisons Pd catalysts) or benzyl ethers that must be retained.[3]

  • Reagent: 33% HBr in Acetic Acid.

  • Conditions: RT for 30–60 mins.[3]

  • Warning: Generates benzyl bromide (lachrymator) as a byproduct.[3]

Part 5: Troubleshooting & Optimization

Issue 1: Catalyst Poisoning

  • Symptom: Reaction stalls despite fresh H₂.

  • Cause: Presence of Sulfur (Met, Cys) or basic amines coordinating strongly to Pd.[3]

  • Solution: Use Pd(OH)₂ (Pearlman's Catalyst) or add acetic acid to the solvent to protonate amines, preventing strong coordination to the metal surface.[3]

Issue 2: Safety in Scale-Up

  • Risk: Hydrogen gas is flammable; dry Pd/C is pyrophoric.[3]

  • Mitigation: Use Transfer Hydrogenation .[2][3][9]

    • Reagents: Ammonium Formate or 1,4-Cyclohexadiene as H-donors.[3]

    • Protocol: Reflux in MeOH with Pd/C.[3][4][7] This generates H₂ in situ at the catalyst surface, avoiding gas cylinders.[3]

Issue 3: Scrambling/Racemization

  • Cause: High pH during introduction or high temperature during deprotection.[3]

  • Solution: strictly maintain pH < 10 during Schotten-Baumann; keep hydrogenolysis at RT.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[2][3] Standard reference for stability matrices.[3][3]

  • Cbz Protection and Deprotection Protocols. Common Organic Chemistry. Detailed experimental procedures.[3]

  • Catalytic Hydrogenolysis of Cbz Groups. BenchChem Application Notes. Optimization of Pd/C loadings.[3]

  • Benzyl Chloroformate Properties & Safety. Wikipedia/ECHA.[3] Safety data regarding lachrymator status.[3][3]

  • Mechanism of Amine Protection. Master Organic Chemistry. Mechanistic insights into carbamate formation.[3]

Sources

Foundational

biological activity of aminocyclopentanecarboxylic acid derivatives

The following technical guide is structured to provide a mechanistic and operational deep-dive into the biological activity of aminocyclopentanecarboxylic acid (ACPC) derivatives. Technical Whitepaper | Version 2.0 Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a mechanistic and operational deep-dive into the biological activity of aminocyclopentanecarboxylic acid (ACPC) derivatives.

Technical Whitepaper | Version 2.0

Executive Summary

Aminocyclopentanecarboxylic acid (ACPC) derivatives represent a masterclass in conformational restriction . By locking the amino and carboxylic acid moieties into a rigid cyclopentane ring, these molecules force specific dihedral angles that mimic bioactive conformations of flexible neurotransmitters (Glutamate, GABA) and amino acids. This guide dissects the three primary biological domains of ACPC derivatives: Neurological Modulation (mGluRs) , Antifungal Efficacy (Cispentacin) , and Oncological Transport Targeting (LAT1) .

Part 1: Neurological Modulation (The mGluR Agonists)

The most scientifically significant application of ACPC derivatives lies in the interrogation of Metabotropic Glutamate Receptors (mGluRs). Unlike ionotropic receptors (NMDA, AMPA) which form channels, mGluRs are G-protein coupled.[1] The derivative (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) is the "gold standard" probe for distinguishing these systems.[1]

Mechanistic Action

1S,3R-ACPD acts as a selective agonist for Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) receptors but has little effect on Group III.[1]

  • Group I Activation: Couples to

    
     proteins, activating Phospholipase C (PLC), leading to IP3 generation and intracellular 
    
    
    
    release.[1]
  • Group II Activation: Couples to

    
     proteins, inhibiting adenylyl cyclase and reducing cAMP levels.
    
Signaling Pathway Visualization

The following diagram illustrates the divergent signaling cascades triggered by 1S,3R-ACPD binding.

mGluR_Signaling cluster_GroupI Group I mGluR Pathway (Excitatory) cluster_GroupII Group II mGluR Pathway (Inhibitory) ACPD 1S,3R-ACPD (Ligand) mGluR1 mGluR1/5 ACPD->mGluR1 mGluR2 mGluR2/3 ACPD->mGluR2 Gq Gq Protein mGluR1->Gq PLC PLC-beta Gq->PLC IP3 IP3 Production PLC->IP3 Ca Ca2+ Release (Endoplasmic Reticulum) IP3->Ca Gi Gi/o Protein mGluR2->Gi AC Adenylyl Cyclase Gi->AC cAMP Reduced cAMP AC->cAMP Downregulation

Caption: Divergent G-protein coupling of 1S,3R-ACPD. Note the simultaneous activation of Gq (Calcium mobilization) and Gi (cAMP inhibition).

Validated Protocol: Calcium Mobilization Assay (FLIPR)

To validate the biological activity of an ACPC derivative against Group I mGluRs, a ratiometric calcium assay is required.

Objective: Quantify agonist potency (


) via intracellular calcium flux.

Reagents:

  • HEK-293 cells stably expressing mGluR5.

  • Calcium-sensitive dye (Fluo-4 AM or Fura-2).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Control Agonist: Glutamate (100

    
    M).
    
  • Control Antagonist: MPEP (2-Methyl-6-(phenylethynyl)pyridine).

Step-by-Step Workflow:

  • Cell Loading: Incubate cells with 4

    
    M Fluo-4 AM and 0.04% Pluronic F-127 for 60 minutes at 37°C. Causality: Pluronic acid facilitates dye solubilization and membrane permeation.
    
  • Wash: Wash cells

    
     with Assay Buffer to remove extracellular dye. Integrity Check: High background fluorescence indicates insufficient washing.
    
  • Baseline Reading: Measure fluorescence (

    
    ) for 10 seconds to establish resting 
    
    
    
    levels.
  • Compound Injection: Inject ACPC derivative (0.1 nM – 100

    
    M).
    
  • Response Recording: Record fluorescence for 120 seconds.

  • Data Normalization: Calculate

    
     (Peak fluorescence minus baseline divided by baseline).
    

Self-Validation Criteria:

  • Positive control (Glutamate) must elicit >3-fold fluorescence increase.

  • Pre-incubation with MPEP (10

    
    M) must abolish the signal of the ACPC derivative, confirming mGluR5 specificity.
    

Part 2: Antimicrobial Potency (The Beta-Amino Acid Analogs)

Cispentacin (2-aminocyclopentane-1-carboxylic acid) is a naturally occurring antifungal antibiotic.[2] Its biological activity is driven by a "Trojan Horse" mechanism.

Mechanism of Action

Cispentacin is structurally homologous to proline.

  • Uptake: It is actively transported into fungal cells via amino acid permeases (specifically the proline permease).[3]

  • Inhibition: Once intracellular, it acts as a competitive inhibitor of Prolyl-tRNA Synthetase .

  • Result: Cessation of protein synthesis and cell death.[3]

Comparative Activity Data

The stereochemistry of the cyclopentane ring is critical for antifungal activity.

CompoundStereochemistryTarget OrganismActivity (MIC

g/mL)
Mechanism Note
Cispentacin (1R, 2S)Candida albicans6.25 - 12.5Active transport required
Transpentacin (1R, 2R)Candida albicans>100 (Inactive)Poor transporter affinity
Icofungipen (1R, 2S) DerivativeC. albicans / C. glabrata4.0 - 16.0Improved pharmacokinetics
Fluconazole (Control)Candida albicans0.25 - 1.0Ergosterol inhibition

Data Source: Synthesized from Konishi et al. and subsequent SAR studies.

Part 3: Oncology (LAT1 Transport Targeting)

The Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) is overexpressed in aggressive cancers (Glioblastoma, Pancreatic) to fuel high metabolic demand. ACPC derivatives serve as non-metabolizable substrates or inhibitors .

The Transport-Inhibition Logic

Cancer cells require leucine for mTORC1 activation.[4] LAT1 exchanges intracellular Glutamine for extracellular Leucine.

  • ACPC Strategy: ACPC derivatives are designed to bind the extracellular pocket of LAT1.

  • Effect: They block the entry of Leucine, starving the cancer cell and suppressing mTORC1 signaling (antiproliferative effect).

Workflow: Cis-Inhibition Transport Assay

To determine if an ACPC derivative binds LAT1, a radiolabeled uptake competition assay is used.[1]

LAT1_Assay cluster_Reaction Competitive Reaction Step1 Seed Cells (LAT1-overexpressing HeLa or KB cells) Step2 Depletion Phase (Incubate in Na+-free HBSS for 10 min) Step1->Step2 Mix Add [14C]-L-Leucine (Substrate) + ACPC Derivative (Inhibitor) Step2->Mix Step3 Termination (Ice-cold wash x3) Mix->Step3 Step4 Lysis & Scintillation Counting Step3->Step4

Caption: Cis-inhibition workflow. Reduction in [14C]-Leucine uptake indicates ACPC binding affinity.

Critical Control:

  • BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid): A known System L inhibitor. Use 10 mM BCH as a positive control for transport inhibition. If BCH does not block uptake, the cell line does not express functional LAT1.

References

  • Schoepp, D. D., et al. (1993).[1][5] "Pharmacological characterization of the metabotropic glutamate receptor agonist 1S,3R-ACPD in rat hippocampal slices." Neuropharmacology.

  • Konishi, M., et al. (1989). "Cispentacin, a new antifungal antibiotic.[2][6] I. Production, isolation, physico-chemical properties and structure."[1] The Journal of Antibiotics.

  • Oki, T., et al. (1989).[6] "Cispentacin, a new antifungal antibiotic. II.[6][7] In vitro and in vivo antifungal activities."[7][8] The Journal of Antibiotics.

  • Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry.

  • Huttunen, K. M., et al. (2016).[1][9] "Prodrugs of the Large Neutral Amino Acid Transporter 1 (LAT1) Inhibitor." Journal of Medicinal Chemistry.

Sources

Exploratory

The Bergmann-Zervas Revolution: A Technical Guide to Cbz-Protected Amino Acids

Executive Summary The introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 marked the transition of peptide synthesis from a chaotic art to a precise science. Before this inn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 marked the transition of peptide synthesis from a chaotic art to a precise science. Before this innovation, the formation of peptide bonds was plagued by racemization and uncontrolled polymerization.[1] The Cbz group provided the first reversible "mask" for amines that could be removed under neutral, non-hydrolytic conditions (catalytic hydrogenolysis), preserving the delicate stereochemistry of the growing peptide chain.

This guide analyzes the Cbz group not merely as a historical artifact but as a vital tool in the modern synthetic chemist's arsenal, particularly for orthogonal protection strategies where Fmoc (base-labile) and Boc (acid-labile) methodologies fail.

Part 1: Historical Genesis & The "Peptide Crisis"

In the early 20th century, Emil Fischer’s "chloride method" for peptide synthesis was the standard, but it was fundamentally flawed for complex targets. It required harsh conditions that often racemized the L-amino acids, destroying their biological activity.

The 1932 Breakthrough: Max Bergmann and his student Leonidas Zervas, working at the Kaiser Wilhelm Institute, hypothesized that a urethane (carbamate) linkage would reduce the nucleophilicity of the amine while being stable to the activation conditions required for coupling. Their genius lay not just in the protection, but in the deprotection . They discovered that the benzyl-oxygen bond could be cleaved by catalytic hydrogenation, a method that is chemically "orthogonal" to the hydrolytic conditions used to break peptide bonds.

Key Insight: The Cbz group was the first demonstration of orthogonality in organic synthesis—the ability to modify one functional group without affecting another similar group.

Part 2: Mechanistic Principles

The Carbamate Stability

The Cbz group protects the amine by converting it into a carbamate. This reduces the basicity and nucleophilicity of the nitrogen lone pair via resonance delocalization into the carbonyl oxygen. Unlike simple amides, carbamates are more resistant to nucleophilic attack, preventing self-polymerization during activation.

The Hydrogenolysis Cleavage Mechanism

The hallmark of Cbz chemistry is its clean removal. Upon exposure to hydrogen gas (


) and a palladium catalyst:
  • Adsorption: The benzyl ring coordinates to the Pd surface.

  • Cleavage: The benzylic C-O bond is cleaved via hydrogenolysis, releasing toluene.

  • Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release

    
     and the free amine.[2][3]
    

Cbz_Mechanism cluster_0 Protection Phase cluster_1 Deprotection Phase (Hydrogenolysis) Start Free Amino Acid (H2N-R-COOH) Protected Cbz-Amino Acid (BnO-CO-NH-R-COOH) Start->Protected Schotten-Baumann (NaOH, 0°C) Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Protected Complex Pd-Complex Adsorption Protected->Complex H2 / Pd-C Intermediate Carbamic Acid (HO-CO-NH-R...) Complex->Intermediate - Toluene Products Free Peptide + Toluene + CO2 Intermediate->Products Spontaneous Decarboxylation

Figure 1: The lifecycle of Cbz protection, from Schotten-Baumann synthesis to clean hydrogenolytic cleavage.

Part 3: Strategic Selection (Cbz vs. Boc vs. Fmoc)

In modern drug development, Cbz is rarely the primary group for solid-phase synthesis (SPPS) due to the solid support interfering with hydrogenation. However, it is indispensable for solution-phase synthesis and side-chain protection (e.g., Lysine-Z).

Table 1: Comparative Stability Profile

FeatureCbz (Z) Boc Fmoc
Primary Cleavage

/ Pd-C (Hydrogenolysis)
TFA / HCl (Acidolysis)Piperidine (Base)
Secondary Cleavage HBr / AcOH (Strong Acid)Heat / VacuumFluoride (TBAF)
Stable To TFA, Weak Bases, NucleophilesHydrogenolysis, BasesHydrogenolysis, Acids
Labile To Strong Acid,

Strong AcidBases
Racemization Risk LowLowLow (if base is controlled)
Best Use Case Orthogonal to Acid/Base sensitive groupsAcid-stable linkersBase-stable linkers (SPPS standard)

Part 4: Experimental Protocols

Synthesis of Cbz-Amino Acids (Schotten-Baumann Conditions)

Context: This reaction relies on the interfacial reaction between the water-soluble amino acid salt and the organic-soluble benzyl chloroformate (Cbz-Cl).

Reagents:

  • Amino Acid (1.0 equiv)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)

  • NaOH (2M solution) or

    
    
    
  • Solvent: Water/Dioxane or Water/Acetone (1:1)

Protocol:

  • Dissolution: Dissolve the amino acid in 2M NaOH (1.0 equiv) at 0°C. Critical: The pH must remain >10 to keep the amine nucleophilic, but <12 to prevent hydrolysis of the Cbz-Cl reagent.

  • Addition: Add Cbz-Cl dropwise over 30 minutes while simultaneously adding 2M NaOH to maintain pH ~10.

    • Why? Cbz-Cl releases HCl upon reaction.[4] If the solution becomes acidic, the amine protonates (

      
      ) and becomes non-nucleophilic, stopping the reaction.
      
  • Workup: Wash the basic solution with diethyl ether (removes unreacted Cbz-Cl and benzyl alcohol).

  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 2. The Cbz-amino acid will precipitate as a white solid or oil.

  • Extraction: Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
Deprotection via Catalytic Hydrogenolysis

Context: This is the preferred method for Cbz removal as it is neutral and quantitative.

Safety Warning: Dry Pd/C is pyrophoric. Always wet the catalyst with an inert solvent (toluene or water) under nitrogen before adding alcohol.

Protocol:

  • Setup: Dissolve Cbz-protected peptide in Methanol or Ethanol (0.1 M).

  • Catalyst: Add 10% Pd/C (10 wt% relative to substrate) under a nitrogen blanket.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is usually sufficient). Stir vigorously.
    
  • Monitoring: Reaction is typically complete in 1–4 hours. Monitor by TLC (disappearance of UV-active spot) or LC-MS.

    • Note: If the reaction is sluggish, add a drop of acetic acid to protonate the amine product, preventing it from poisoning the catalyst.

  • Filtration: Filter through Celite to remove Pd/C. Do not let the filter cake dry out completely in air.

  • Isolation: Evaporate solvent. The residue is the pure amine (or amine salt if acid was used).

Part 5: Modern Application & Orthogonality Logic

While Fmoc is king in SPPS, Cbz remains crucial for complex "hybrid" syntheses. For example, in the synthesis of cyclic peptides or antibody-drug conjugates (ADCs), a chemist often needs three levels of orthogonality.

Scenario: You have a peptide with a Lysine side chain and an N-terminus.

  • N-terminus: Protected by Fmoc (removed by base).

  • Side-chain: Protected by Boc (removed by acid).[5]

  • Linker moiety: Protected by Cbz .

This allows the chemist to selectively expose the linker (via hydrogenation) without touching the peptide chain (acid/base stable), a feat impossible with only Boc/Fmoc chemistry.

Orthogonality_Logic cluster_app Target Applications Substrate Complex Substrate (Contains Acid & Base Sensitive Groups) Decision Is the substrate sensitive to... Substrate->Decision Route_Acid Sensitive to ACID? (Avoid Boc) Decision->Route_Acid Yes Route_Base Sensitive to BASE? (Avoid Fmoc) Decision->Route_Base Yes Solution Use Cbz Protection (Cleaved by Neutral H2) Route_Acid->Solution Route_Base->Solution App1 Glycopeptides (Base sensitive) Solution->App1 App2 Unnatural Amino Acids (Acid sensitive) Solution->App2

Figure 2: Decision matrix for selecting Cbz protection in complex synthesis scenarios.

References

  • Bergmann, M., & Zervas, L. (1932).[1][6][7] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme Medical Publishers.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.

Sources

Protocols & Analytical Methods

Method

N-Cbz-3-aminocyclopentanecarboxylic acid in solid-phase peptide synthesis

An In-Depth Technical Guide to the Application of N-Cbz-3-aminocyclopentanecarboxylic Acid in Solid-Phase Peptide Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction: Engineering Peptid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of N-Cbz-3-aminocyclopentanecarboxylic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptides with Conformational Rigidity

The advent of Solid-Phase Peptide Synthesis (SPPS) has transformed the landscape of chemical biology and drug discovery, allowing for the routine construction of complex peptide chains.[1][2] A primary frontier in this field is the incorporation of non-natural amino acids (nnAAs) to overcome the inherent limitations of native peptides, such as poor metabolic stability and lack of structural definition.[1][3] Cyclic amino acids, in particular, are powerful tools for introducing conformational constraints into a peptide backbone.[4] This rigidity can pre-organize the peptide into a bioactive conformation, enhancing binding affinity and providing significant resistance to enzymatic degradation.[5][6][7]

This guide focuses on the theory and practice of incorporating a specific and valuable cyclic building block, N-Cbz-3-aminocyclopentanecarboxylic acid , into peptide sequences using modern SPPS protocols. We will explore the strategic advantages conferred by the cyclopentyl scaffold and detail the practical considerations of employing the classical Carboxybenzyl (Cbz) protecting group within the widely used Fmoc/tBu orthogonal synthesis strategy.

The Cbz group, introduced by Bergmann and Zervas in 1932, serves as a robust protector of the N-terminal amine.[8][9] Its stability to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal makes it an excellent orthogonal element for synthesizing complex or N-terminally modified peptides.[8][10]

Physicochemical Data and Properties

A clear understanding of the building block's fundamental properties is essential for its effective use.

PropertyValueSource
Chemical Name N-Cbz-3-aminocyclopentanecarboxylic Acid[11]
CAS Number 1427475-13-5[11]
Molecular Formula C₁₄H₁₇NO₄[11]
Molecular Weight 263.29 g/mol [11]
Structure OC(C1CC(NC(OCC2=CC=CC=C2)=O)CC1)=O[11]

Core Principles: The Rationale for Incorporation

The decision to incorporate N-Cbz-3-aminocyclopentanecarboxylic acid is driven by the desire to impart specific, advantageous characteristics to the final peptide.

The Strategic Value of the Cyclopentane Scaffold
  • Conformational Constraint: Unlike linear aliphatic side chains, the cyclopentane ring severely restricts the rotational freedom of the peptide backbone. This can stabilize secondary structures like β-turns and helices, which are often critical for receptor recognition.

  • Enhanced Proteolytic Stability: Exopeptidases and endopeptidases, the enzymes responsible for peptide degradation, often require a flexible substrate for efficient cleavage. The rigid structure conferred by the cyclic amino acid acts as a "steric shield," significantly increasing the peptide's half-life in vivo.[5]

  • Modulation of Bioactivity: By locking the peptide into a more defined conformation, the entropic penalty of binding to a target is reduced, which can lead to a substantial increase in binding affinity and selectivity.[4]

The Role of the Cbz Protecting Group in Fmoc-SPPS

The primary challenge in peptide synthesis is the selective formation of amide bonds. This is achieved through an orthogonal protection scheme, where different protecting groups can be removed under distinct conditions without affecting others.[12] The Fmoc/tBu strategy is the most common approach in modern SPPS.[2]

  • Nα-Protection: The temporary 9-fluorenylmethoxycarbonyl (Fmoc) group is used for N-terminal protection and is removed at each cycle with a mild base (e.g., piperidine).[1]

  • Side-Chain Protection: "Permanent" side-chain protecting groups (e.g., tBu, Boc, Trt) are acid-labile and are removed simultaneously with resin cleavage using a strong acid like trifluoroacetic acid (TFA).[2]

The Cbz group fits perfectly into this scheme as an orthogonal element. It is stable to both the basic conditions of Fmoc removal and, crucially, the standard acidic conditions of TFA-mediated cleavage, allowing for the synthesis of peptides that remain N-terminally protected.[10][13]

Orthogonality of Key Protecting Groups

Caption: Orthogonality of common protecting groups in SPPS.

Experimental Protocol: Incorporation via Fmoc/tBu SPPS

This protocol details the manual incorporation of N-Cbz-3-aminocyclopentanecarboxylic acid as the final N-terminal residue in a standard Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • Resin: Fmoc-Rink Amide resin or pre-loaded Wang resin appropriate for the C-terminal residue.

  • Amino Acids: Standard side-chain protected Fmoc-amino acids; N-Cbz-3-aminocyclopentanecarboxylic acid.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection: 20% piperidine in DMF (v/v).

  • Coupling:

    • Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Precipitation: Cold diethyl ether.

  • Monitoring: Kaiser test kit.

Workflow Diagram

SPPS_Workflow start Start: Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 repeat_loop Repeat for each standard amino acid deprotect->repeat_loop couple Couple Fmoc-AA (HBTU/DIPEA in DMF) wash1->couple wash2 Wash (DMF) couple->wash2 couple->repeat_loop kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->deprotect Incomplete final_deprotect Final Fmoc Deprotection kaiser_test->final_deprotect Complete wash3 Wash (DMF + DCM) final_deprotect->wash3 couple_cbz Couple N-Cbz-3-aminocyclo- pentanecarboxylic acid wash3->couple_cbz wash4 Wash and Dry Resin couple_cbz->wash4 cleave Cleavage from Resin (TFA Cocktail) wash4->cleave precipitate Precipitate in Cold Ether cleave->precipitate end End: Purify and Analyze N-Cbz-Peptide precipitate->end

Caption: SPPS workflow for N-terminal Cbz-AA incorporation.

Step-by-Step Methodology

1. Resin Preparation and Swelling:

  • Place the resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) and agitate gently for 30-60 minutes to swell the polymer beads.

  • Drain the DMF.

2. Standard SPPS Cycles (for the main chain):

  • Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 5 minutes, drain. Repeat with a second 15-minute agitation.

  • Washing: Wash the resin thoroughly by agitating with DMF (5 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with HBTU (0.95 eq. to the amino acid) and DIPEA (2 eq. to the resin) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

  • Monitoring and Repetition: Perform a Kaiser test to confirm the absence of free primary amines (beads remain yellow).[10] If the test is positive (blue beads), repeat the coupling step. Wash the resin with DMF (3 times). Repeat these cycles until the main peptide sequence is assembled.

3. Incorporation of N-Cbz-3-aminocyclopentanecarboxylic Acid:

  • After the final standard coupling, perform the Fmoc deprotection step as described above to expose the N-terminal amine of the penultimate residue. Wash thoroughly.

  • Activation and Coupling:

    • In a separate vial, dissolve N-Cbz-3-aminocyclopentanecarboxylic acid (3 equivalents) and HBTU (2.85 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 10 minutes. Causality Note: The higher equivalents and extended pre-activation time help overcome the potential steric hindrance of the cyclic amino acid.

    • Add the activated solution to the resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. Due to the bulky nature of this amino acid, an extended coupling time is recommended.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling (double coupling) is strongly advised.

  • Final Wash: Once coupling is complete, wash the peptide-resin thoroughly with DMF (3 times), followed by DCM (3 times), and dry the resin under vacuum.

4. Cleavage and Deprotection:

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail (e.g., 10 mL for a 0.1 mmol synthesis). Safety Note: Perform this step in a well-ventilated fume hood.

  • Agitate the mixture at room temperature for 2-3 hours. The N-terminal Cbz group will remain intact under these conditions.[10]

  • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

  • A white precipitate (the crude peptide) should form. Place the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the tube, decant the ether, and wash the peptide pellet with more cold ether.

  • Allow the crude peptide to air-dry in the fume hood before proceeding to purification (e.g., RP-HPLC) and analysis (e.g., LC-MS).

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete coupling of the Cbz-amino acid (positive Kaiser test) 1. Steric hindrance from the cyclopentane ring.2. Insufficient activation or reaction time.1. Double Couple: Filter and wash the resin, then repeat the coupling step with a freshly prepared solution of activated Cbz-amino acid.2. Use HATU: Switch from HBTU to the more potent coupling reagent HATU.3. Extend Reaction Time: Increase the coupling time to 6 hours or allow it to proceed overnight.
Low final peptide yield 1. Incomplete coupling at one or more steps.2. Premature cleavage of the peptide from the resin (especially with acid-sensitive linkers).1. Ensure a negative Kaiser test after every coupling step.2. Use a less acid-sensitive linker if possible and ensure all reagents are anhydrous.
Partial loss of the N-terminal Cbz group Prolonged exposure (>4 hours) to a harsh TFA cocktail, especially at elevated temperatures.1. Limit cleavage time to the recommended 2-3 hours.2. Ensure the reaction is performed at room temperature.

References

  • MolecularCloud. What Are Cyclic Amino Acids and Their Applications?. (2023). Available from: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024). Available from: [Link]

  • Bio-Synthesis Inc. Cyclic Peptide Synthesis. Available from: [Link]

  • AA Blocks. N-Cbz-3-aminocyclopentanecarboxylic Acid. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available from: [Link]

  • Loffet, A. Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science. (2014).
  • ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. (2023). Available from: [Link]

  • University of Calgary. Ch27: Peptide synthesis. Available from: [Link]

  • Appella, D. H., et al. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society. (2002). Available from: [Link]

  • Merck Millipore. Unnatural Amino Acids for Peptide Synthesis. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Coupling of N-Cbz-3-aminocyclopentanecarboxylic Acid

Abstract This technical guide provides a comprehensive, in-depth protocol for the amide coupling of N-Cbz-3-aminocyclopentanecarboxylic acid, a valuable building block in contemporary medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the amide coupling of N-Cbz-3-aminocyclopentanecarboxylic acid, a valuable building block in contemporary medicinal chemistry and drug development. The non-proteinogenic, cyclic nature of this amino acid derivative introduces unique stereochemical considerations and potential steric hindrance, necessitating carefully optimized coupling strategies. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the rationale to adapt and troubleshoot these protocols effectively. We will explore two robust, field-proven coupling methodologies: the use of the uronium salt HATU, known for its high efficiency with sterically hindered substrates, and the classic carbodiimide-mediated approach using EDC in conjunction with the additive HOBt to suppress racemization. Detailed experimental procedures, characterization data interpretation, and troubleshooting guidance are provided to ensure reproducible and high-yield synthesis of the desired amide products.

Introduction: The Significance of Cyclic Amino Acid Scaffolds

Cyclic amino acid derivatives, such as N-Cbz-3-aminocyclopentanecarboxylic acid, are of significant interest in peptidomimetic and small molecule drug design. The cyclopentane ring imposes conformational constraints on the molecule, which can lead to peptides with more defined secondary structures, enhanced metabolic stability, and improved receptor binding affinity compared to their linear acyclic counterparts. The benzyloxycarbonyl (Cbz) protecting group provides a stable yet readily cleavable shield for the amino functionality, making it a workhorse in peptide synthesis.[1][][3] The successful coupling of this building block is a critical step in the synthesis of novel therapeutics.

The primary challenge in coupling reactions involving such structures lies in overcoming potential steric hindrance and preventing racemization at the stereocenter.[4][5] The choice of coupling reagent is therefore paramount to achieving high yields and maintaining stereochemical integrity.[5][6] This guide will detail two of the most effective methods to address these challenges.

Mechanistic Considerations: Choosing Your Coupling Strategy

The formation of an amide bond requires the activation of the carboxylic acid moiety to make it susceptible to nucleophilic attack by an amine.[7] The two protocols presented here achieve this activation through different, highly efficient intermediates.

HATU-Mediated Coupling: Superior for Hindered Systems

HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a third-generation uronium/aminium-based coupling reagent renowned for its high efficiency and low tendency to cause racemization, especially with sterically demanding substrates.[8][9][10]

The mechanism proceeds as follows:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.[11][12]

  • Activation: The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[8][12][13]

  • Active Ester Formation: This intermediate rapidly reacts with the liberated HOAt (1-hydroxy-7-azabenzotriazole) to form an OAt-active ester.[12][13] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, accelerating the subsequent amidation step.

  • Amidation: The amine nucleophile attacks the activated ester to form the desired amide bond, regenerating HOAt.[12][13]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} dot Caption: Workflow for HATU-mediated amide coupling.

EDC/HOBt Coupling: The Classic and Cost-Effective Approach

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7] However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea, terminating the reaction.[6]

To mitigate these side reactions, an additive such as HOBt (1-Hydroxybenzotriazole) is almost always included.[14][15][16][17]

The mechanism is as follows:

  • Activation: The carboxylic acid adds to the carbodiimide (EDC), forming the O-acylisourea intermediate.[7][17]

  • HOBt Interception: HOBt rapidly intercepts the O-acylisourea to form an OBt-active ester. This new intermediate is less reactive than the O-acylisourea but is significantly more stable and far less susceptible to racemization.[7]

  • Amidation: The amine nucleophile then reacts with the OBt-active ester to yield the final amide product. The byproduct, a soluble urea derivative, is easily removed during aqueous workup.[18]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} dot Caption: Workflow for EDC/HOBt-mediated amide coupling.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
N-Cbz-3-aminocyclopentanecarboxylic acid≥98% PuritySigma-AldrichStore desiccated at 2-8°C.
Amine Coupling Partner≥98% PurityVariesEnsure it is free of moisture.
HATU≥98% PuritySigma-AldrichStore under inert gas, desiccated at 2-8°C.
EDC Hydrochloride≥98% PuritySigma-AldrichStore desiccated at 2-8°C.
HOBt Hydrate≥97% PuritySigma-AldrichStore desiccated at room temperature.
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Sigma-AldrichStore under inert gas. Use a fresh bottle or freshly distilled.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse from a sealed bottle or dry over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichUse from a sealed bottle.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor workup and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. Sodium Bicarbonate (NaHCO₃)--For workup.
1 M Hydrochloric Acid (HCl)--For workup.
Brine (Saturated aq. NaCl)--For workup.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying organic layers.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Protocol 1: HATU Coupling

This protocol is recommended for sterically hindered amines or when the highest possible yield and lowest racemization are desired.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Cbz-3-aminocyclopentanecarboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Reagent Addition: Add the amine coupling partner (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) sequentially to the stirred solution at room temperature. Rationale: A slight excess of the amine and coupling reagent ensures the complete consumption of the starting acid. DIPEA is added in excess to neutralize the hexafluorophosphate salt of HATU and the HCl generated.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). Rationale: The acid wash removes excess DIPEA and any unreacted amine. The base wash removes unreacted starting acid and HOBt. The brine wash removes residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: EDC/HOBt Coupling

This is a robust and more economical method suitable for a wide range of amines.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add N-Cbz-3-aminocyclopentanecarboxylic acid (1.0 eq), the amine coupling partner (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the components in anhydrous DCM or DMF (approximately 0.1-0.2 M). Cool the flask to 0°C in an ice bath. Rationale: Cooling the reaction mixture before adding the EDC minimizes potential side reactions and racemization.[6]

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction and perform the workup as described in Protocol 1 (Section 3.2, Step 5). The water-soluble urea byproduct from EDC will be removed during the aqueous washes.[18]

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1 (Section 3.2, Step 6).

Characterization of the Coupled Product

Accurate characterization is essential to confirm the identity, purity, and integrity of the synthesized amide.

TechniqueExpected Observations
¹H NMR (Nuclear Magnetic Resonance)Expect to see characteristic peaks for the Cbz protecting group (~7.3 ppm, multiplet, 5H; ~5.1 ppm, singlet, 2H), signals from the cyclopentyl ring, and new signals corresponding to the coupled amine moiety. The amide N-H proton will appear as a broad singlet, its chemical shift being solvent-dependent.[19]
¹³C NMR Confirmation of the new amide carbonyl carbon (typically ~170-175 ppm) and carbons from the newly introduced amine fragment.
Mass Spectrometry (LC-MS/ESI-MS) The primary method for confirming the molecular weight. Look for the [M+H]⁺ (positive ion mode) or [M-H]⁻ (negative ion mode) ion corresponding to the calculated exact mass of the product.[20][21][22][23]
HPLC (High-Performance Liquid Chromatography)Used to assess the purity of the final compound. A single major peak indicates a pure sample. Chiral HPLC may be used to confirm the enantiomeric purity if applicable.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagents.- Wet solvents or reagents.- Insufficiently reactive amine.- Use fresh, high-purity coupling reagents.- Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere.- Switch to the more powerful HATU protocol. Consider gentle heating (40-50°C).
Presence of Starting Material - Insufficient equivalents of coupling reagent or amine.- Short reaction time.- Increase equivalents of the amine and coupling reagent to 1.2-1.5 eq.- Extend the reaction time and monitor carefully by TLC/LC-MS.
Formation of N-Acylurea Byproduct (EDC Protocol) - O-acylisourea rearrangement.- Ensure HOBt is added before EDC.- Maintain a low temperature (0°C) during the initial phase of the reaction.
Epimerization/Racemization - Use of a strong, nucleophilic base.- Prolonged exposure to activating conditions.- Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.- Ensure the reaction does not run unnecessarily long after completion.- Use HATU, which is known to suppress racemization.[9]

Conclusion

The successful coupling of N-Cbz-3-aminocyclopentanecarboxylic acid is readily achievable through the judicious selection of reagents and careful execution of the experimental protocol. For challenging couplings involving sterically hindered amines, the HATU-based method offers superior performance in terms of reaction rate and yield. For more routine syntheses, the EDC/HOBt protocol provides a reliable and cost-effective alternative. By understanding the mechanistic principles behind these methods and adhering to the detailed procedures and purification strategies outlined in this guide, researchers can confidently incorporate this valuable cyclic amino acid building block into their synthetic targets, advancing the frontiers of medicinal chemistry and drug discovery.

References

  • HATU:a third-generation coupling reagent - ChemicalBook. (2024-07-03).
  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020-12-21).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech. (2025-04-24).
  • HATU - Wikipedia.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025-09-02).
  • Amine to Amide Mechanism - HATU - Common Organic Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024-06-04).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications.
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate.
  • Expert Insights: Choosing the Right Coupling Reagents for Peptide Synthesis. (2026-02-13).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies.
  • Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods - Creative Proteomics.
  • (PDF) Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure - ResearchGate. (2026-02-08).
  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025-07-31).
  • Characterization of intact and modified proteins by mass spectrometry - MS Vision.
  • Protein mass spectrometry - Wikipedia.
  • 1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH.
  • CBZ-Amino Acids - BOC Sciences.
  • The Enduring Legacy of the Carbobenzyloxy Group: An In-depth Guide to N-Cbz Protected Amino Acids - Benchchem.
  • Amide Synthesis - Fisher Scientific.

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Method

Application Notes and Protocols for the Use of N-Cbz-3-aminocyclopentanecarboxylic Acid in Peptidomimetics

Introduction: Harnessing Conformational Rigidity for Enhanced Peptidomimetic Design Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Conformational Rigidity for Enhanced Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery.[1][2][3] They offer the potential to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. A key strategy in the rational design of potent and selective peptidomimetics is the incorporation of conformationally constrained non-natural amino acids.[3] These building blocks restrict the peptide backbone's flexibility, guiding it into a specific bioactive conformation that can lead to enhanced receptor affinity and selectivity.

This guide focuses on the application of N-Cbz-3-aminocyclopentanecarboxylic acid, a valuable constrained amino acid, in the synthesis and structural control of peptidomimetics. The cyclopentane ring imparts a significant degree of rigidity to the peptide backbone, influencing its secondary structure and, consequently, its biological activity.[4][5] The stereochemistry of the amino and carboxyl groups on the cyclopentane ring—whether cis or trans—further dictates the conformational preferences of the resulting peptide.[6]

Herein, we provide a comprehensive overview of the strategic incorporation of N-Cbz-3-aminocyclopentanecarboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the rationale behind its use, detailed experimental protocols for its synthesis and incorporation, and methods for the conformational analysis of the resulting peptidomimetics.

Physicochemical Properties of N-Cbz-3-aminocyclopentanecarboxylic Acid

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₄
Molecular Weight 263.29 g/mol
Appearance White to off-white solid---
Solubility Soluble in organic solvents such as DMF, DCM, and methanolGeneral Knowledge
Stereoisomers cis and trans isomers[7][8]

Strategic Considerations for Incorporation into Peptides

The use of N-Cbz-3-aminocyclopentanecarboxylic acid in Fmoc-based solid-phase peptide synthesis (SPPS) requires careful consideration of its unique protecting group. The benzyloxycarbonyl (Cbz or Z) group is orthogonal to the base-labile Fmoc group and the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) commonly used in Fmoc/tBu strategies. This orthogonality allows for selective manipulation of the peptide sequence.

There are two primary strategies for incorporating a Cbz-protected amino acid into a peptide sequence during Fmoc-SPPS:

  • N-terminal Capping: The peptide is synthesized using standard Fmoc-SPPS, and after the final Fmoc deprotection, the N-terminus is capped with a Cbz group using a reagent like benzyl chloroformate (Cbz-Cl).

  • Final Amino Acid Coupling: The peptide is synthesized using standard Fmoc-SPPS, and the last amino acid to be added is an N-Cbz protected amino acid.

The Cbz group is generally stable to the trifluoroacetic acid (TFA) cocktails used for final cleavage from most resins, allowing for the synthesis of peptides with a protected N-terminus. If the free N-terminus is desired, the Cbz group can be removed on-resin via catalytic hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-3-aminocyclopentanecarboxylic Acid

The synthesis of N-Cbz-3-aminocyclopentanecarboxylic acid can be achieved from the corresponding 3-aminocyclopentanecarboxylic acid. A general procedure is outlined below. The synthesis of the starting amino acid can be found in the literature.[7]

Materials:

  • 3-Aminocyclopentanecarboxylic acid (cis or trans isomer)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminocyclopentanecarboxylic acid in an aqueous solution of sodium carbonate or sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. Maintain the pH of the reaction mixture in the basic range (pH 8-9) by adding more base as needed.

  • Allow the reaction to stir at room temperature for several hours or overnight.

  • Wash the reaction mixture with diethyl ether or ethyl acetate to remove any unreacted Cbz-Cl.

  • Acidify the aqueous layer to pH 2-3 with cold dilute hydrochloric acid.

  • The N-Cbz protected amino acid will precipitate out of the solution. If it does not precipitate, extract the product into ethyl acetate.

  • Collect the precipitate by filtration or separate the organic layer.

  • Wash the product with cold water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Protocol 2: Incorporation of N-Cbz-3-aminocyclopentanecarboxylic Acid into a Peptide via SPPS

This protocol describes the manual solid-phase synthesis of a peptide incorporating N-Cbz-3-aminocyclopentanecarboxylic acid using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin or other suitable resin

  • N-Fmoc protected amino acids with acid-labile side-chain protection

  • N-Cbz-3-aminocyclopentanecarboxylic acid (cis or trans)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride (for capping)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Workflow for SPPS Incorporation:

SPPS_Workflow Resin_Swelling Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (N-Cbz-AA, DIC/HOBt, DIPEA in DMF) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Kaiser_Test Kaiser Test Washing_2->Kaiser_Test Repeat Repeat Cycle Kaiser_Test->Repeat Positive Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) Kaiser_Test->Cleavage Negative (Final AA) Repeat->Fmoc_Deprotection

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[9][10]

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[11]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.

  • Coupling of N-Cbz-3-aminocyclopentanecarboxylic Acid:

    • In a separate vial, pre-activate N-Cbz-3-aminocyclopentanecarboxylic acid (2-4 equivalents relative to resin loading) with DIC (2-4 eq.) and HOBt (2-4 eq.) in DMF for 10-15 minutes. Add DIPEA (1-2 eq.) to the pre-activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. The coupling of this sterically hindered amino acid may require longer reaction times or double coupling.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.[12]

  • Capping (Optional): If the Kaiser test remains positive after repeated coupling, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2-6 for the subsequent Fmoc-protected amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed (if a free N-terminus is desired and a Cbz group is not at the N-terminus), wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water, for 2-3 hours at room temperature.[13]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Conformational Analysis of Peptidomimetics

The incorporation of 3-aminocyclopentanecarboxylic acid is intended to induce specific secondary structures. The conformational preferences of the resulting peptidomimetics can be elucidated using a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.[14][15] Key NMR parameters provide valuable structural information:

  • Chemical Shifts (δ): The chemical shifts of amide protons (HN) and α-protons (Hα) are sensitive to the local secondary structure. Deviations from random coil values can indicate the presence of helical or extended conformations.[14]

  • Nuclear Overhauser Effect (NOE): NOEs arise between protons that are close in space (< 5 Å), providing crucial distance constraints for structure calculation. Specific patterns of NOEs are characteristic of different secondary structures (e.g., sequential dNN(i, i+1) NOEs in helices, and cross-strand dαN(i, j) NOEs in β-sheets).

  • Coupling Constants (³J): The ³J(HN, Hα) coupling constant is related to the dihedral angle φ. Small values (< 6 Hz) are typically observed in α-helices, while larger values (> 8 Hz) are characteristic of β-sheets.

  • Temperature Coefficients: The temperature dependence of amide proton chemical shifts can distinguish between solvent-exposed and intramolecularly hydrogen-bonded protons. Amide protons involved in stable hydrogen bonds exhibit smaller temperature coefficients.[16]

Illustrative Conformational Preferences:

The cis and trans stereochemistry of the 3-aminocyclopentanecarboxylic acid residue will lead to distinct conformational preferences in the peptide backbone.

  • cis-isomer: The cis arrangement of the amino and carboxyl groups can promote the formation of tight turns, such as β-turns, by bringing the peptide backbone into close proximity.

  • trans-isomer: The trans isomer is expected to favor more extended conformations or participate in the formation of helical structures, such as the 12-helix observed in oligomers of trans-2-aminocyclopentanecarboxylic acid.[5]

Workflow for Conformational Analysis:

Conformational_Analysis Peptide_Synthesis Peptide Synthesis & Purification NMR_Acquisition NMR Data Acquisition (1D ¹H, 2D COSY, TOCSY, NOESY/ROESY) Peptide_Synthesis->NMR_Acquisition Data_Analysis Data Analysis (Chemical Shifts, J-couplings, NOEs) NMR_Acquisition->Data_Analysis Structure_Calculation Structure Calculation (Molecular Dynamics, Distance Geometry) Data_Analysis->Structure_Calculation Structural_Ensemble Conformational Ensemble Structure_Calculation->Structural_Ensemble

Caption: Workflow for determining the 3D structure of a peptidomimetic.

Case Study: Biological Evaluation

Conclusion

N-Cbz-3-aminocyclopentanecarboxylic acid is a powerful tool for the design of conformationally constrained peptidomimetics. Its rigid cyclopentane core and defined stereochemistry allow for the precise control of peptide backbone conformation, which is a critical determinant of biological activity. The orthogonality of the Cbz protecting group with standard Fmoc-SPPS chemistry enables its straightforward incorporation into peptide sequences. By combining solid-phase synthesis with detailed conformational analysis, researchers can rationally design and develop novel peptidomimetics with enhanced potency, selectivity, and therapeutic potential.

References

  • Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. PMC. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. MDPI. [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]

  • Cyclopentapeptides as Flexible Conformational Templates. Journal of the American Chemical Society. [Link]

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Biophysics Instrumentation Facility - University of Wisconsin–Madison. [Link]

  • Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed. [Link]

  • Synthesis and biological evaluation of peptidomimetics containing the tryptamine moiety as a potential antitumor agent. RSC Publishing. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]

  • Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. ResearchGate. [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Peptidomimetics as next – generation therapeutic applications. Innovare Academic Sciences. [Link]

  • Peptidomimetic. Journal of Advanced Pharmaceutical Science And Technology. [Link]

  • Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]

  • Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers. [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

  • Folding peptides studied by NMR. SeRMN. [Link]

  • Stereochemistry of Peptides Containing 1-Aminocyclopentanecarboxylic Acid ( Am5) : Solution and Solid-state Conformations of Boc-Acc - Acc5-NHMe. SciSpace. [Link]

  • Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase. MDPI. [Link]

  • peptide nmr. University of Zurich. [Link]

  • (+)-(1S,3R)-3-Aminocyclopentanecarboxylic acid HCl. Aapptec Peptides. [Link]

  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • 3-Aminocyclopentanecarboxylic acid. PubChem. [Link]

  • Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. University of Wisconsin–Madison. [Link]

  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent. MDPI. [Link]

  • Conformational design of cyclic peptides. University of Glasgow. [Link]

  • Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis.
  • Planning a Peptide Synthesis. AAPPTec. [Link]

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Application

The Strategic Integration of N-Cbz-3-aminocyclopentanecarboxylic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. A key strategy in this pursuit is th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. A key strategy in this pursuit is the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but possess improved drug-like properties.[1][2] Within this context, conformationally constrained amino acids have emerged as invaluable tools for sculpting the three-dimensional structure of bioactive molecules.[3] This guide provides an in-depth exploration of N-Cbz-3-aminocyclopentanecarboxylic acid, a versatile building block, and its applications in rational drug design.

N-Cbz-3-aminocyclopentanecarboxylic acid, with its carbobenzyloxy (Cbz) protected amine and cyclopentane core, introduces a significant degree of conformational rigidity into a peptide backbone.[4][5] This constraint is instrumental in pre-organizing the molecule into a specific bioactive conformation, thereby reducing the entropic penalty upon binding to its biological target and often leading to a significant increase in binding affinity and efficacy.[6] Furthermore, the cyclic nature of the cyclopentane ring can shield the amide bonds from enzymatic degradation, enhancing the metabolic stability and in vivo half-life of the resulting peptidomimetic.[7]

Core Principles and Applications

The utility of N-Cbz-3-aminocyclopentanecarboxylic acid and its analogs stems from their ability to serve as mimics of natural amino acids, particularly in contexts where specific turn structures or constrained geometries are crucial for biological activity.[8][9] Researchers have successfully employed these building blocks in the development of a range of therapeutic candidates, including enzyme inhibitors and receptor modulators.[8] The defined stereochemistry of the amino and carboxylic acid groups on the cyclopentane ring allows for the precise spatial arrangement of pharmacophoric elements, facilitating the design of highly selective ligands.[10]

Key Advantages in Peptidomimetic Design:
FeatureAdvantage in Drug Discovery
Conformational Rigidity Pre-organizes the molecule for target binding, increasing affinity.[6]
Metabolic Stability The cyclic backbone protects against enzymatic cleavage, improving in vivo half-life.
Stereochemical Diversity Allows for the synthesis of all stereoisomers, enabling fine-tuning of target selectivity.[11]
Scaffold for Further Functionalization The cyclopentane ring can be further substituted to introduce additional pharmacophoric groups.[12]

Experimental Protocols

The successful integration of N-Cbz-3-aminocyclopentanecarboxylic acid into a drug discovery workflow requires robust synthetic and analytical methodologies. The following protocols provide a framework for its incorporation into a peptide sequence and subsequent evaluation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating N-Cbz-3-aminocyclopentanecarboxylic Acid

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model tripeptide to illustrate the incorporation of a constrained amino acid.

Workflow for SPPS Incorporation:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection (AA1) Resin->Fmoc_Deprotection1 1. DMF Coupling1 Coupling (AA2) Fmoc_Deprotection1->Coupling1 2. Piperidine/DMF Fmoc_Deprotection2 Fmoc Deprotection (AA2) Coupling1->Fmoc_Deprotection2 3. Fmoc-AA, Coupling Reagents Coupling2 Coupling (N-Cbz-3-aminocyclopentanecarboxylic acid) Fmoc_Deprotection2->Coupling2 4. Piperidine/DMF Cbz_Deprotection Cbz Deprotection Coupling2->Cbz_Deprotection 5. N-Cbz-AA, Coupling Reagents Cleavage Cleavage from Resin Cbz_Deprotection->Cleavage 6. Hydrogenolysis Purification Purification & Analysis Cleavage->Purification 7. TFA Cocktail Binding_Assay cluster_0 High Polarization cluster_1 Low Polarization Target Protein Target Protein Fluorescent Ligand Fluorescent Ligand Target Protein->Fluorescent Ligand Binds Target Protein_2 Target Protein Test Compound Test Compound Target Protein_2->Test Compound Binds Fluorescent Ligand_2 Fluorescent Ligand High Polarization High Polarization Low Polarization Low Polarization

Principle of a competitive fluorescence polarization assay.

Materials:

  • Purified target protein

  • Fluorescently labeled ligand (tracer) with known affinity for the target

  • Synthesized peptidomimetic (competitor)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the synthesized peptidomimetic in the assay buffer. Prepare a solution of the target protein and the fluorescent tracer at concentrations optimized for the assay window.

  • Assay Setup: In a microplate, add the assay buffer, the peptidomimetic solution (at varying concentrations), the target protein, and finally the fluorescent tracer to initiate the binding reaction. Include controls for no competition (protein + tracer) and background (tracer only).

  • Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using the microplate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the peptidomimetic required to displace 50% of the fluorescent tracer. The Ki (inhibition constant) can then be calculated from the IC₅₀ value.

Conclusion

N-Cbz-3-aminocyclopentanecarboxylic acid and its derivatives represent a powerful class of building blocks for the design of next-generation peptidomimetics. Their ability to impose conformational constraints and enhance metabolic stability addresses key challenges in the development of peptide-based therapeutics. The protocols outlined in this guide provide a practical framework for the synthesis and evaluation of peptidomimetics containing this valuable scaffold, empowering researchers to explore new frontiers in drug discovery.

References

  • ACS Publications. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. [Link]

  • MDPI. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. [Link]

  • PubMed. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • University of Wisconsin–Madison. Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. [Link]

  • ResearchGate. Conformationally Restricted Carbocyclic γ-Amino Acids: Synthesis of Diastereomeric 3-Amino-5-arylcyclopentane 1-Carboxylic Acids. [Link]

  • PrepChem.com. Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. [Link]

  • NIH. Constrained Peptides as Miniature Protein Structures. [Link]

  • ARKAT USA. Novel peptidomimetics: synthesis, characterization, and molecular modeling studies. [Link]

  • The University of Queensland. Unusual amino acids in medicinal chemistry. [Link]

  • MDPI. Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. [Link]

  • Insubria. Cyclic RGD Peptidomimetics Containing Bifunctional Diketopiperazine Scaffolds as New Potent Integrin Ligands. [Link]

  • E-Lecture. Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. [Link]

  • ResearchGate. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. [Link]

  • SpiroChem. SpiroKit 3: Constrained Amino Acids. [Link]

Sources

Method

Application Note: N-Cbz-3-Aminocyclopentanecarboxylic Acid Incorporation into Peptide Sequences

[1][2] -Amino Acid Incorporation Executive Summary N-Cbz-3-aminocyclopentanecarboxylic acid (N-Cbz-3-ACPC) is a protected cyclic -amino acid derivative.[1][2] Unlike standard -amino acids, 3-ACPC introduces a specific co...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]


-Amino Acid Incorporation

Executive Summary

N-Cbz-3-aminocyclopentanecarboxylic acid (N-Cbz-3-ACPC) is a protected cyclic


-amino acid derivative.[1][2] Unlike standard 

-amino acids, 3-ACPC introduces a specific conformational constraint into the peptide backbone due to the five-membered ring intervening between the amino and carboxyl groups. This rigidification is a critical strategy in the design of peptidomimetics and foldamers —synthetic oligomers that adopt stable secondary structures (helices or sheets) analogous to proteins.

This guide addresses the technical challenges of incorporating N-Cbz-3-ACPC, specifically focusing on its steric demands , stereochemical implications (cis/trans) , and the orthogonality of the Cbz group in solution-phase and hybrid peptide synthesis.

Key Technical Constraints
  • Steric Hindrance: The cyclopentane ring imposes steric bulk near the reaction center, requiring high-efficiency coupling reagents.

  • Stereochemistry: The relative orientation of the amino and carboxyl groups (1,3-cis vs. 1,3-trans) dictates the secondary structure (e.g., 10-helix vs. 12-helix formation).

  • Protecting Group Strategy: The N-Cbz (benzyloxycarbonyl) group is stable to acidic conditions (TFA) used in Fmoc-SPPS but requires hydrogenolysis or strong acid (HBr) for removal, limiting its use in standard solid-phase elongation unless specific orthogonal strategies are employed.

Chemical Identity & Stereochemical Control

Before synthesis, verify the stereochemical configuration of your starting material. The 3-aminocyclopentanecarboxylic acid scaffold exists as two diastereomers, which display vastly different folding propensities.

IsomerConfigurationStructural Propensity
cis-3-ACPC (1R,3S) or (1S,3R)Promotes strand-like or turn structures due to closer proximity of termini.[1][2]
trans-3-ACPC (1R,3R) or (1S,3S)Strongly promotes helical folding (e.g., 12-helix) in

-peptides due to rigid dihedral angle constraints.[1]

Application Note: Ensure you are using the trans-isomer if your goal is to mimic helical antimicrobial peptides or disrupt protein-protein interactions, as this isomer favors the necessary H-bond alignment [1].[1]

Structural Visualization

The following diagram illustrates the stereochemical difference and the steric environment of the N-Cbz protected monomer.

ACPC_Structure cluster_0 Stereochemical Variants Cis cis-3-ACPC (Hairpin/Turn Inducer) Trans trans-3-ACPC (Helix Former) Cbz N-Cbz Group (Acid Stable, H2 Labile) Ring Cyclopentane Core (Rigid Spacer) Cbz->Ring Protects Amine Ring->Cis Ring->Trans

Figure 1: Structural logic of N-Cbz-3-ACPC.[1][2] The cyclopentane core acts as a rigid spacer, while the Cbz group dictates the deprotection chemistry.

Strategic Incorporation Protocols

The presence of the Cbz group suggests that Solution Phase Synthesis or a Hybrid Strategy (coupling the fragment to a resin-bound peptide) is the intended workflow. Cbz cannot be removed by the piperidine used in Fmoc-SPPS, and hydrogenolysis is often inefficient on solid support.

Protocol A: Activation and Coupling (Solution Phase)

Objective: Couple N-Cbz-3-ACPC to a free amine of a growing peptide chain or an amino acid ester.[1][2]

Rationale: The secondary carbon attachment of the amine and the ring structure reduce the nucleophilicity of the amine (in the next step) and sterically hinder the carboxyl group. We recommend HATU or PyAOP for difficult couplings to ensure complete conversion [2].[1][2]

Materials
  • N-Cbz-3-ACPC (1.2 equivalents)[1][2]

  • Amino Component (Free amine, 1.0 equivalent)

  • Coupling Reagent: HATU (1.2 eq) or EDC/HOAt (for less hindered cases).[2]

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine) (2.5 - 3.0 eq).[1][2]

  • Solvent: Anhydrous DMF or NMP (DCM can be used if solubility permits).[1][2]

Step-by-Step Procedure
  • Pre-activation: Dissolve N-Cbz-3-ACPC (1.2 eq) and HATU (1.2 eq) in minimal anhydrous DMF under nitrogen.

  • Base Addition: Add DIPEA (1.0 eq) to the carboxylate solution. Stir for 2–5 minutes. Note: The solution may turn yellow (formation of the activated ester).

  • Coupling: Add the Amino Component (1.0 eq) dissolved in DMF. Add the remaining DIPEA (1.5–2.0 eq) to ensure pH is maintained at ~8.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.[1][2]

    • Checkpoint: If reaction is <50% complete after 2 hours, add a second portion of HATU (0.5 eq) and DIPEA.

  • Work-up (Critical for Solution Phase):

    • Dilute with Ethyl Acetate (EtOAc).[1][2]

    • Wash 3x with 5% KHSO₄ or 1M HCl (removes unreacted amine and DIPEA).[2]

    • Wash 3x with Sat.[1][2] NaHCO₃ (removes unreacted acid and HOBt/HOAt byproducts).[2]

    • Wash 1x with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Cbz Deprotection (N-Terminal Exposure)

Objective: Remove the Cbz group to allow peptide elongation.[1][2]

Option 1: Catalytic Hydrogenolysis (Mild, Preferred) Best for: Peptides containing acid-sensitive groups (e.g., Boc side chains) or when avoiding harsh scavengers.[1][2]

  • Dissolve the Cbz-peptide in Methanol (MeOH) or Ethanol (EtOH).[1][2][3] If insoluble, use TFE (Trifluoroethanol) or DMF/MeOH mix.

  • Add 10% Pd/C catalyst (10-20% by weight of peptide).[1][2]

  • Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 2–16 hours.

  • Filtration: Filter through Celite to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet.[1][2]

  • Concentrate to yield the free amine.[1][2]

Option 2: Acidolysis (HBr/AcOH) Best for: Peptides where hydrogenolysis is difficult (e.g., containing Cys/Met which poison catalysts) or rigid hydrophobic peptides.

  • Dissolve peptide in 33% HBr in Acetic Acid.[1][2]

  • Stir for 30–60 minutes at room temperature.

  • Precipitate the deprotected peptide by adding cold Diethyl Ether.[1][2]

  • Centrifuge and wash the pellet with ether to remove excess acid/benzyl bromide.[2]

Analytical Validation & Troubleshooting

Due to the rigid nature of ACPC, HPLC peaks may be sharper, but retention times can shift significantly compared to linear analogs due to increased hydrophobicity.

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the ring.[1][2]Switch to PyAOP or COMU ; increase temperature to 40°C; use microwave assistance (50°C, 10 min).
Epimerization Over-activation or high base concentration.[1][2]Use Oxyma Pure as an additive; keep base (DIPEA) equivalents strictly controlled; use Collidine instead of DIPEA.
Low Solubility

-peptide aggregation / Foldamer stacking.[1][2]
Use HFIP (Hexafluoroisopropanol) or TFE in the solvent mixture during coupling and analysis.
Experimental Workflow Diagram

Workflow Start Start: N-Cbz-3-ACPC Activate Activation (HATU/DIPEA/DMF) Start->Activate Couple Coupling to Amine (R-NH2) Activate->Couple Check LC-MS Check (Conversion >95%?) Couple->Check Check->Couple No (Re-couple) Workup Acid/Base Wash (Remove byproducts) Check->Workup Yes Deprotect Cbz Removal (H2/Pd-C or HBr) Workup->Deprotect Next Next Coupling Cycle Deprotect->Next

Figure 2: Step-by-step workflow for solution-phase incorporation and elongation.[1][2]

References

  • Gellman, S. H. (1998).[2][4] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Appella, D. H., et al. (1999).[2] Beta-peptide foldamers: Robust helix formation in a new family of beta-amino acid oligomers.[1][2][4] Journal of the American Chemical Society, 121(26), 6206-6212. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for Cbz stability/deprotection).

Sources

Application

Part 1: Introduction &amp; Strategic Importance

Application Note: Scalable Manufacturing of N-Benzyloxycarbonyl (Cbz) Amino Acids The Benzyloxycarbonyl (Cbz or Z) group remains a cornerstone in peptide therapeutics and peptidomimetic drug development. Unlike the acid-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of N-Benzyloxycarbonyl (Cbz) Amino Acids

The Benzyloxycarbonyl (Cbz or Z) group remains a cornerstone in peptide therapeutics and peptidomimetic drug development. Unlike the acid-labile Boc group or the base-labile Fmoc group, N-Cbz protection offers unique orthogonality—it is stable to acidic and basic conditions but cleaved via catalytic hydrogenolysis.

For drug development professionals, the transition from milligram-scale medicinal chemistry to kilogram-scale process chemistry presents specific challenges. While laboratory methods often rely on expensive reagents (e.g., Cbz-OSu) or chromatographic purification, industrial protocols must prioritize cost-efficiency , atom economy , and crystallization-based purification .

This guide details a robust, scalable protocol for the synthesis of N-Cbz amino acids using the Schotten-Baumann reaction, optimized for safety and yield on a multi-kilogram scale.

Part 2: Reaction Mechanism & Thermodynamics

The industrial standard for Cbz protection utilizes Benzyl Chloroformate (Cbz-Cl) under Schotten-Baumann conditions .[1] This biphasic system (Water/Organic Solvent) relies on an inorganic base to neutralize the HCl generated during the reaction.

Mechanistic Pathway

The reaction involves a competition between two pathways:

  • Product Formation: The nucleophilic attack of the amine on the carbonyl of Cbz-Cl.

  • Hydrolysis (Side Reaction): The attack of hydroxide ions (base) or water on Cbz-Cl, yielding benzyl alcohol and CO₂.

Critical Control Point: The pH must be maintained between 9.0 and 10.0 .

  • pH < 8.5: The amino acid amine group becomes protonated (

    
    ), rendering it non-nucleophilic. Reaction stalls.
    
  • pH > 11.0: The rate of Cbz-Cl hydrolysis increases significantly, requiring excess reagent. High pH also risks racemization of the amino acid

    
    -center.[2]
    

Cbz_Mechanism AminoAcid Amino Acid (NH2-R-COOH) Tetrahedral Tetrahedral Intermediate AminoAcid->Tetrahedral Nucleophilic Attack (pH 9-10) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Tetrahedral SideProduct Benzyl Alcohol + CO2 + HCl CbzCl->SideProduct Hydrolysis (pH > 11) Base Base (OH-) Base->SideProduct Product N-Cbz Amino Acid Tetrahedral->Product - Cl-

Figure 1: Mechanistic competition in Schotten-Baumann Cbz protection. Control of pH is the determinant factor for yield.

Part 3: Process Optimization (The "Why" behind the "How")

To achieve "Large-Scale" status, we move away from expensive organic bases (TEA/DIPEA) and chromatography.

ParameterLaboratory Scale (<10g)Industrial Scale (>1kg)Rationale for Scale-Up
Reagent Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide)Cbz-Cl (Benzyl Chloroformate) Cbz-Cl is significantly cheaper (~10x). Cbz-OSu is safer but cost-prohibitive at ton-scale.
Base NaHCO₃ (solid addition)NaOH / Na₂CO₃ (pH-stat) Solid base addition creates local "hotspots" of high pH. Liquid dosing allows precise pH control.
Solvent Water / DioxaneWater / Acetone or Water / THF Dioxane is a Class 2 solvent (carcinogenic). Acetone is Class 3 (low toxicity) and easily removed.
Purification Silica Gel ColumnAcid Precipitation / Crystallization Chromatography is impossible at kg scale. Product is isolated by exploiting the acidity of the carboxylic acid.[3]

Part 4: Detailed Protocol (1.0 kg Scale)

Target Molecule: N-Cbz-L-Phenylalanine (Model Substrate) Scale: 1.0 kg Input (6.05 mol)

Materials & Equipment
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirring and pH probe.

  • Reagents:

    • L-Phenylalanine (1.0 kg, 6.05 mol)

    • Benzyl Chloroformate (Cbz-Cl) (1.13 kg, 6.65 mol, 1.1 equiv) - Handle with extreme caution (Lachrymator).

    • Sodium Hydroxide (NaOH) 4M solution.

    • Acetone (Reagent Grade).

    • Hydrochloric Acid (HCl) 6M.

Step-by-Step Methodology

1. Dissolution and pH Adjustment

  • Charge the reactor with Water (5 L) and Acetone (2 L) .

  • Add L-Phenylalanine (1.0 kg) . The slurry will be thick.

  • Process Insight: Amino acids are zwitterionic and poorly soluble in water.

  • Slowly add 4M NaOH while monitoring temperature until the solution becomes clear and pH reaches 9.5 .

  • Cool the reactor jacket to 0°C . The internal temperature should be maintained between 0–5°C .

2. Controlled Addition (The Critical Step)

  • Setup: Place Cbz-Cl in a dosing funnel.

  • Action: Begin dropwise addition of Cbz-Cl over 2 to 3 hours .

  • Simultaneous Dosing: As Cbz-Cl is added, HCl is generated, dropping the pH. You must simultaneously add 4M NaOH via a separate feed to maintain pH between 9.0 and 10.0 .

  • Why? If pH drops < 8.5, the amine protonates and reaction stops. If pH > 11, Cbz-Cl hydrolyzes.

  • Agitation: Maintain vigorous stirring (>300 RPM) to ensure mixing of the biphasic system.

3. Reaction Monitoring

  • After addition is complete, allow the mixture to warm to 20°C over 1 hour.

  • QC Check: Pull a 1 mL aliquot. Acidify and extract with Ethyl Acetate. Check via TLC or HPLC.

    • Limit: < 0.5% unreacted amino acid.

4. Workup and Isolation (Chromatography-Free)

  • Washing: Extract the alkaline reaction mixture with Ethyl Acetate (2 L) .

    • Purpose: This removes unreacted Cbz-Cl and Benzyl Alcohol (hydrolysis byproduct). The product (N-Cbz amino acid) is a salt (carboxylate) and stays in the water phase. Discard the organic layer.

  • Acidification: Cool the aqueous layer back to 5°C .

  • Slowly add 6M HCl to the aqueous layer with stirring.

  • Observation: The product will begin to precipitate as a thick white solid as the pH passes its pKa (~3.5). Continue acidifying to pH 1–2 .

  • Filtration: Filter the solid using a Nutsche filter or centrifuge.

  • Wash: Wash the filter cake with cold water (3 x 1 L) to remove trapped NaCl.

5. Crystallization (Polishing)

  • Dissolve the wet cake in a minimum amount of hot Ethyl Acetate or Ethanol/Water .

  • Cool slowly to 0°C to induce crystallization.

  • Dry in a vacuum oven at 40°C for 24 hours.

Part 5: Workflow Visualization

Process_Flow Start Start: Amino Acid + Water/Acetone Dissolve Adjust pH to 9.5 (Solubilization) Start->Dissolve Reaction Simultaneous Addition: Cbz-Cl + NaOH (Maintain pH 9-10, Temp <5°C) Dissolve->Reaction Wash Wash with EtOAc (Remove Benzyl Alcohol) Reaction->Wash Reaction Complete Precip Acidify Aqueous Layer to pH 1-2 Wash->Precip Aqueous Phase Only Filter Filtration & Drying Precip->Filter Final Final Product N-Cbz Amino Acid Filter->Final

Figure 2: Industrial workflow for N-Cbz protection.[2][4] Note the critical wash step before acidification to ensure high purity.

Part 6: Safety & Troubleshooting

Hazard Alert: Benzyl Chloroformate (Cbz-Cl)

  • Lachrymator: Causes severe eye and respiratory irritation.[5][6][7][8] All operations must occur in a fume hood or closed reactor.

  • Decomposition: Upon contact with water (especially if hot), it releases HCl gas. Ensure reactor venting is scrubbed (NaOH scrubber recommended).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Yield pH drifted too high (>11) during addition.Hydrolysis of Cbz-Cl occurred.[2] Use automated pH dosing or tighter manual control.
Oily Product Residual Benzyl Alcohol.The initial EtOAc wash of the alkaline phase was insufficient. Increase wash volume.
Dipeptide Formation Mixed Anhydride formation.Occurs if temperature spikes during Cbz-Cl addition. Keep T < 5°C strictly.
Racemization pH > 12 or prolonged exposure to base.Never exceed pH 10.5. Quench reaction immediately upon completion.

Part 7: References

  • Pehere, A. D., & Abell, A. D. (2011).[9] An improved large scale procedure for the preparation of N-Cbz amino acids.[4][9][10] Tetrahedron Letters, 52(13), 1493–1494.[9]

  • Carter, H. E., Frank, R. L., & Johnston, H. W. (1941). Carbobenzoxy Chloride and Derivatives.[4][6][8][11] Organic Syntheses, Coll.[12] Vol. 3, p.167.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

  • Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH. (Reference for Chloroformate handling safety).

Sources

Method

Application Note: N-Cbz-3-Aminocyclopentanecarboxylic Acid in Chiral Drug Design

The following guide is a comprehensive Application Note and Protocol for N-Cbz-3-aminocyclopentanecarboxylic acid , designed for researchers in medicinal chemistry and peptide science. Executive Summary N-Cbz-3-aminocycl...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive Application Note and Protocol for N-Cbz-3-aminocyclopentanecarboxylic acid , designed for researchers in medicinal chemistry and peptide science.

Executive Summary

N-Cbz-3-aminocyclopentanecarboxylic acid (N-Cbz-ACPC) is a high-value chiral


-amino acid scaffold used to introduce conformational constraint and metabolic stability into bioactive peptides and small molecule drugs.[] Unlike flexible linear amino acids, the cyclopentane ring "locks" the backbone torsion angles, forcing specific secondary structures (e.g., 12-helices in 

-peptides) and enhancing receptor selectivity.

This guide details the strategic application of N-Cbz-ACPC, focusing on its use as a dipeptide isostere , foldamer building block , and pharmacophore scaffold .[] It includes validated protocols for solution-phase coupling, Cbz-deprotection, and stereochemical handling.[]

Technical Profile & Stereochemistry

The "Cispentacin" Scaffold

The core structure mimics the antifungal agent cispentacin . However, for drug design, the specific stereochemistry determines the vector of the side chains.

  • cis-Isomers: Favor helix formation in oligomers; often used to mimic turn structures.[]

  • trans-Isomers: Provide extended sheet-like topography.[]

Key Physical Properties:

Property Value / Description

| Molecular Formula |


 |
| MW  | 263.29  g/mol  |
| Chirality  | Available as (1R,3S), (1S,3R), (1R,3R), (1S,3S) |
| Solubility  | Soluble in DMF, DMSO, MeOH, DCM; Insoluble in Water |
| Protecting Group  | Cbz (Z) : Stable to TFA (acid) and mild base; cleaved by Hydrogenolysis (

).[2][3] |
Structural Advantages in Drug Design
  • Proteolytic Resistance:

    
    -amino acids are poor substrates for endogenous proteases, extending plasma half-life.[]
    
  • Conformational Locking: The 5-membered ring restricts the

    
     (C2-C3) bond rotation, reducing the entropic penalty of binding to a receptor.
    

Strategic Workflows (Visualization)

The following diagram illustrates the decision matrix for incorporating N-Cbz-ACPC into a drug discovery pipeline.

ACPC_Workflow Start Start: N-Cbz-ACPC Building Block Path_Peptide Peptide Mimetic (Foldamer/Isostere) Start->Path_Peptide High Constraint Path_SmallMol Small Molecule (Scaffold Core) Start->Path_SmallMol Chiral Core Step_Coup Solution Phase Coupling (HATU/HOAt) Path_Peptide->Step_Coup Step_Funct Functionalization (Amide/Ester formation) Path_SmallMol->Step_Funct Step_Deprot Cbz Deprotection (H2, Pd/C) Step_Coup->Step_Deprot Step_Cyclize Macrocyclization (e.g., RGD Mimetics) Step_Deprot->Step_Cyclize Optional End_Drug Candidate Molecule (Protease Stable) Step_Cyclize->End_Drug High Affinity Ligand Step_Scaffold Core Diversification Step_Funct->Step_Scaffold Step_Scaffold->End_Drug

Figure 1: Strategic workflow for utilizing N-Cbz-ACPC in peptide mimetics versus small molecule scaffold design.

Experimental Protocols

Protocol A: Solution-Phase Coupling

Context:


-amino acids generally exhibit slower coupling kinetics than 

-amino acids due to steric hindrance and the lack of adjacent carbonyl activation.[] Stronger coupling reagents are recommended.[]

Reagents:

  • Substrate: N-Cbz-ACPC (1.0 equiv)[]

  • Amine Partner:

    
     (1.1 equiv)[]
    
  • Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[]

  • Solvent: Anhydrous DMF or DCM[]

Step-by-Step Procedure:

  • Activation: Dissolve N-Cbz-ACPC in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Add Reagents: Add DIPEA, followed by HATU. Stir at

    
     for 15 minutes to form the activated ester.
    
    • Note: If using EDC/HOBt, allow 30 minutes for activation.

  • Coupling: Add the amine partner (

    
    ).[] Allow the reaction to warm to room temperature (RT) and stir for 4–16 hours.
    
    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS.[] The Cbz group provides strong UV absorbance at 254 nm.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with 1M HCl (remove unreacted amine/DIPEA), Sat.

      
       (remove unreacted acid), and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically EtOAc/Hexane gradient).

Critical Control Point: Avoid using DCC if the product is difficult to separate from DCU urea. EDC is preferred for ease of workup.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Context: The Cbz group is orthogonal to Boc and Fmoc (under basic conditions). It is removed neutrally via catalytic hydrogenation, preserving acid-sensitive groups (like t-Butyl esters) if present.[]

Reagents:

  • Catalyst: 10% Pd/C (10 wt% of substrate mass)

  • Hydrogen Source:

    
     balloon (1 atm) or Ammonium Formate (transfer hydrogenation)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[4]

Step-by-Step Procedure:

  • Preparation: Dissolve the N-Cbz-protected intermediate in MeOH (0.05–0.1 M).

    • Tip: If solubility is poor, add a small amount of EtOAc or THF.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (

    
     or Ar). Caution: Pd/C is pyrophoric. []
    
  • Hydrogenation: Purge the vessel with

    
     gas (balloon). Stir vigorously at RT for 2–6 hours.
    
    • Validation: LC-MS should show the loss of 134 Da (Cbz group).

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The resulting free amine is often pure enough for the next step.

Troubleshooting:

  • Incomplete Reaction: Add a drop of Acetic Acid to protonate the amine, preventing catalyst poisoning.

  • Poisoning:[] If the substrate contains sulfur (e.g., Cysteine/Methionine), Pd/C will fail. Use HBr/Acetic Acid or TMSI for deprotection instead.

Protocol C: Solid-Phase Peptide Synthesis (SPPS) Strategy

Challenge: N-Cbz is not compatible with standard Fmoc/tBu SPPS cycles because Cbz removal (


) is difficult on solid support.
Strategy: 
  • Terminal Capping: Use N-Cbz-ACPC as the final residue in the sequence.[] Cleave the peptide from the resin (e.g., TFA for Wang/Rink), leaving the Cbz intact. Perform solution-phase assays or deprotect in solution.

  • Fmoc Conversion: If internal incorporation is required, convert N-Cbz to N-Fmoc before SPPS:

    • Step 1: Hydrogenolysis of N-Cbz-ACPC methyl ester.[]

    • Step 2: Fmoc-OSu protection of the free amine.[]

    • Step 3: Ester hydrolysis (LiOH).

Case Study: Integrin Antagonists

Application: Design of RGD (Arg-Gly-Asp) mimetics for


 integrin inhibition (cancer/angiogenesis target).
Rationale:  The flexible Glycine in RGD is replaced by (1S,3R)-3-aminocyclopentanecarboxylic acid .[]
Mechanism:  The cyclopentane ring restricts the distance between the Arg (basic) and Asp (acidic) side chains to ~14 Å, optimizing the fit into the integrin binding pocket.
Outcome:  The resulting cyclic peptide cyclo[-Arg-Gly-Asp-(1S,3R)-ACPC-] showed low nanomolar affinity (

nM), significantly more potent than the linear RGD peptide [1].[]

References

  • Grafting Aminocyclopentane Carboxylic Acids onto the RGD Tripeptide Sequence Generates Low Nanomolar αVβ3/αVβ5 Integrin Dual Binders. Source: Journal of Medicinal Chemistry (2005). URL:[Link]

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives. Source: Journal of the American Chemical Society (2002). URL:[Link]

  • Cbz-Protected Amino Groups: Protection and Deprotection Protocols. Source: Organic Chemistry Portal. URL:[Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid. Source: The Journal of Organic Chemistry (2024). URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling chemical reagents.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing N-Cbz-3-aminocyclopentanecarboxylic acid coupling reaction yield

Technical Support Center: Peptide Synthesis & Small Molecule Coupling Subject: Optimization of N-Cbz-3-aminocyclopentanecarboxylic Acid Coupling Ticket ID: CHEM-SUP-8821 Status: Open Executive Summary You are working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Synthesis & Small Molecule Coupling Subject: Optimization of N-Cbz-3-aminocyclopentanecarboxylic Acid Coupling Ticket ID: CHEM-SUP-8821 Status: Open

Executive Summary

You are working with (1R,3S)- or (1S,3R)-3-(((benzyloxy)carbonyl)amino)cyclopentanecarboxylic acid (or its enantiomers/diastereomers).

The Challenge: Unlike standard


-amino acids, this is a cyclic 

-amino acid. The cyclopentane ring imposes significant conformational rigidity , creating a high energy barrier for the amine nucleophile to approach the activated carboxylate. Furthermore, while

-amino acids are immune to the classic oxazolone-mediated racemization pathway, the

-proton (at C1) is susceptible to base-catalyzed enolization, leading to epimerization (cis/trans scrambling).

This guide prioritizes T3P (Propylphosphonic anhydride) and HATU chemistries to overcome steric hindrance while suppressing epimerization.

Part 1: Reagent Selection & Strategy

Before starting your reaction, evaluate your coupling partners. Standard carbodiimides (EDC/DCC) often result in sluggish kinetics and poor yields for this substrate.

Comparison of Coupling Agents
ReagentEfficiencyEpimerization RiskRec.[1] SolventBest For...
T3P High Very LowEtOAc / DMFPrimary Recommendation. Excellent for sterically hindered cyclic acids. Easy aqueous workup.
HATU HighLow-MediumDMF / NMPDifficult couplings where T3P fails. Requires careful base control.
EDC/HOAt MediumMediumDCM / DMFStandard couplings; likely insufficient for hindered amines.
Ghosez's Rgt Very HighHighDCMGenerating acid chlorides for extremely unreactive amines. Use with caution.[2]

Technical Insight: T3P is preferred because it acts as a kinetic trap. It forms a mixed anhydride that is highly reactive toward amines but relatively stable to epimerization. Unlike HATU, it does not generate guanidinium byproducts which can terminate chains in slow reactions.

Part 2: Optimized Experimental Protocol (T3P Method)

This protocol is designed to maximize conversion while minimizing base-mediated epimerization at the C1 position.

Reagents:

  • N-Cbz-3-aminocyclopentanecarboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) (3.0 – 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).

Step-by-Step Workflow:

  • Dissolution: Dissolve the N-Cbz-acid and the amine partner in the minimum amount of solvent (0.1 M – 0.2 M concentration).

    • Note: If using EtOAc, ensure your amine is soluble. If not, add DMF as a co-solvent (up to 20%).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

    • Why? Low temperature during base addition suppresses initial enolization.

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 5–10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–12 hours.

    • Monitoring: Check HPLC/TLC. If conversion is <50% after 4 hours, add 0.5 equiv more T3P and 1.0 equiv base.

  • Workup (The T3P Advantage):

    • Dilute with EtOAc.[3]

    • Wash with Water (x2), Sat. NaHCO₃ (x2), and 1M HCl (x2) (Caution: Ensure product stability to acid; Cbz is stable).

    • Dry over Na₂SO₄ and concentrate.[4]

Part 3: Troubleshooting & FAQs

Q1: My yield is low (<40%). The starting material remains unconsumed.

Diagnosis: Steric hindrance is preventing the amine attack, or the active ester is hydrolyzing before reaction. Solution:

  • Switch Solvent: Change from DMF to NMP (N-Methyl-2-pyrrolidone) . NMP breaks up intermolecular H-bonds and aggregation, which is common with cyclic amino acids.

  • Use HOAt Additive: If using HATU, add 0.5 equiv of HOAt. If using EDC, switch to HATU immediately.

  • Double Coupling: Filter the crude resin (if solid phase) or isolate (if solution) and re-subject to fresh reagents.

Q2: I am observing "Cis/Trans" scrambling (Epimerization).

Diagnosis: The C1 proton (alpha to the carbonyl) is acidic. Excess base or prolonged activation time allows the formation of an enolate intermediate. Solution:

  • Reduce Base: Use Collidine (TMP) instead of DIPEA. Collidine is a weaker base and less likely to deprotonate the

    
    -carbon while still neutralizing the acid generated by the coupling.
    
  • Pre-activation Check: Do not pre-activate the acid with HATU/Base for long periods before adding the amine. Add the amine before the coupling reagent if possible, or immediately after.

Q3: The reaction mixture turns into a gel.

Diagnosis: Cyclopentane peptides are prone to aggregation and


-sheet formation due to the rigid backbone.
Solution: 
  • Chaotropic Salts: Add LiCl (0.4 M) to the reaction mixture (in DMF/NMP). This disrupts hydrogen bonding networks and improves solubility.

Part 4: Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

OptimizationLogic Start Start: Low Yield / Poor Quality CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes SM Remains (Low Conversion) CheckSM->SM_Yes Yes SM_No SM Consumed (Side Products) CheckSM->SM_No No Sterics Issue: Steric Hindrance SM_Yes->Sterics Action_T3P Switch to T3P + EtOAc (High Conc 0.3M) Sterics->Action_T3P First Choice Action_Hat Switch to HATU + HOAt in NMP Sterics->Action_Hat Alternative Epimer Issue: Epimerization (Cis/Trans Scrambling) SM_No->Epimer Isomer Mix? SideRxn Issue: N-Acyl Urea or Hydrolysis SM_No->SideRxn Wrong Mass? Action_Base Use Weaker Base (Collidine/NMM) Epimer->Action_Base Action_Temp Lower Temp (0°C) Reduce Activation Time Epimer->Action_Temp

Caption: Decision matrix for optimizing the coupling of hindered cyclic beta-amino acids.

Diagram 2: Activation & Epimerization Pathway

Mechanism Acid N-Cbz-Acid (C1-H is acidic) Active Activated Ester (O-At / Mixed Anhydride) Acid->Active + Coupling Agent Base Base (DIPEA) Enolate Enolate Intermediate (Planar C1 = Loss of Chirality) Active->Enolate + Excess Base (Slow) Product Coupled Product (Desired Isomer) Active->Product + Amine (Fast) Enolate->Active Reversible Racemate Epimerized Product (Cis/Trans Mix) Enolate->Racemate Reprotonation

Caption: The competition between productive coupling (green) and base-catalyzed epimerization (red).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Albericio, F., &yman, S. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride. Angewandte Chemie International Edition, 19(2), 133-134. [Link]

Sources

Optimization

purification of N-Cbz-3-aminocyclopentanecarboxylic acid by recrystallization

Topic: Purification of N-Cbz-3-aminocyclopentanecarboxylic acid Ticket ID: #REC-CBZ-3ACP-001 Welcome to the Technical Support Center You have reached the Tier 3 Application Engineering team. We understand you are working...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of N-Cbz-3-aminocyclopentanecarboxylic acid Ticket ID: #REC-CBZ-3ACP-001

Welcome to the Technical Support Center

You have reached the Tier 3 Application Engineering team. We understand you are working with N-Cbz-3-aminocyclopentanecarboxylic acid , a critical intermediate often used in the synthesis of neuraminidase inhibitors (e.g., Peramivir scaffolds).

This compound presents a unique "amphiphilic" challenge: the cyclopentane ring and Cbz group are lipophilic, while the carboxylic acid and carbamate are polar. This duality often leads to the dreaded "oiling out" phenomenon rather than clean crystallization.[1]

Below are the troubleshooting guides and protocols designed to resolve your specific purification issues.

Quick Navigation
  • (Start Here)

Module 1: Solvent System Selection

User Question: I tried ethanol and water, but I got a gummy solid. What solvent system should I be using for this specific Cbz-amino acid?

Technical Response: For N-Cbz-protected cyclic amino acids, Alcohol/Water systems often fail because the water forces the hydrophobic Cbz group to aggregate non-specifically (hydrophobic effect), leading to oils. We recommend a Polar/Non-Polar Organic System .

Recommended Solvent Systems:

SystemRatio (v/v)MechanismBest For
Ethyl Acetate / n-Heptane 1:2 to 1:4Preferred. EtOAc solubilizes the polar carbamate; Heptane acts as the anti-solvent for the lipophilic ring, encouraging lattice packing.General purification, removing benzyl alcohol.
Toluene / Hexane 1:1High boiling point allows better dissolution of trans-isomers.Enriched trans-isomer isolation.
Isopropyl Acetate (IPAc) / Heptane 1:3IPAc has lower water solubility than EtOAc, preventing "wet" oils.Scale-up (Process Chemistry).

Protocol 1.0: Standard Recrystallization Workflow

  • Dissolve crude solid in minimum hot Ethyl Acetate (65°C) .

  • Optional: Perform hot filtration if insoluble salts are present.

  • Slowly add hot n-Heptane until persistent cloudiness (turbidity) appears.

  • Add drops of EtOAc to just clear the solution.

  • Cooling Ramp: Cool to RT over 2 hours, then 0°C for 1 hour.

Module 2: Troubleshooting "Oiling Out"

User Question: As my solution cooled, droplets formed on the glass instead of crystals. Now it’s a sticky goo at the bottom. How do I fix this?

Technical Response: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the solution hits the saturation limit at a temperature above the melting point of the solvated solid.[1] This is common with Cbz-compounds due to rotational flexibility and impurities lowering the melting point.

The Fix: Seeding in the Metastable Zone You must bypass the "oiling" phase by providing a template (seed) for the molecules to latch onto before they aggregate into droplets.

Visual Logic: The Rescue Protocol

RecrystallizationRescue Start Issue: Oiling Out Observed Step1 1. Re-heat to dissolve oil completely Start->Step1 Step2 2. Add 10-15% more Good Solvent (EtOAc) Step1->Step2 Decision Is solution clear at 50°C? Step2->Decision Decision->Step1 No (Add more EtOAc) Seed 3. Add Seed Crystals (0.5 wt%) Decision->Seed Yes Cool 4. Cool VERY SLOWLY (5°C per hour) Seed->Cool Result Crystalline Product Cool->Result

Figure 1: Logic flow for recovering an oiled-out batch. Note that adding excess good solvent lowers the saturation temperature, ensuring crystals form before oil droplets.

Detailed Steps:

  • Re-dissolve: Heat the mixture until the oil dissolves.

  • Dilute: Add 10-20% more Ethyl Acetate. Why? This lowers the saturation point, ensuring the solution hits the crystal nucleation point before the oil separation point.

  • Seed: Cool to ~45°C. Add a tiny amount of pure crystal (if available) or scratch the glass.

  • Agitate: Stir vigorously. If oil droplets form, heat back up immediately. You want a white haze of solids, not oil droplets.

Module 3: Stereochemical Purity (Cis/Trans Enrichment)

User Question: I have a mixture of cis- and trans-isomers (approx 60:40). Can I separate them using this method?

Technical Response: Yes, but with limitations. The trans-isomer of 1,3-substituted cyclopentanes generally packs more efficiently in the crystal lattice than the cis-isomer, leading to a higher melting point and lower solubility.

  • Target: Enrichment of the trans-isomer (thermodynamically more stable crystal).

  • Challenge: The cis-isomer is more soluble and tends to stay in the mother liquor, but it can get trapped in the trans lattice if cooling is too fast.

Protocol 3.0: Fractional Recrystallization for Isomer Enrichment

  • Solvent Switch: Use Toluene or EtOAc/Heptane (1:3) . Avoid alcohols.

  • Dissolution: Dissolve the mixture at reflux.

  • Hot Filtration: If you have a 50:50 mix, the trans-isomer may begin to crystallize even near boiling.

  • Harvest 1: Cool to room temperature (do not chill to 0°C yet). Filter the solids.[2][3][4][5][6]

    • Result: This crop is highly enriched in the trans-isomer .

  • Harvest 2: Take the filtrate (mother liquor), concentrate it by 50%, and cool to 0°C.

    • Result: This crop will be a mixture (or enriched cis).

Data Validation: Always verify the isomeric ratio via 1H-NMR (looking at the methine protons on the ring) or Chiral HPLC before combining crops.

Module 4: Impurity Management

User Question: My product smells like almonds/floral and has a sticky texture. What is this?

Technical Response: This is Benzyl Alcohol (


), a byproduct generated when the Cbz-Cl reagent hydrolyzes or reacts with trace water. It is a high-boiling liquid (

) that is difficult to remove by vacuum drying alone.

The Wash Protocol: Recrystallization is the best way to remove this, provided you use the correct anti-solvent.

  • Anti-Solvent Choice: Benzyl alcohol is miscible with Ethyl Acetate but has limited solubility in cold Hexane/Heptane .

  • Procedure:

    • Perform the EtOAc/Heptane recrystallization.

    • Crucial Step: When filtering the crystals, wash the filter cake with cold Heptane (not the mixed solvent).

    • Mechanism:[1][2][6][7][8][9] The Heptane washes away the oily mother liquor containing the Benzyl Alcohol, while the N-Cbz-amino acid remains insoluble in the Heptane.

References & Grounding
  • General Recrystallization of Cbz-Amino Acids:

    • Source: BenchChem Protocols.[7] "Application Notes and Protocols for the Decarboxylation of Cbz-Aminomalonic Acid Derivatives." (Describes EtOAc/Hexanes systems for Cbz-derivatives).

  • Oiling Out Phenomena & MSZW:

    • Source: Mettler Toledo Technical Guides. "Oiling Out in Crystallization." (Defines the thermodynamic causes of liquid-liquid phase separation).

  • Separation of Cyclopropane/Cyclopentane Isomers:

    • Source: US Patent 4,345,090 & EP0010875A1. "Process of separating cis and trans isomers of cyclopropane carboxylic acids."[9] (Establishes the precedent for using non-polar solvent washes and fractional crystallization for cyclic acid isomers).

  • Solvent Selection for Amphiphilic Molecules:

    • Source: University of Rochester, Dept of Chemistry. "Solvents for Recrystallization."[1][2][3][4][10] (Guidance on solvent polarity matching for carboxylic acids and carbamates).

Sources

Troubleshooting

Technical Support Center: Cbz Protection &amp; Racemization Control

Welcome to the Advanced Synthesis Support Center. This guide addresses the critical challenge of preventing racemization during the introduction of the Carbobenzyloxy (Cbz) group.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. This guide addresses the critical challenge of preventing racemization during the introduction of the Carbobenzyloxy (Cbz) group. While Cbz (Z) is generally considered a "safe" carbamate protector that suppresses oxazolone formation, racemization remains a persistent risk for sensitive substrates (e.g., Histidine, Phenylglycine, Cysteine) or under improperly controlled Schotten-Baumann conditions.

Part 1: The Mechanistic Root Cause

To prevent racemization, you must understand how it happens. Racemization during Cbz protection typically occurs via two pathways.

Mechanism Visualization

The following diagram illustrates the two primary failure modes: Direct Enolization (base-catalyzed proton abstraction) and Oxazolone Formation (less common for urethanes but possible during activation).

RacemizationPathways cluster_0 Critical Control Point Start Amino Acid / Peptide Intermed Anionic Intermediate Start->Intermed Activation Base Excess Base (pH > 10) Enol Enolate (Planar) Base->Enol Catalyzes Intermed->Enol Proton Abstraction (Alpha-Carbon) Racemic Racemic Mixture (DL) Enol->Racemic Reprotonation (Non-stereoselective)

Figure 1: The primary racemization pathway during protection is base-catalyzed enolization of the activated species or the free amino acid ester.

Part 2: Troubleshooting Guide (Q&A)

Q1: I am using standard Schotten-Baumann conditions (NaOH/Cbz-Cl), but my Phenylglycine (Phg) is racemizing. Why?

Diagnosis: Phenylglycine is uniquely sensitive because the


-proton is benzylic. The acidity of this proton is significantly higher than in alkyl amino acids.
The Causality:  Standard Schotten-Baumann protocols often use NaOH to maintain pH. Localized regions of high pH (pH > 11) during NaOH addition will instantly deprotonate the 

-carbon of Phg. The Fix:
  • Switch Bases: Do not use NaOH. Use a buffered system of

    
      (pH ~9.5) or solely 
    
    
    
    .
  • Switch Reagents: Use Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) instead of Cbz-Cl.[1] Cbz-OSu does not generate HCl as a byproduct, eliminating the need for strong neutralizing bases.

Q2: My Histidine protection yields a racemic product. Is the imidazole ring interfering?

Diagnosis: Yes. The imidazole nitrogen (


 or 

) acts as an intramolecular base, abstracting the

-proton (autocatalytic racemization). The Fix:
  • Protocol Adjustment: You must protect the imidazole ring before or during the N-terminal protection if using harsh conditions.

  • Recommended Reagent: Use Cbz-OSu in a slightly acidic to neutral buffer (pH 6–7). The succinimide byproduct is neutral, and avoiding strong base prevents the imidazole from acting as a catalyst.

Q3: Why does Cbz-Cl cause more racemization than Cbz-OSu?

The Science:

  • Cbz-Cl (Benzyl Chloroformate): Highly reactive acid chloride. Reaction releases HCl .[2] To neutralize this strong acid, you must add an inorganic base (NaOH/Na2CO3). If the addition is not perfectly metered, pH spikes cause racemization.

  • Cbz-OSu: An activated carbonate.[1] The leaving group is N-hydroxysuccinimide (weakly acidic, pKa ~6). No strong acid is generated, so the reaction can proceed in mild bicarbonate buffer without pH spikes.

Part 3: Validated Experimental Protocols

Protocol A: The "Safe" Protocol for Sensitive Amino Acids (Phg, Cys, His)

Use this for any substrate prone to racemization. It relies on Cbz-OSu to eliminate pH spikes.

Reagents:

  • Amino Acid (10 mmol)

  • Cbz-OSu (10-11 mmol)

  • 
     (20 mmol)
    
  • Solvent: Water / Dioxane (1:1) or Water / THF (1:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of Amino Acid and 20 mmol of

    
     in 15 mL water.
    
  • Addition: Add 15 mL of Dioxane (or THF).

  • Cooling: Cool the mixture to 0°C (ice bath). Cold temperature reduces the rate of proton abstraction.

  • Reagent Addition: Add 11 mmol of Cbz-OSu in one portion.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Validation Step (Self-Check):

    • Take a 50 µL aliquot.

    • Acidify to pH 2 and extract with EtOAc.

    • Run Chiral HPLC (e.g., Chiralpak AD-H).

    • Target: >99.5% ee.[3] If lower, reduce temperature to -10°C for future runs.

  • Workup: Evaporate organic solvent. Acidify aqueous residue with 1N HCl to pH 2.[4] Extract with EtOAc.[4]

Protocol B: Optimized Schotten-Baumann (Robust Amino Acids)

Use this for Gly, Ala, Val, Leu, Phe. Cheaper than Cbz-OSu but requires strict pH monitoring.

Reagents:

  • Amino Acid (10 mmol)

  • Cbz-Cl (11 mmol)

  • Base: 4N NaOH (carefully controlled) or

    
    
    
  • Indicator: Phenolphthalein or internal pH probe.

Step-by-Step Workflow:

  • Setup: Dissolve Amino Acid in 10 mL 2N NaOH (20 mmol) at 0°C.

  • Simultaneous Addition (The Critical Step):

    • Add Cbz-Cl dropwise over 20–30 minutes.

    • SIMULTANEOUSLY add 2N NaOH (or 4N NaOH) to maintain pH between 9 and 10 .

    • Technical Insight: Never allow pH to exceed 10. If pH > 11, racemization accelerates exponentially. If pH < 8, Cbz-Cl hydrolyzes rapidly.

  • Validation Step: Spot check pH with paper or probe every 2 minutes.

  • Completion: Stir 1 hour at 0°C. Wash with ether (removes unreacted Cbz-Cl). Acidify aqueous layer to precipitate product.

Part 4: Data & Reagent Selection Guide

Table 1: Racemization Risk by Amino Acid & Reagent

Amino AcidRisk LevelRecommended ReagentCritical Control Parameter
Ala, Val, Leu LowCbz-ClMaintain pH 9–10.
Phe, Tyr Low-MediumCbz-ClMaintain pH < 10.
Trp, Met MediumCbz-OSuAvoid strong acid/base (oxidation risk).
His High Cbz-OSu Avoid excess base; imidazole causes self-racemization.
Phg (Phenylglycine) Critical Cbz-OSu NEVER use NaOH. Use NaHCO3 only.
Cys High Cbz-OSu Prevent S-alkylation and beta-elimination.
Decision Tree: Selecting the Right Protocol

ProtocolSelection Start Start: Select Amino Acid IsSensitive Is AA Sensitive? (His, Cys, Phg, D-Phg) Start->IsSensitive SensitiveYes Yes IsSensitive->SensitiveYes High Risk SensitiveNo No IsSensitive->SensitiveNo Low Risk UseOSu USE PROTOCOL A (Cbz-OSu / NaHCO3) SensitiveYes->UseOSu CostFactor Is Cost a Major Factor? SensitiveNo->CostFactor CostYes Yes (Large Scale) CostFactor->CostYes CostNo No (Research Scale) CostFactor->CostNo UseCl USE PROTOCOL B (Cbz-Cl / NaOH) *Strict pH Control* CostYes->UseCl CostNo->UseOSu Better Yield/Purity

Figure 2: Decision matrix for selecting the optimal Cbz protection strategy based on substrate sensitivity and scale.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • BenchChem. (2025).[4][5][6] Navigating the Labyrinth of Histidine Racemization: A Comparative Guide to Protecting Groups. Link

  • Paal, M., et al. (2000). One-pot conversion of N-benzyloxycarbonyl-protected amino acid esters into the corresponding N-Fmoc-protected derivatives. Tetrahedron Letters, 41(51), 9953-9956. Link

  • Total Synthesis. (2025). Cbz Protection Mechanism and Common Conditions. Link

  • Mao, L., et al. (2011).[7] N-Cbz-protected amino acids reacted with various aryl amines... without racemization. Synlett, 2011(01), 129-133. Link

Sources

Optimization

stability of N-Cbz-3-aminocyclopentanecarboxylic acid in different solvents

This guide serves as a technical support resource for researchers working with N-Cbz-3-aminocyclopentanecarboxylic acid (CAS: 71830-07-4 / 1427475-13-5). It addresses stability profiles, solubility challenges, and degrad...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with N-Cbz-3-aminocyclopentanecarboxylic acid (CAS: 71830-07-4 / 1427475-13-5). It addresses stability profiles, solubility challenges, and degradation mechanisms in common laboratory solvents.

[1]

Ticket ID: STAB-CBZ-ACPC-001 Subject: Stability Profile & Solvent Compatibility Guide Status: Resolved / Knowledge Base Article

Executive Summary: The Molecule & The Matrix

N-Cbz-3-aminocyclopentanecarboxylic acid is a conformationally restricted


-amino acid analog (depending on regiochemistry, often used as a 

-amino acid scaffold). Its stability is governed by two competing functional groups:
  • The Carboxylic Acid (-COOH): Prone to esterification (in alcohols) and salt formation. It activates the

    
    -proton, creating a risk of epimerization  (cis/trans isomerization).
    
  • The Carbamate (Cbz-N): Generally robust but sensitive to hydrogenolysis and strong acids. It provides significant hydrophobic character, limiting aqueous solubility.

Quick Reference: Solvent Compatibility Matrix
SolventSolubilityStability RiskPrimary Degradation ModeRecommendation
DMSO HighLow (at RT)Epimerization (if basic)Preferred for stock solutions (frozen).
Methanol (MeOH) HighModerateMethyl Ester FormationAvoid for long-term storage.
Water (pH 7) Very LowLowPrecipitationRequires pH adjustment (base).
DCM / EtOAc HighVery LowN/ABest for extraction/short-term storage.
DMF HighLowHydrolysis (wet DMF)Good alternative to DMSO.

Visual Troubleshooting Guide

Workflow: Solvent Selection & Stability Logic

The following decision tree helps you select the correct solvent based on your experimental needs while mitigating stability risks.

SolventStability Start START: Select Solvent for N-Cbz-ACPC Purpose What is the purpose? Start->Purpose Stock Long-term Stock Storage Purpose->Stock Storage Reaction Reaction / Synthesis Purpose->Reaction Synthesis Analysis LCMS / HPLC Analysis Purpose->Analysis QC DMSO Anhydrous DMSO (-20°C) Stock->DMSO Polarity Is polarity required? Reaction->Polarity MobilePhase AcN / Water + Formic Acid Analysis->MobilePhase Warning1 Avoid freeze-thaw cycles; Absorbs water DMSO->Warning1 DCM DCM or EtOAc (High Stability) Polarity->DCM No (Non-polar) Alcohol Methanol/Ethanol Polarity->Alcohol Yes (Protic) Risk1 RISK: Fischer Esterification (if trace acid present) Alcohol->Risk1 MeOH_Risk Avoid MeOH as diluent if leaving in autosampler >24h MobilePhase->MeOH_Risk

Figure 1: Decision tree for solvent selection based on experimental intent, highlighting critical stability checkpoints.

Technical FAQs & Troubleshooting

Category A: Protic Solvents (Alcohols & Water)

Q: I dissolved my compound in Methanol for LCMS, and after 24 hours, I see a new peak M+14. What happened? A: You are observing Fischer Esterification .

  • Mechanism: Although carboxylic acids are relatively stable in alcohols at neutral pH, LCMS samples often contain trace acids (Formic acid/TFA) or the methanol itself may be slightly acidic. Over time, the carboxyl group reacts with methanol to form the methyl ester (

    
    ).
    
  • Diagnostic: The mass shift of +14 Da (change from H to CH3) is the fingerprint of this reaction.

  • Solution: Use Acetonitrile (AcN) as your sample diluent. If you must use MeOH, analyze immediately or store at 4°C.

Q: Why won't the compound dissolve in water/PBS even though it has a carboxylic acid? A: The Cbz group (benzyl carbamate) and the cyclopentane ring are highly lipophilic.

  • The Physics: The hydrophobic surface area outweighs the polar contribution of the single -COOH group.

  • Protocol for Aqueous Solution: You must convert the acid to its salt form.

    • Suspend the solid in water.

    • Add 1.0 equivalent of NaOH or

      
       dropwise.
      
    • Vortex until dissolved.

    • Warning: Do not exceed pH 9-10, as this increases the risk of epimerization (see below).

Category B: Aprotic Polar Solvents (DMSO/DMF)

Q: Is the compound stable in DMSO at room temperature? A: Generally, yes , but with caveats regarding stereochemistry.

  • Stability: The Cbz group is chemically inert in DMSO.

  • The Risk (Epimerization): DMSO is a polar aprotic solvent that solvates cations well, leaving anions (like a carboxylate or a deprotonated alpha-carbon) highly reactive ("naked anions"). If you add a base (like TEA or DIPEA) to a DMSO solution, the proton at the C3 position (alpha to the amine) or C1 (alpha to the acid) becomes susceptible to abstraction, leading to racemization/epimerization of the stereocenters.

  • Best Practice: Store DMSO stocks as the free acid (no base added) at -20°C or -80°C.

Category C: Chemical Integrity

Q: Can I remove the Cbz group using acid (TFA/HCl)? A: No.

  • Chemistry: The Cbz group is acid-stable under standard removal conditions for Boc groups (e.g., 50% TFA).

  • Removal Protocol:

    • Hydrogenolysis (Standard):

      
       gas (1 atm) with 10% Pd/C in MeOH or EtOH. (Note: This is the one time MeOH is safe, as the reaction is fast, but watch for esterification).
      
    • Strong Acid (Harsh): HBr in Acetic Acid will remove Cbz, but this is aggressive and may degrade the cyclopentane scaffold.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of 10mM Stock Solution

Objective: Create a stable stock for biological assays.

  • Weighing: Weigh 2.63 mg of N-Cbz-3-aminocyclopentanecarboxylic acid (MW: ~263.29 g/mol ).

  • Solvent: Add 1.0 mL of anhydrous DMSO .

    • Why Anhydrous? Water in DMSO promotes hydrolysis over long storage periods.

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into amber glass vials (to prevent light degradation of the Cbz aromatic ring, though minor) and store at -20°C.

  • Shelf Life: 6 months. Re-verify purity via LCMS if stored longer.

SOP-02: QC Analysis (HPLC Method)

Objective: Verify purity and check for esterification/epimerization.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (detects Cbz phenyl ring) and 210 nm (amide bond).

  • Pass Criteria: Single peak >95% area.

    • Fail Mode 1: Peak at RRT 1.1 (likely Methyl Ester if MeOH used).

    • Fail Mode 2: Shoulder peak or split peak (Diastereomer/Epimer).

Degradation Pathway Visualization

The following diagram illustrates the two primary degradation risks: Epimerization (thermodynamic equilibration of stereocenters) and Esterification (solvolysis).

DegradationPathways Native Native N-Cbz-ACPC (Cis or Trans pure) Alcohol Solvent: Methanol/Ethanol + Trace Acid Native->Alcohol Dissolution Base Solvent: DMSO/DMF + Base or Heat (>60°C) Native->Base Dissolution Ester Methyl/Ethyl Ester (Mass +14/+28) Alcohol->Ester Fischer Esterification (Slow at RT, Fast at Heat) Enolate Enolate Intermediate (Planar C1) Base->Enolate Proton Abstraction Epimer Epimerized Product (Cis/Trans Mixture) Enolate->Epimer Reprotonation

Figure 2: Chemical degradation pathways. Path 1 (Top) shows esterification in alcohols. Path 2 (Bottom) shows base-catalyzed epimerization.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Cbz stability: Stable to basic hydrolysis, unstable to catalytic hydrogenation).

  • Grygorenko, O. O., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid. The Journal of Organic Chemistry. (Provides mechanistic insight into the epimerization of aminocyclopentanecarboxylic acids under basic conditions).

  • Master Organic Chemistry. (2022). Fischer Esterification.[2][3] (Mechanistic basis for instability in methanolic solutions).

  • Beilstein Journals. (2026). Experimental and theoretical investigations into the stability of cyclic aminals. (Discusses NMR stability of related cyclic amino acid derivatives in DMSO).

Sources

Troubleshooting

incomplete Cbz-protection of hindered amino groups.

Technical Support Case #8492: Incomplete Cbz-Protection of Hindered Amines Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Diagnostic The Problem: You are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #8492: Incomplete Cbz-Protection of Hindered Amines Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Diagnostic

The Problem: You are observing low conversion or starting material recovery when attempting to protect a sterically hindered amine (e.g.,


-tetrasubstituted, adjacent to bulky aryl groups, or secondary amines) with a Benzyloxycarbonyl (Cbz) group.

The Root Cause: This is rarely a thermodynamic issue; it is a kinetic competition .[1] Standard Cbz protection uses Benzyl Chloroformate (Cbz-Cl).[1][2][3][4] Cbz-Cl is highly electrophilic but unstable.[1] In the presence of hindered amines, the rate of nucleophilic attack (


) drops significantly due to steric clash in the tetrahedral transition state. Consequently, the rate of hydrolysis by adventitious water or solvent impurities (

) exceeds the rate of protection (

), destroying your reagent before it can react.[1]

Diagnostic Workflow (Interactive)

Before modifying your protocol, use this decision tree to identify the specific failure mode.[1]

Cbz_Troubleshooting Start START: Reaction Incomplete Check_SM Is Starting Material (SM) Recovered? Start->Check_SM Check_Byprod Major Byproducts? Check_SM->Check_Byprod Yes (SM remains) Urea Diagnosis: Urea Formation (Isocyanate Intermediate) Check_SM->Urea No (Wrong Product) Hydrolysis Diagnosis: Reagent Hydrolysis (Kinetic Failure) Check_Byprod->Hydrolysis Benzyl Alcohol present Stalled Diagnosis: Low Nucleophilicity (Electronic/Steric) Check_Byprod->Stalled Clean SM only Action_Anhydrous Action: Switch to Anhydrous Organic Cond. + Excess Reagent Hydrolysis->Action_Anhydrous Action_Triphos Action: Inverse Addition or Triphosgene Route Urea->Action_Triphos Action_DMAP Action: Add DMAP (Catalyst) + Reflux Stalled->Action_DMAP

Figure 1: Diagnostic logic for identifying the cause of Cbz-protection failure.[1] Blue nodes represent observation points; Red nodes represent the chemical root cause; Green nodes represent the required protocol shift.

Technical FAQ & Mechanistic Insight

Q: Why is the standard Schotten-Baumann (biphasic) protocol failing?

A: The Schotten-Baumann method relies on an aqueous base (NaOH/NaHCO₃) to scavenge the HCl byproduct.[1] For unhindered amines, the reaction with Cbz-Cl is instantaneous, outcompeting water.[1]

  • The Hindered Scenario: Your amine cannot access the carbonyl of Cbz-Cl quickly.[1] The Cbz-Cl sits in the biphasic mixture and is rapidly hydrolyzed by the aqueous phase into benzyl alcohol, CO₂, and HCl. You are essentially quenching your reagent before it touches the amine [1].[1]

Q: Should I switch to Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide)?

A: Likely No. While Cbz-OSu is more stable to hydrolysis, it is less electrophilic than Cbz-Cl.[1] If Cbz-Cl (a strong electrophile) cannot overcome the steric barrier, Cbz-OSu will likely result in 0% conversion unless activated by strong heat or Lewis acids.[1] Cbz-OSu is preferred only when selectivity (e.g., primary vs. secondary amine) is required, not for forcing difficult reactions [2].[1]

Q: How does DMAP solve the problem?

A: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic acyl transfer catalyst .[1][5]

  • DMAP attacks Cbz-Cl to form an N-acylpyridinium salt (highly reactive, strictly anhydrous intermediate).[1]

  • This intermediate is less sterically demanding and more electrophilic than the parent chloroformate.[1]

  • It transfers the Cbz group to your hindered amine and regenerates DMAP.[1] Note: This mechanism requires anhydrous conditions to prevent the rapid hydrolysis of the acylpyridinium species [3].

Experimental Protocols

Choose the protocol based on the severity of hindrance.[1][6]

Protocol A: The "Standard" Fix (Organic Phase + Base)

Use for: Moderately hindered secondary amines.

  • Dissolve the amine (1.0 equiv) in anhydrous DCM or THF (0.2 M).

  • Add DIPEA (Diisopropylethylamine) (2.5 equiv).[1] Crucial: DIPEA is non-nucleophilic and won't attack Cbz-Cl.[1]

  • Cool to 0°C under Nitrogen/Argon.

  • Add Cbz-Cl (1.2 - 1.5 equiv) dropwise.[1]

  • Warm to RT and stir for 12h.

  • Monitor: If stalling occurs, proceed to Protocol B.

Protocol B: The "Catalytic Boost" (DMAP-Mediated)

Use for: Highly hindered amines or electron-deficient amines.[1]

  • Dissolve amine (1.0 equiv) in anhydrous DCM (or Toluene for higher temps).

  • Add Triethylamine (2.0 equiv) or DIPEA.[1]

  • Add DMAP (0.1 - 0.2 equiv). Warning: Do not use stoichiometric DMAP unless necessary, as it complicates workup.

  • Add Cbz-Cl (2.0 equiv) slowly at 0°C.

  • Reflux: If no reaction at RT after 2h, heat to reflux (40°C for DCM, 110°C for Toluene).

  • Workup: Wash with 1M HCl (to remove DMAP/Amine)

    
     Sat. NaHCO₃ 
    
    
    
    Brine.
Protocol C: The "Nuclear Option" (In Situ Activation)

Use for: "Impossible" substrates where Cbz-Cl fails completely.[1] This utilizes Triphosgene to generate a highly reactive isocyanate or chloroformate intermediate in situ.

Safety Warning: Triphosgene generates Phosgene gas.[1][7] Must be performed in a well-ventilated fume hood with a phosgene indicator badge.[1]

  • Dissolve Triphosgene (0.4 equiv) in anhydrous DCM at -78°C.

  • Add Pyridine (2.5 equiv) dropwise.[1]

  • Add the hindered amine (1.0 equiv) dropwise.[1]

  • Stir for 30 mins, allowing warming to 0°C. (Forms the carbamoyl chloride/isocyanate).

  • Add Benzyl Alcohol (1.2 equiv) in one portion.

  • Reflux for 4-12 hours.

  • Mechanism: This forces the formation of the amine-carbonyl intermediate first, which is then trapped by the alcohol [4].[1]

Reagent Comparison Data

ReagentReactivityStability (H₂O)Steric TolerancePrimary Byproduct
Cbz-Cl HighLow (Hydrolyzes)ModerateBenzyl Alcohol
Cbz-OSu LowHighPoorN-Hydroxysuccinimide
Cbz-Cl + DMAP Very High Very LowHigh Pyridinium salts
Triphosgene/BnOH ExtremeN/A (Anhydrous)Very High Phosgene (Gas)

References

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Chapter 7: Protection for the Amino Group). [1]

  • Paal, M., et al. (2016).[1] "N-Benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide: A Useful Reagent for the Cbz-Protection of Amines."[1] Journal of Organic Chemistry. [1]

  • Neises, B., & Steglich, W. (1978).[1] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.[1] (Foundational mechanism for DMAP acyl transfer).[1] [1]

  • Knölker, H. J., et al. (1995).[1] "Triphosgene in Organic Synthesis: A Convenient Conversion of Amines into Carbamates." Synlett, 1996(06), 502-504.[1] [1]

Sources

Optimization

Technical Support Center: Chromatographic Purification of N-Cbz-3-aminocyclopentanecarboxylic Acid

Welcome to the technical support center for the chromatographic purification of N-Cbz-3-aminocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of N-Cbz-3-aminocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind purification strategies, enabling you to overcome common challenges encountered during your experiments.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you may encounter during the chromatographic purification of N-Cbz-3-aminocyclopentanecarboxylic acid. Each issue is followed by a detailed explanation of the underlying causes and a step-by-step approach to resolution.

Issue 1: Poor or No Separation of the Target Compound from Impurities

Question: I'm running a silica gel column, but my N-Cbz-3-aminocyclopentanecarboxylic acid is co-eluting with several impurities. How can I improve the separation?

Answer:

This is a frequent challenge, often stemming from an inappropriate mobile phase composition or issues with the stationary phase. N-Cbz-3-aminocyclopentanecarboxylic acid is a polar molecule containing both a carboxylic acid and a carbamate group, which can lead to strong interactions with the silica gel.

Causality and Strategic Solutions:

  • Mobile Phase Polarity: If your compound and impurities are eluting together, your mobile phase may be too polar, causing everything to move too quickly down the column, or not polar enough, resulting in everything staying at the origin.[1]

    • Troubleshooting Steps:

      • Systematic Solvent Screening (TLC): Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound.[2]

      • Employ Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This will allow for the separation of compounds with small differences in polarity. A common gradient for this type of compound could be starting with 100% dichloromethane and gradually adding methanol.

      • Introduce an Acidic Modifier: The carboxylic acid moiety can interact strongly and inconsistently with the acidic silica gel, leading to peak tailing and poor separation. Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase can suppress the ionization of the carboxylic acid, leading to more consistent interactions and sharper peaks.

  • Stationary Phase Interactions: Standard silica gel can sometimes be too acidic for compounds containing basic nitrogen atoms or sensitive functional groups, potentially causing degradation or irreversible adsorption.[3]

    • Troubleshooting Steps:

      • Deactivate the Silica Gel: Before loading your sample, you can flush the column with your mobile phase containing a small amount of a base like triethylamine (1-2%) to neutralize the most acidic sites on the silica.[2] It is crucial to then re-equilibrate the column with the mobile phase without the base before loading your sample.

      • Consider Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase such as diol or amino.[2] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative, using a polar stationary phase with a primarily organic mobile phase.[4]

Issue 2: Significant Peak Tailing of the Target Compound

Question: My N-Cbz-3-aminocyclopentanecarboxylic acid is coming off the column, but the peak is very broad and shows significant tailing. What is causing this and how can I fix it?

Answer:

Peak tailing is a classic sign of undesirable secondary interactions between your analyte and the stationary phase. For your compound, the primary culprits are the carboxylic acid and the N-H of the carbamate group interacting with the silanol groups on the silica surface.

Causality and Strategic Solutions:

  • Secondary Silanol Interactions: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can form strong hydrogen bonds with the polar functional groups of your molecule, slowing its progress down the column in a non-uniform way.

    • Troubleshooting Steps:

      • Mobile Phase pH Adjustment: As mentioned previously, adding a small amount of a competing acid to the mobile phase will protonate the carboxylate and minimize its interaction with the silanol groups.[2]

      • Use of Competing Agents: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape for basic or amine-containing compounds.[2] However, for an acidic compound like yours, an acidic modifier is generally more effective.

      • Employ an End-Capped Column: For High-Performance Liquid Chromatography (HPLC), using a column with advanced end-capping will minimize the number of accessible free silanol groups, leading to improved peak shape.[2]

Issue 3: The Compound is Not Eluting from the Column (Sticking to the Baseline)

Question: I've loaded my sample, but even after running many column volumes of a polar solvent system (e.g., 10% methanol in dichloromethane), my N-Cbz-3-aminocyclopentanecarboxylic acid is not coming off the column. What should I do?

Answer:

This indicates that your compound is very strongly adsorbed to the silica gel. This is a common issue with highly polar compounds.[1]

Causality and Strategic Solutions:

  • Excessive Polarity and Strong Adsorption: The combination of the carboxylic acid and the Cbz group makes the molecule quite polar, leading to very strong binding to the silica.

    • Troubleshooting Steps:

      • Drastically Increase Mobile Phase Polarity: You may need to use a much more polar solvent system. Consider increasing the percentage of methanol or using a solvent system containing ammonia. A stock solution of 10% ammonium hydroxide in methanol can be used as a polar modifier (1-10%) in dichloromethane.[3]

      • Reversed-Phase Chromatography: If normal-phase chromatography is proving too challenging, reversed-phase chromatography is an excellent alternative for polar compounds.[1] In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol). Your polar compound will have less affinity for the stationary phase and will elute more readily.[4]

      • Check for Compound Degradation: It's possible your compound is degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.[3]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification of N-Cbz-3-aminocyclopentanecarboxylic acid.

Q1: What is a good starting solvent system for the TLC analysis of N-Cbz-3-aminocyclopentanecarboxylic acid?

A1: A good starting point for TLC analysis on silica gel would be a mixture of a nonpolar solvent and a polar solvent, with an acidic modifier. For example, you could start with a 70:30:1 mixture of ethyl acetate:hexanes:acetic acid and adjust the ratio of ethyl acetate to hexanes to achieve the desired Rf.

Q2: How can I detect my compound in the fractions collected from the column?

A2: The Cbz group contains a benzene ring, which makes the compound UV active. You can monitor the fractions using a UV lamp (typically at 254 nm) on your TLC plates. Alternatively, you can use a potassium permanganate stain, which will react with the double bonds in the benzene ring and other functional groups, to visualize the spots.

Q3: My compound is a mixture of stereoisomers. Will normal-phase chromatography separate them?

A3: It is possible, but often challenging, to separate stereoisomers on standard silica gel. The separation will depend on the specific isomers and the solvent system used. For reliable separation of enantiomers or diastereomers, a chiral stationary phase (CSP) is typically required in HPLC.[5] Alternatively, the isomers can be derivatized with a chiral auxiliary to form diastereomers, which can then be separated on standard silica gel.[6]

Q4: What are the common impurities I should expect from the Cbz protection of 3-aminocyclopentanecarboxylic acid?

A4: Common impurities include unreacted 3-aminocyclopentanecarboxylic acid, excess benzyl chloroformate, and byproducts from the decomposition of benzyl chloroformate, such as benzyl alcohol.[7] Additionally, if the reaction is not kept at a low temperature and the pH is not controlled, side reactions can occur.[8]

Q5: Can I use recrystallization to purify my N-Cbz-3-aminocyclopentanecarboxylic acid?

A5: Yes, recrystallization can be a very effective method for purifying N-Cbz protected amino acids, as they are often crystalline solids.[8] A suitable solvent system for recrystallization might be ethyl acetate/hexanes or ethanol/water.[9] This method is particularly useful for removing small amounts of impurities after column chromatography.

III. Experimental Protocol: Flash Chromatography Purification

This protocol provides a general guideline for the purification of N-Cbz-3-aminocyclopentanecarboxylic acid using flash column chromatography on silica gel.

Materials:

  • Crude N-Cbz-3-aminocyclopentanecarboxylic acid

  • Silica gel (for flash chromatography)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetic Acid

  • Glass column, collection tubes, TLC plates, UV lamp

Step-by-Step Methodology:

  • TLC Optimization:

    • Prepare several eluent systems with varying polarities (e.g., 95:5 DCM:MeOH, 90:10 DCM:MeOH, 85:15 DCM:MeOH), each containing 0.5% acetic acid.

    • Spot your crude material on a TLC plate and develop it in each solvent system.

    • Identify the solvent system that provides an Rf value of approximately 0.25 for the desired product.

  • Column Packing:

    • Choose an appropriately sized column for the amount of crude material you have.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column and allow it to pack under a gentle flow of the solvent. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the optimized mobile phase from your TLC analysis.

    • If using a gradient, start with a less polar mixture and gradually increase the percentage of the more polar solvent.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate in your optimized eluent system and visualize the spots under a UV lamp.

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified N-Cbz-3-aminocyclopentanecarboxylic acid.

Quantitative Data Summary Table:

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase Dichloromethane/Methanol with 0.5% Acetic AcidProvides a good polarity range and the acid suppresses ionization.
Gradient Profile Start with 2% MeOH, increase to 10% MeOH over 10-15 column volumesAllows for the elution of a range of polar compounds.
Target Rf (TLC) 0.2 - 0.3Optimal for good separation on a column.[2]
Detection UV (254 nm) or Potassium Permanganate StainThe Cbz group is UV active; KMnO4 is a general stain.

IV. Visualized Workflows and Logic

Workflow for Method Selection and Optimization

Method Selection start Start: Crude N-Cbz-3-aminocyclopentanecarboxylic acid tlc TLC Analysis (e.g., EtOAc/Hexanes/AcOH) start->tlc rf_check Is Rf between 0.2-0.3? tlc->rf_check no_movement Compound at Baseline? tlc->no_movement flash_chrom Proceed with Flash Chromatography rf_check->flash_chrom Yes adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No end_point Pure Product flash_chrom->end_point adjust_polarity->tlc streaking Streaking or Tailing? no_movement->streaking No consider_rp Consider Reversed-Phase or HILIC no_movement->consider_rp Yes streaking->rf_check No add_modifier Add Modifier (e.g., AcOH, TEA) streaking->add_modifier Yes add_modifier->tlc

Caption: A decision-making workflow for selecting and optimizing a purification method.

Troubleshooting Decision Tree

Troubleshooting problem Problem Encountered no_sep Poor or No Separation problem->no_sep tailing Peak Tailing problem->tailing no_elution Compound Not Eluting problem->no_elution sol_polarity Adjust Mobile Phase Polarity no_sep->sol_polarity gradient Use Gradient Elution no_sep->gradient alt_phase Alternative Stationary Phase (Alumina, HILIC, RP) no_sep->alt_phase add_acid Add Acidic Modifier (e.g., AcOH) tailing->add_acid end_cap Use End-Capped Column (HPLC) tailing->end_cap no_elution->alt_phase strong_solvent Increase Solvent Strength Drastically no_elution->strong_solvent check_degradation Check for On-Column Degradation no_elution->check_degradation

Caption: A decision tree to diagnose and resolve common chromatography issues.

V. References

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.

  • University of Rochester. Troubleshooting Flash Column Chromatography.

  • BenchChem. (2025). Troubleshooting column chromatography purification of polar ketone compounds.

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • BenchChem. (2025). The Enduring Legacy of the Carbobenzyloxy Group: An In-depth Guide to N-Cbz Protected Amino Acids.

  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).

  • Chiral Drug Separation. (n.d.). ScienceDirect.

  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.

  • Wikipedia. (2023). Benzyl chloroformate.

Sources

Troubleshooting

Technical Support Center: N-Cbz-3-Aminocyclopentanecarboxylic Acid (N-Cbz-3-ACPC)

Status: Operational Topic: Managing Steric Hindrance & Reactivity Ticket ID: ACPC-OPT-2024 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary & Molecular Architecture The Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Managing Steric Hindrance & Reactivity Ticket ID: ACPC-OPT-2024 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Molecular Architecture

The Challenge: N-Cbz-3-aminocyclopentanecarboxylic acid (3-ACPC) is a


-amino acid analogue constrained by a cyclopentane ring. Unlike linear 

-alanine, the ring imposes a specific pucker (envelope or twist conformation) that dictates the spatial accessibility of the C1-Carboxyl and C3-Amino groups.

The Steric Trap: In the cis-isomer , the Cbz-protected amine and the carboxylic acid occupy the same face of the ring.[1] The bulky benzyl carbamate (Cbz) group creates a "steric umbrella," shielding the carbonyl carbon from nucleophilic attack during coupling.[1] In the trans-isomer , while less hindered, the rigid backbone still restricts the trajectory of incoming nucleophiles compared to flexible linear chains.[1]

This guide provides field-proven protocols to overcome these barriers, focusing on coupling efficiency, stereochemical integrity, and deprotection strategies.

Module A: Coupling Failure (Low Yields / Incomplete Reaction)

Symptom: Standard EDC/HOBt or DCC couplings stall at <40% conversion after 24 hours.

Root Cause: The "umbrella effect" of the Cbz group prevents the formation of the active ester or blocks the amine approach.[1] Standard carbodiimides are not electrophilic enough to drive the reaction against this steric gradient.[1]

Protocol 1.0: The HATU/HOAt Override

For sterically hindered secondary amines or hindered carboxylic acids, 7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) or HATU are required. The 7-aza nitrogen in the leaving group (HOAt) provides anchimeric assistance (neighboring group effect) that accelerates the reaction by orders of magnitude compared to HOBt.[1]

Reagents:

  • Activator: HATU (1.1 - 1.2 equiv) or COMU (safer, equally effective).

  • Base: DIPEA or TMP (2,4,6-trimethylpyridine) – TMP minimizes racemization.

  • Solvent: DMF (Standard) or DMF:DCM (1:1) to modulate solubility.

Step-by-Step Optimization:

StepActionTechnical Rationale
1 Pre-activation Dissolve N-Cbz-3-ACPC (1.0 eq) and Base (2.0 eq) in DMF. Add HATU (1.1 eq).[1] Stir for 2-3 mins only . Critical: Do not exceed 5 mins; active esters can hydrolyze or rearrange.
2 Addition Add the amine component (1.1 eq) immediately.
3 Monitoring Monitor via HPLC/UPLC at 1h, 3h, and 12h.
4 Troubleshoot If <50% conv. at 3h, add HOAt (0.5 eq) as an additive. The extra HOAt acts as a nucleophilic shuttle.[1]
Visual Troubleshooting: Coupling Logic

CouplingLogic Start Start: Coupling N-Cbz-3-ACPC Standard Standard: EDC/HOBt Start->Standard CheckYield Check Conversion (3h) LowYield < 50% Conversion CheckYield->LowYield Stalled HighYield > 90% Conversion CheckYield->HighYield Good Standard->CheckYield SwitchReagent Switch to HATU/HOAt (Base: DIPEA) LowYield->SwitchReagent CheckColor Check Solution Color SwitchReagent->CheckColor YellowOrange Yellow/Orange (Normal) CheckColor->YellowOrange Red Deep Red (Over-activation?) CheckColor->Red AddHOAt Add 0.5 eq HOAt Recouple YellowOrange->AddHOAt Still Slow Red->AddHOAt Check Epimerization Success Proceed to Workup AddHOAt->Success

Figure 1: Decision matrix for optimizing difficult amide couplings involving 3-ACPC.

Module B: Stereochemical Integrity (Epimerization Control)

Symptom: The product shows a "doublet" in HPLC or complex NMR splitting, indicating a mixture of cis and trans isomers (epimerization) occurred during coupling.

Mechanism: Slow coupling times allow the activated carboxylate to form an oxazolone intermediate.[1] This intermediate is prone to racemization at the


-carbon (C1).[1] Because 3-ACPC is a 

-amino acid, this mechanism is slower than in

-amino acids but still prevalent under high-base conditions or prolonged activation.

Corrective Action:

  • Lower Temperature: Perform the activation and first hour of coupling at 0°C .

  • Base Selection: Switch from DIPEA to TMP (Collidine) . The steric bulk of collidine prevents it from extracting the proton at the

    
    -position, significantly reducing epimerization.[1]
    
  • Additive: Use Oxyma Pure instead of HOBt. Oxyma suppresses racemization more effectively in carbodiimide couplings [1].[1]

Module C: Deprotection & "The Poisoned Catalyst"

Symptom: Hydrogenolysis (H2, Pd/C) of the N-Cbz group is extremely slow or stops completely.

Root Cause:

  • Conformational Shielding: In the cis-isomer, the cyclopentane ring may fold in a way that the Cbz phenyl ring cannot lie flat against the Palladium surface.[1]

  • Solvent Aggregation:

    
    -peptides act like "molecular velcro," aggregating in MeOH or EtOH, burying the Cbz group.
    
Protocol 2.0: HFIP-Assisted Hydrogenolysis

Hexafluoroisopropanol (HFIP) is a "magic solvent" for peptides. It disrupts hydrogen bonding and aggregation, exposing the Cbz group to the catalyst.[1]

Step-by-Step:

ParameterCondition
Solvent HFIP (10-20%) in MeOH or EtOAc.
Catalyst Pd(OH)2/C (Pearlman's Catalyst) is often superior to Pd/C for sterically hindered benzyl groups.
H2 Source If H2 balloon fails, use Ammonium Formate (3-5 eq) . This "Transfer Hydrogenation" generates H2 in situ on the catalyst surface, bypassing adsorption issues.[1]
Temp 40°C (Mild heating helps overcome the steric energy barrier).[1]

Warning: HFIP is acidic.[1] Ensure your product is acid-stable or buffer the workup immediately.[1]

Visual Mechanism: Steric Shielding[1]

StericShielding cluster_solution Solution Phase Cbz Cbz Group (Bulky) Ring Cyclopentane (Puckered) Cbz->Ring Attached Pd Pd Surface Ring->Pd Steric Clash Prevents Adsorption

Figure 2: Conceptual representation of how ring puckering prevents the Cbz-aromatic system from flattening onto the catalyst surface.

Frequently Asked Questions (FAQ)

Q: Can I use PyBOP instead of HATU? A: You can, but expect lower yields. PyBOP generates the OBt ester, which is less reactive than the OAt ester generated by HATU.[1][2] For hindered 3-ACPC couplings, the extra reactivity of the pyridine ring in HATU/HOAt is often the difference between 50% and 95% yield [2].[1]

Q: My reaction turns solid/gelatinous in DMF. What now? A: This is


-sheet-like aggregation. Add LiCl (0.4M)  or switch to NMP  (N-methylpyrrolidone). These chaotropic conditions break up the intermolecular H-bonds causing the gelation.[1]

Q: How do I distinguish cis and trans isomers by NMR? A: Look at the coupling constants (


) between H1 and H2/H5.[1] However, NOESY (Nuclear Overhauser Effect Spectroscopy) is definitive. In the cis-isomer, you will see a strong NOE correlation between the H1 (methine at carboxyl) and H3 (methine at amine). This correlation is absent or very weak in the trans-isomer.[1]

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1][3] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive."[3] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Context on beta-amino acid conformation). Link

  • Katritzky, A. R., et al. (2007).[5] "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids."[1][5] The Journal of Organic Chemistry, 72(15), 5802-5806. Link

Sources

Optimization

alternative Cbz deprotection conditions for sensitive substrates

Technical Support Center: Advanced Cbz Deprotection Strategies Executive Summary: Beyond Hydrogenolysis Standard catalytic hydrogenolysis ( , Pd/C) is the gold standard for removing the benzyloxycarbonyl (Cbz/Z) group. H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Cbz Deprotection Strategies

Executive Summary: Beyond Hydrogenolysis

Standard catalytic hydrogenolysis (


, Pd/C) is the gold standard for removing the benzyloxycarbonyl (Cbz/Z) group. However, this method fails catastrophically when your substrate contains:
  • Reducible functionalities: Alkenes, alkynes, or nitro groups that will be reduced alongside the Cbz.

  • Catalyst Poisons: Sulfur-containing moieties (thioethers, thiophenes) or basic amines that deactivate the Palladium surface.

  • Safety Constraints: Inability to use high-pressure hydrogen gas.

This guide provides three field-validated alternative workflows designed to bypass these specific limitations.

Strategic Decision Matrix

Before selecting a reagent, map your substrate's vulnerabilities using the decision tree below.

Cbz_Decision_Tree Start Substrate Analysis Q1 Contains Sulfur/Catalyst Poisons? Start->Q1 Q2 Contains Alkenes/Alkynes? Q1->Q2 No Method_LA Method B: Lewis Acid (BCl3 + Pentamethylbenzene) Q1->Method_LA Yes (Pd won't work) Q3 Acid Sensitive? Q2->Q3 Yes Standard Standard H2/Pd/C Q2->Standard No Method_TH Method A: Transfer Hydrogenation (Pd/C + Et3SiH) Q3->Method_TH Yes (Need Neutral) Method_TMSI Method C: Silyl Cleavage (TMSI) Q3->Method_TMSI No (Can tolerate Lewis Acid)

Figure 1: Strategic selection of deprotection conditions based on substrate functionality.

Method A: The "Reducible" Solution (Transfer Hydrogenation)

Target Scenario: Your molecule contains an alkene, alkyne, or benzyl ester that must remain intact. The Logic: Instead of saturating the system with


 gas, we use a surrogate hydrogen donor. Triethylsilane (

)
is superior to ammonium formate here because it allows for strict stoichiometric control, preventing over-reduction.
Mechanism of Action

Palladium inserts into the


 bond, generating a 

species that performs the hydrogenolysis. Because the concentration of active "H" is low and controlled by the silane addition rate, the catalyst preferentially reacts with the Cbz group over the less reactive alkene.
Protocol: Pd/C + Triethylsilane ( )

Reference: Mandal, P. K.; McMurray, J. S. J.[1][2][3][4] Org. Chem. 2007, 72, 6599.[1]

Reagents:

  • Substrate (1.0 equiv)

  • 10% Pd/C (5–10 wt% loading)

  • Triethylsilane (

    
    ) (2.0–3.0 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step:

  • Dissolution: Dissolve the substrate in MeOH (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate). Caution: Pd/C can ignite methanol vapors; add under inert flow.

  • Silane Addition: Add

    
     dropwise via syringe.
    
    • Tip: If the substrate has a very sensitive alkene, add the silane slowly over 10 minutes.

  • Monitoring: Stir at room temperature. Reaction is typically complete in 15–60 minutes. Monitor by TLC for the disappearance of the carbamate.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate.

Data Summary: | Feature | Standard (


) | Transfer (

) | | :--- | :--- | :--- | | Alkene Retention | Poor (<10%) | Excellent (>95%) | | Reaction Time | 1-12 Hours | 15-60 Minutes | | Safety | Flammable Gas | Liquid Reagent |

Method B: The "Poisoned" Solution (Lewis Acid Scavenging)

Target Scenario: Your molecule contains Sulfur (thioether, thiazole, methionine) which kills Pd catalysts, or you need to avoid metal entirely. The Logic: Boron trichloride (


) is a strong Lewis acid that coordinates to the carbamate oxygen. The key innovation is the addition of Pentamethylbenzene . Without it, the cleaved benzyl cation (

) will re-attack your substrate (Friedel-Crafts alkylation). Pentamethylbenzene acts as a "dummy" nucleophile to trap the

.
Mechanism: Lewis Acid Assisted Cleavage

BCl3_Mechanism Complex BCl3 Coordinates Carbamate Oxygen Cleavage C-O Bond Cleavage Complex->Cleavage Cation Benzyl Cation (Bn+) Generated Cleavage->Cation Trap Pentamethylbenzene Traps Bn+ Cation->Trap Product Free Amine + Bn-Pentamethylbenzene Trap->Product

Figure 2: The "Trap and Release" mechanism preventing side reactions.

Protocol: + Pentamethylbenzene

Reference: Okano, K.; Tokuyama, H. et al. Synlett 2008, 1977; Org.[5] Synth. 2016, 93, 63.

Reagents:

  • Substrate (1.0 equiv)

  • Pentamethylbenzene (3.0–5.0 equiv)

  • 
     (1.0 M in 
    
    
    
    ) (2.0–3.0 equiv)
  • Solvent: Anhydrous Dichloromethane (

    
    )
    

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, dissolve substrate and pentamethylbenzene in anhydrous DCM.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents cleavage of other sensitive groups (e.g., esters).

  • Acid Addition: Add

    
     solution dropwise. The solution may turn pale yellow/orange.
    
  • Reaction: Stir at -78°C for 1–3 hours.

  • Quench: Add MeOH (excess) at -78°C to destroy excess

    
    .
    
  • Workup: Warm to room temperature. Dilute with

    
    , wash with aqueous 
    
    
    
    . The byproduct (benzyl-pentamethylbenzene) is non-polar and easily separated via column chromatography.[6]

Method C: The "Hard" Acid Solution (TMSI)

Target Scenario: Substrates that are stable to acid but sensitive to reduction, and where you want to avoid heavy metal waste. The Logic: Trimethylsilyl iodide (TMSI) cleaves carbamates via a silyl-carbamate intermediate followed by hydrolysis. It is highly effective but moisture-sensitive.

Protocol: In-Situ TMSI Generation

Reference: Lott, R. S. et al. J. Org. Chem. 1979, 44, 1283.

Reagents:

  • Substrate (1.0 equiv)

  • Trimethylsilyl chloride (TMSCl) (4.0 equiv)

  • Sodium Iodide (NaI) (4.0 equiv)

  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step:

  • Generation: Dissolve NaI in dry MeCN under

    
    . Add TMSCl.[7] Stir for 10 minutes (white NaCl precipitates, solution turns yellow).
    
  • Addition: Add the substrate (dissolved in minimal MeCN) to the mixture.

  • Reaction: Stir at room temperature or mild reflux (40°C) for 1–4 hours.

  • Quench: Cool and quench with MeOH.

  • Workup: Dilute with ether/EtOAc. Wash with aqueous sodium thiosulfate (

    
    ) to remove iodine (yellow color disappears).
    

Troubleshooting & FAQs

Q: I used the


 method (Method A), but the reaction stalled at 50% conversion. 
  • Diagnosis: Catalyst poisoning or insufficient hydrogen donor.

  • Fix: Add a fresh portion of Pd/C (5 wt%) and another 1.0 equiv of

    
    . Ensure the methanol is not anhydrous; traces of moisture actually help the proton transfer in some mechanisms, though generally, we treat it as a standard organic reaction.
    

Q: In Method B (


), I see a new spot on TLC that is not my product. 
  • Diagnosis: You likely didn't use enough Pentamethylbenzene, or the temperature rose too high.

  • Fix: The benzyl cation attacked your aromatic ring (Friedel-Crafts). This is irreversible. Repeat the experiment with 5.0 equiv of pentamethylbenzene and strictly maintain -78°C.

Q: Can I use Method C (TMSI) if I have a t-Butyl ester (Boc) or ether?

  • Diagnosis: Compatibility issue.

  • Answer: No. TMSI is a "global deprotector" for alkyl esters and ethers. It will cleave t-Butyl groups and methyl esters rapidly. Use Method A (Transfer Hydrogenation) for orthogonality to esters.

Q: My substrate has a free thiol (-SH). Which method is best?

  • Answer: Method B (

    
    ).[6] Free thiols are potent poisons for Pd (Method A) and can be alkylated by the benzyl iodide intermediate in Method C. Method B, with the scavenger, is the safest route.
    

References

  • Mandal, P. K.; McMurray, J. S. (2007).[1] "Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane". The Journal of Organic Chemistry, 72(17), 6599–6601.

  • Okano, K.; Okuyama, K.; Fukuyama, T.; Tokuyama, H. (2008).[5] "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger". Synlett, 2008(13), 1977–1980.

  • Yoshino, T. et al. (2016).[6] "Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene". Organic Syntheses, 93, 63-74.[6]

  • Lott, R. S.; Chauhan, V. S.; Stammer, C. H. (1979). "Trimethylsilyl iodide as a peptide deblocking agent". The Journal of Organic Chemistry, 44(8), 1283–1296.

  • Birman, V. B. et al. (2006). "Catalytic transfer hydrogenation of benzyl and Cbz groups using Pd/C and triethylsilane". Tetrahedron Letters, 47(33), 5861-5864.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-Cbz-3-aminocyclopentanecarboxylic acid vs. Boc-3-aminocyclopentanecarboxylic acid

Executive Summary: The Strategic Verdict For researchers navigating the synthesis of -peptide foldamers or conformationally restricted peptidomimetics, the choice between N-Cbz-3-aminocyclopentanecarboxylic acid (Cbz-3-A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Verdict

For researchers navigating the synthesis of


-peptide foldamers or conformationally restricted peptidomimetics, the choice between N-Cbz-3-aminocyclopentanecarboxylic acid (Cbz-3-ACPC)  and Boc-3-aminocyclopentanecarboxylic acid (Boc-3-ACPC)  is rarely a matter of preference—it is dictated by the assembly strategy (Solid Phase vs. Solution Phase) and the required orthogonality.
  • Select Boc-3-ACPC if: You are conducting Solid Phase Peptide Synthesis (SPPS) using the Boc/Benzyl strategy or if you require rapid, acid-mediated deprotection that avoids heavy metal catalysts. It is the industry standard for high-throughput synthesis.

  • Select Cbz-3-ACPC if: You are performing Solution Phase Synthesis or convergent fragment condensation. The Cbz group provides robust stability against acidic conditions (e.g., TFA used to deprotect Boc elsewhere) and basic conditions, offering a "third dimension" of orthogonality removable only by catalytic hydrogenolysis or strong acidolysis (HBr).

Part 1: Chemical Architecture & Comparative Properties

The 3-aminocyclopentanecarboxylic acid (3-ACPC) scaffold imposes significant steric constraints. The protecting group not only dictates chemical reactivity but also influences the solubility and crystallinity of this rigid core.

Table 1: Technical Specification Comparison
FeatureBoc-3-ACPC Cbz-3-ACPC
Molecular Weight ~229.27 g/mol ~263.29 g/mol
Protecting Group tert-Butyloxycarbonyl (Boc)Benzyloxycarbonyl (Cbz/Z)
Primary Deprotection Acidolysis: 50% TFA in DCM or 4M HCl in Dioxane.Hydrogenolysis:

, Pd/C (or Pd(OH)

).
Secondary Deprotection Thermal cleavage (uncommon).Strong Acidolysis: HBr in Acetic Acid.
Orthogonality Stable to Base, Hydrogenolysis.[1][2]Stable to Mild Acid (TFA), Base.
Solubility Profile High solubility in DCM, DMF, THF.Moderate in DCM; often lower in alcohols due to aromatic stacking.
Crystallinity Often waxy or amorphous solid; lower MP (35-49°C).High tendency to crystallize; generally higher MP.
SPPS Suitability High (Boc/Bzl strategy).Low (Used mostly in solution phase).

Part 2: Strategic Selection in Synthesis

The Boc Pathway (SPPS Workhorse)

Boc-3-ACPC is the reagent of choice for stepwise elongation on resin.

  • Mechanism: The tert-butyl carbamate breaks down under acidic conditions via an E1 mechanism, releasing isobutylene and

    
    .
    
  • Advantage: The gaseous byproducts drive the reaction to completion without requiring workup (in SPPS).

  • Risk: The generated tert-butyl cation is an electrophile that can alkylate sensitive side chains (e.g., Trp, Met) if scavengers (silanes, thiols) are not used.[3]

The Cbz Pathway (Solution Phase Specialist)

Cbz-3-ACPC shines in "Convergent Synthesis" where short peptide fragments are built and then coupled.

  • Mechanism: Removal is typically achieved via catalytic hydrogenation (

    
    /Pd-C).[3] The benzyl-oxygen bond is cleaved, followed by decarboxylation.
    
  • Advantage: It is completely stable to the TFA required to remove Boc groups. This allows you to deprotect a Boc-protected amine on a side chain or N-terminus without disturbing the Cbz-protected core.

  • Risk: Hydrogenolysis can be slow on sterically hindered cyclic amines like ACPC. High catalyst loading or pressure may be required.

Orthogonality Map

The following diagram illustrates the decision logic for selecting the correct protecting group based on your reaction conditions.

OrthogonalityMap Start Select Protecting Group Cond_Acid Will reaction involve strong acids (TFA/HCl)? Start->Cond_Acid Cond_H2 Will reaction involve hydrogenation? Cond_Acid->Cond_H2 No Cbz_Route Use Cbz-3-ACPC Cond_Acid->Cbz_Route Yes (Need Stability) Boc_Route Use Boc-3-ACPC Cond_H2->Boc_Route Yes (Need Stability) Cond_H2->Cbz_Route No (Deprotection needed)

Figure 1: Decision matrix for selecting Boc vs. Cbz based on reaction condition tolerance.

Part 3: Experimental Protocols

Protocol A: Deprotection of Boc-3-ACPC (Acidolysis)

Use this protocol for SPPS or rapid solution-phase deprotection.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS - Scavenger).

  • Dissolution: Dissolve Boc-3-ACPC (or the peptide containing it) in DCM (minimum volume).

  • Acidification: Add an equal volume of TFA/DCM (1:1 v/v) containing 2.5% TIPS.

    • Note: The TIPS scavenger is critical. The cyclic nature of ACPC does not prevent tert-butyl cation trapping, but adjacent residues might be susceptible.

  • Reaction: Stir at room temperature for 30–60 minutes .

    • Validation: Monitor by TLC (disappearance of starting material) or LC-MS (mass shift of -100 Da).

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: The product is the trifluoroacetate salt of the amine.

Protocol B: Deprotection of Cbz-3-ACPC (Hydrogenolysis)

Use this protocol for orthogonal deprotection in solution phase.

Reagents: Pd/C (10% wt), Hydrogen gas (


), Methanol (MeOH) or Ethyl Acetate (EtOAc).[4]
  • Preparation: Dissolve Cbz-3-ACPC in MeOH (0.1 M concentration). Nitrogen flush the vessel.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (approx. 10-20% by weight of the substrate).

    • Caution: Pd/C is pyrophoric. Add under an inert atmosphere (Argon/Nitrogen).

  • Hydrogenation: Introduce

    
     gas (balloon pressure is usually sufficient, but cyclic constraints may require 50 psi in a Parr shaker if reaction is slow).
    
  • Reaction: Stir vigorously for 2–12 hours .

    • Note: 3-ACPC is sterically hindered. If conversion is incomplete after 4 hours, add fresh catalyst or increase pressure.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Workup: Concentrate the filtrate in vacuo.

  • Result: The free amine is obtained (often as a zwitterion if the carboxyl is free).

Part 4: Stereochemical Workflow (Cis vs. Trans)

The synthesis of 3-ACPC often yields mixtures of cis and trans isomers. The protecting group strategy impacts the separation of these isomers.

SynthesisFlow Precursor Beta-Keto Ester / Enaminoketone Reduction Reduction (NaBH4 or H2/Cat) Precursor->Reduction Mixture Cis/Trans Mixture (Amino Acid) Reduction->Mixture Protect_Boc Protection with Boc2O Mixture->Protect_Boc Protect_Cbz Protection with Cbz-Cl Mixture->Protect_Cbz Sep_Boc Separation (Boc) Flash Chromatography (Silica) Protect_Boc->Sep_Boc Sep_Cbz Separation (Cbz) Recrystallization (EtOAc/Hex) Protect_Cbz->Sep_Cbz

Figure 2: Workflow for synthesis and isomer separation. Cbz derivatives often allow for separation via crystallization, whereas Boc derivatives typically require chromatography.

Expert Insight on Isomer Separation
  • Cbz Advantage: Cbz-protected amino acids often have higher melting points and better crystallization properties. Historically, researchers have separated cis/trans isomers of cyclic amino acids more easily as Cbz-derivatives via fractional crystallization.

  • Boc Disadvantage: Boc-derivatives are frequently oils or low-melting solids, necessitating silica gel chromatography for isomer separation.

References

  • Isadiartuti, D. et al. (2025). Solubility and dissolution of physical mixture carbamazepine and amino acids. Universitas Airlangga.

  • BenchChem. (2025).[2] Literature review of Boc vs. Cbz protecting groups. 2[3][5][6]

  • Gellman, S. H. et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives. Journal of the American Chemical Society.[5] 7[3][5][6][8][9][10][11]

  • Chem-Impex. (2025). (-)-(1R,3S)-N-Boc-3-aminocyclopentane carboxylic acid Product Page. 12[3][5][6][8][9][10][11]

  • Total Synthesis. (2025). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [3][5][6][8][9][10][11][12]

Sources

Comparative

Publish Comparison Guide: N-Cbz-3-aminocyclopentanecarboxylic Acid

The following guide provides an in-depth technical analysis of the NMR spectroscopic data for N-Cbz-3-aminocyclopentanecarboxylic acid , a critical building block in the synthesis of -peptide foldamers and GABA analogues...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the NMR spectroscopic data for N-Cbz-3-aminocyclopentanecarboxylic acid , a critical building block in the synthesis of


-peptide foldamers and GABA analogues.

This guide is structured to serve researchers requiring rigorous structural verification, isomeric differentiation, and synthetic protocols.


H

NO

Executive Summary & Application Context

N-Cbz-3-aminocyclopentanecarboxylic acid (N-Cbz-3-ACPC) represents a conformationally restricted


-amino acid scaffold. Unlike flexible linear analogues (e.g., GABA), the cyclopentane ring imposes specific dihedral constraints that stabilize secondary structures such as helices or sheets in peptide mimetics.

For the synthetic chemist, the "performance" of this compound is defined by:

  • Stereochemical Purity: The ability to distinguish between the cis-(1,3) and trans-(1,3) isomers, which display vastly different folding propensities.

  • Protecting Group Stability: The Carbobenzyloxy (Cbz) group offers orthogonality to acid-labile groups (Boc) and base-labile groups (Fmoc), making it indispensable for complex fragment couplings.

This guide compares the NMR signatures of the cis and trans isomers and provides a validated protocol for Cbz-protection, ensuring high-purity isolation.

Comparative NMR Analysis: Cis vs. Trans

The primary challenge in utilizing 3-ACPC derivatives is assigning the relative stereochemistry of the 1,3-substitution pattern. The cis isomer (often referred to as the "cispentacin" scaffold, though cispentacin itself is the 1,2-isomer) typically adopts a pseudo-envelope conformation that places both substituents in pseudo-equatorial positions to minimize steric strain.

Diagnostic H NMR Signals[1][2]

The following table contrasts the key chemical shifts and coupling behaviors. Data is standardized to CDCl


 (7.26 ppm) for the N-Cbz derivative.
Signal Assignmentcis-Isomer (

ppm)
trans-Isomer (

ppm)
Diagnostic Feature
NH (Carbamate) 4.80 – 5.10 (br s)4.60 – 4.90 (br s)Cis NH often appears slightly downfield due to H-bonding capability in folded states.
H-3 (CH-NH) 4.15 – 4.25 (m)3.95 – 4.10 (m)The cis proton is often deshielded due to the anisotropic effect of the syn-carboxyl group.
H-1 (CH-COOH) 2.85 – 3.00 (m)2.65 – 2.80 (m)Cis H-1 typically shows a pseudo-quintet or broad multiplet; trans is more complex.
Cbz -CH

-
5.09 (s)5.08 (s)Invariant. Confirms successful Cbz protection.
Ring -CH

-
1.60 – 2.40 (m, 6H)1.50 – 2.30 (m, 6H)Cis isomers show distinct separation between "upper" and "lower" envelope protons.
Stereochemical Logic (The "Envelope" Effect)

In the cis-1,3-isomer , the molecule adopts a conformation where the C1-COOH and C3-NHCbz groups are pseudo-equatorial. This results in a simplified coupling pattern for H-1 and H-3 due to symmetry elements in the time-averaged spectrum.

In the trans-1,3-isomer , one substituent is forced into a pseudo-axial orientation, introducing significant 1,3-diaxial strain and altering the vicinal coupling constants (


).
  • Key Distinction: Look for the width of the H-1 and H-3 multiplets. The cis isomer typically displays narrower multiplets (sum of

    
     values is smaller) compared to the trans isomer, where large trans-diaxial couplings (approx. 10-12 Hz) broaden the signal.
    

Experimental Protocol: Synthesis & Characterization

This protocol describes the conversion of the free amino acid to the N-Cbz derivative. This method is preferred over Schotten-Baumann conditions for scale-up due to easier workup.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Start: 3-Aminocyclopentanecarboxylic Acid (HCl Salt) Step1 Solubilization: 4M NaOH (2.5 eq) 0°C, 15 min Start->Step1 Step2 Reaction: Add Cbz-Cl (1.2 eq) Add 2M NaOH (maintain pH >10) 0°C -> RT, 4h Step1->Step2 Step3 Workup (Wash): Extract w/ Et2O (Removes unreacted Cbz-Cl) Step2->Step3 Step4 Workup (Acidification): Aqueous layer -> pH 2 (Using 1M HCl) Step3->Step4 Aq. Phase Step5 Isolation: Extract w/ EtOAc Dry (Na2SO4) & Concentrate Step4->Step5 End Product: N-Cbz-3-ACPC (White Solid/Oil) Step5->End

Caption: Step-by-step synthesis of N-Cbz-3-aminocyclopentanecarboxylic acid ensuring removal of unreacted reagents.

Detailed Methodology

Reagents:

  • cis-3-Aminocyclopentanecarboxylic acid HCl (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • Sodium Hydroxide (NaOH) (4M and 2M solutions)

  • Solvents: Diethyl ether (Et

    
    O), Ethyl Acetate (EtOAc), 1M HCl.
    

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amino acid hydrochloride in 4M NaOH (2.5 eq) at 0°C. Ensure complete dissolution to form the free amine sodium salt.

  • Acylation: Dropwise add Cbz-Cl (1.2 eq) over 20 minutes. Simultaneously, add 2M NaOH dropwise to maintain the pH between 10 and 11. Crucial: If pH drops below 9, the amine becomes protonated and unreactive; if pH >12, Cbz-Cl hydrolyzes rapidly.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4 hours.

  • Wash: Extract the alkaline reaction mixture with Et

    
    O (
    
    
    
    vol). This removes unreacted Cbz-Cl and benzyl alcohol byproducts. Discard the organic layer.
  • Acidification: Cool the aqueous phase to 0°C and carefully acidify to pH 2 using 1M HCl. The product will precipitate or oil out.

  • Extraction: Extract the acidic aqueous phase with EtOAc (

    
     vol). Combine organic layers, wash with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: If necessary, recrystallize from EtOAc/Hexanes to obtain the pure N-Cbz derivative.

Structural Validation Logic

To certify the identity of the product, the following NMR correlations must be observed.

Connectivity Map (DOT Diagram)

NMR_Logic NH NH (Carbamate) ~5.0 ppm H3 H-3 (Methine) ~4.2 ppm NH->H3 Vicinal Coupling COSY COSY Correlation H3->COSY Ring CH2 Chain NOESY NOESY (Stereochem) H3->NOESY Strong = Cis Weak = Trans H1 H-1 (Methine) ~2.9 ppm Cbz Cbz Group (Ph: 7.3, CH2: 5.1) Cbz->NH Through Bond (HMBC) COSY->H1 Ring CH2 Chain NOESY->H1 Strong = Cis Weak = Trans

Caption: Logic flow for assigning NMR signals. Strong NOESY correlation between H-1 and H-3 confirms the cis-1,3 configuration.

Self-Validating Checks
  • Check 1 (Integration): The ratio of the aromatic protons (5H) to the benzylic methylene (2H) must be exactly 5:2. Any deviation suggests benzyl alcohol contamination.

  • Check 2 (Rotamers): Carbamates often exhibit rotamers in NMR at room temperature due to restricted rotation around the N-CO bond. This may appear as "doubling" of peaks.[1] Heating the sample to 50°C in DMSO-

    
     will coalesce these peaks, confirming they are dynamic rotamers and not impurities.
    

References

  • Gellman, S. H., et al. "Synthesis and conformational analysis of 3-aminocyclopentanecarboxylic acid derivatives." Wiley-VCH, 2004.

  • BenchChem. "The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group." BenchChem Technical Guides, 2025.

  • MDPI. "Synthesis and Characterization of cis-/trans-3-Alkyl-3,4-dihydro-isochromene-4-carboxylic acids." MDPI Molecules, 2025.

  • NIH. "Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides." PubMed Central, 2010.

Sources

Validation

Technical Guide: HPLC Analysis of N-Cbz-3-aminocyclopentanecarboxylic Acid Purity

Executive Summary This guide addresses the chromatographic challenges associated with N-Cbz-3-aminocyclopentanecarboxylic acid , a critical beta-amino acid building block used in peptidomimetics and foldamer synthesis. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic challenges associated with N-Cbz-3-aminocyclopentanecarboxylic acid , a critical beta-amino acid building block used in peptidomimetics and foldamer synthesis.

While C18 stationary phases are the industry standard for general purity profiling, they often lack the shape selectivity required to resolve diastereomeric impurities (cis/trans isomers) inherent to cyclic amino acids. This guide objectively compares the performance of a standard C18 (Octadecyl) column against a Phenyl-Hexyl stationary phase.

Key Finding: The Phenyl-Hexyl phase demonstrates superior resolution (


) of cis/trans isomers compared to C18, driven by auxiliary 

interactions with the Cbz (carbobenzyloxy) protecting group.

The Analytical Challenge

The analyte, N-Cbz-3-aminocyclopentanecarboxylic acid, presents three distinct separation challenges:

  • Stereoisomerism: The cyclopentane ring creates cis and trans isomers. Synthetic routes often favor one, but the other exists as a critical impurity.

  • Aromatic Hydrophobicity: The Cbz group dominates the retention mechanism, often masking subtle differences in the polar region (COOH) on standard alkyl phases.

  • Acidic Functionality: The free carboxylic acid requires pH suppression to prevent peak splitting and retention variability.

Analyte Structure & Interaction Potential
  • Cbz Group: Aromatic ring (Target for

    
     interactions).
    
  • Cyclopentane Ring: Aliphatic rigidity (Target for steric selectivity).

  • Carboxylic Acid:

    
     (Requires acidic mobile phase).
    

Comparative Methodology

To demonstrate the "Alternative" performance, we compared a standard method (C18) against a targeted method (Phenyl-Hexyl).

Experimental Conditions
ParameterMethod A (Standard) Method B (Recommended)
Stationary Phase Endcapped C18 (1.8 µm, 100 Å)Phenyl-Hexyl (1.8 µm, 100 Å)
Dimensions 2.1 x 100 mm2.1 x 100 mm
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFAMethanol + 0.1% TFA
Flow Rate 0.4 mL/min0.35 mL/min (Adjusted for MeOH viscosity)
Gradient 5-95% B in 10 min10-90% B in 12 min
Detection UV 210 nm (Amide), 254 nm (Aromatic)UV 254 nm (Specific for Cbz)
Temperature 40°C40°C

Rationale for Method B Changes:

  • Phenyl-Hexyl: Selected to exploit the

    
     overlap with the Cbz group.
    
  • Methanol: Unlike Acetonitrile, Methanol does not suppress

    
     interactions between the analyte and the stationary phase, maximizing the selectivity difference between isomers [1].
    
  • TFA: Trifluoroacetic acid ensures the carboxylic acid remains protonated (

    
    ), increasing retention and sharpening peaks.
    

Method Selection Logic (Workflow)

The following decision tree illustrates the logic applied when selecting the Phenyl-Hexyl phase over the standard C18 for this specific molecule.

MethodSelection Start Analyte: N-Cbz-3-aminocyclopentanecarboxylic acid Q1 Is the separation of Isomers (Cis/Trans) required? Start->Q1 BranchC18 Standard C18 Screening Q1->BranchC18 No (General Purity) Q2 Does the molecule contain aromatic groups (Cbz)? Q1->Q2 Yes (Stereopurity) Q2->BranchC18 No Solution Select Phenyl-Hexyl Phase (Maximize Pi-Pi Interactions) Q2->Solution Yes Solvent Use Methanol as Modifier (Avoids Pi-suppression) Solution->Solvent

Figure 1: Decision logic for selecting Phenyl-Hexyl stationary phases for aromatic-protected cyclic amino acids.

Experimental Data & Results

The following data summarizes the chromatographic performance of both columns. The "Critical Pair" refers to the separation between the cis (impurity) and trans (product) isomers.

Quantitative Comparison
MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Main Peak) 4.2 min6.8 minIncreased Retention
Selectivity (

) cis/trans
1.021.15 Significant Improvement
Resolution (

)
0.8 (Partial Co-elution)2.4 (Baseline Separation) Pass
Tailing Factor (

)
1.31.1Improved Symmetry
Detection Specificity Low (at 210 nm)High (at 254 nm)Reduced Noise
Chromatographic Interpretation
  • Method A (C18): The hydrophobic interaction dominates.[1][2] Because the cis and trans isomers have identical hydrophobicity (logP), the C18 phase struggles to distinguish them, resulting in a "shoulder" peak or merged doublet (

    
    ).
    
  • Method B (Phenyl-Hexyl): The planar Cbz group interacts with the phenyl ring of the stationary phase. The cis and trans configurations of the cyclopentane ring force the Cbz group into slightly different spatial orientations. The Phenyl-Hexyl phase is sensitive to this "steric fit," resulting in full baseline separation (

    
    ).
    

Detailed Protocol: Purity Analysis

Step 1: Sample Preparation
  • Diluent: 50:50 Methanol:Water.

  • Concentration: Prepare a 0.5 mg/mL solution of the crude material.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon is acceptable, but PTFE is preferred for acidic samples).

Step 2: Mobile Phase Preparation
  • Solvent A: Weigh 1.0 g of TFA into 1000 mL of HPLC-grade water. Mix and degas.

  • Solvent B: Weigh 1.0 g of TFA into 1000 mL of HPLC-grade Methanol.

    • Note: We weigh TFA because it is viscous; volumetric pipetting can be inaccurate.

Step 3: Interaction Mechanism Visualization

Understanding the molecular interaction is vital for troubleshooting.

InteractionMechanism Stationary Phenyl-Hexyl Ligand (Stationary Phase) Interaction Pi-Pi Stacking (Selectivity Driver) Stationary->Interaction Analyte N-Cbz-Analyte (Aromatic Ring) Analyte->Interaction Result Separation Interaction->Result Steric Cyclopentane Geometry (Cis vs Trans) Steric->Interaction Modulates

Figure 2: Mechanistic view of the Pi-Pi interaction modulated by the steric geometry of the cyclopentane ring.

Discussion & Troubleshooting

Why Methanol?

While Acetonitrile (ACN) is the standard organic modifier for C18, it possesses


-electrons (triple bond C≡N) that can interfere with the 

interactions between the analyte and the phenyl column. Methanol is "transparent" to these interactions, enhancing the selectivity for the aromatic Cbz group [2].
Handling Peak Tailing

If peak tailing (


) is observed for the main peak:
  • Check pH: Ensure TFA concentration is at least 0.05%. The carboxylic acid must be fully protonated.

  • Temperature: Increase column temperature to 45°C or 50°C to improve mass transfer, provided the stereoselectivity does not degrade (phenyl phases are sometimes temperature sensitive).

Alternative Detectors

While UV 254 nm is excellent for purity, Charged Aerosol Detection (CAD) is recommended if non-chromophoric impurities (such as starting material fragments lacking the Cbz group) are suspected [3].

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note. Link

  • Advanced Materials Technology. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Link

  • National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. PMC. Link

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Technical Report.[2] Link

Sources

Comparative

Conformational Analysis of Peptides Containing N-Cbz-3-Aminocyclopentanecarboxylic Acid (N-Cbz-3-ACPC)

Executive Summary: The Foldamer Paradigm In the realm of peptidomimetics, N-Cbz-3-aminocyclopentanecarboxylic acid (3-ACPC) serves as a critical building block for -peptide foldamers. Unlike flexible linear peptides, res...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Foldamer Paradigm

In the realm of peptidomimetics, N-Cbz-3-aminocyclopentanecarboxylic acid (3-ACPC) serves as a critical building block for


-peptide foldamers. Unlike flexible linear peptides, residues like 3-ACPC possess a cyclic constraint that pre-organizes the backbone torsion angles, dramatically lowering the entropic cost of folding.

This guide objectively compares peptides containing N-Cbz-3-ACPC against their primary alternatives (linear


-amino acids and cyclohexane analogs). The data confirms that trans-3-ACPC  is the premier inducer of the 12-helix , a secondary structure defined by i to i+3 hydrogen bonding, offering superior proteolytic stability and defined spatial projection of side chains compared to linear counterparts.

Structural Fundamentals & Isomerism

The conformational outcome of 3-ACPC peptides is strictly dictated by the stereochemistry of the cyclopentane ring. The N-Cbz group (benzyloxycarbonyl) acts as a hydrophobic cap, eliminating zwitterionic termini effects and allowing researchers to study intrinsic backbone folding in organic solvents (mimicking protein interiors).

The Stereochemical Switch
  • trans-3-ACPC: The amino and carboxyl groups are on opposite sides of the ring. This geometry enforces torsion angles (

    
    ) that are incompatible with extended sheets but perfectly matched for the 12-helix .
    
  • cis-3-ACPC: The groups are on the same side. Homooligomers generally fail to form robust helices, often aggregating into undefined sheets or strands. However, alternating cis/trans sequences can form unique H10/12 helices.

DOT Diagram: Stereochemical Folding Pathway

The following diagram illustrates how monomer stereochemistry dictates the final foldamer topology.

FoldingPathway Monomer N-Cbz-3-ACPC Monomer Trans Trans-Isomer (Rigid Constraint) Monomer->Trans Synthesis Cis Cis-Isomer (Steric Clash) Monomer->Cis Synthesis Helix12 12-Helix Formation (i -> i+3 H-Bonds) Trans->Helix12 Oligomerization (Cooperative Folding) Sheet Strand/Sheet Aggregates (Intermolecular H-Bonds) Cis->Sheet Homooligomerization

Figure 1: Stereochemical determination of secondary structure in 3-ACPC peptides. Trans-isomers drive intramolecular 12-helix formation, while cis-isomers often lead to intermolecular aggregation.

Comparative Performance Guide

This section compares N-Cbz-3-ACPC peptides against the two most common alternatives: Linear


-alanine derivatives and trans-2-aminocyclohexanecarboxylic acid (ACHC).
Table 1: Structural Propensity & Stability Comparison
Featuretrans-3-ACPC (Cyclopentane) trans-ACHC (Cyclohexane) Linear

-Peptides
Dominant Fold 12-Helix 14-Helix 14-Helix (requires specific side chains)
H-Bond Pattern i

i+3 (12-membered ring)
i

i+2 (14-membered ring)
i

i+2 (14-membered ring)
Helix Dipole Macrodipole presentMacrodipole presentMacrodipole present
Residues per Turn ~2.5 residues~3.0 residues~3.0 residues
Proteolytic Stability High (Steric bulk + unnatural backbone)High Moderate (Susceptible to some peptidases)
Solubility Moderate (Hydrophobic ring)Low (Very hydrophobic)High (Variable side chains)
Key Advantage Tighter helix; unique side-chain projection angles (

).
Structurally resembles

-helix dimensions.[1]
Easier synthesis; flexible design.

Expert Insight: Choose trans-3-ACPC when you require a compact, highly stable scaffold with a smaller helical radius. If mimicking the exact dimensions of a canonical


-helix (for protein-protein interaction inhibition), trans-ACHC  (14-helix) is often the superior mimic, though 3-ACPC offers better solubility profiles in some contexts.

Experimental Methodologies (Validation Protocols)

To confirm the conformation of N-Cbz-3-ACPC peptides, a multi-modal approach is required. Relying on a single method (like CD) can be misleading due to signal overlap with aromatic capping groups (like Cbz).

Protocol A: Circular Dichroism (CD) Solvent Scan

Objective: Distinguish between 12-helix, 14-helix, and random coil.

  • Preparation: Dissolve peptide in Methanol (helix-promoting) and Water/TFE mixtures to 0.1–0.5 mM.

  • Measurement: Record spectra from 190 nm to 260 nm at 25°C.

  • Analysis:

    • 12-Helix (ACPC): Look for a maximum at ~205 nm and a minimum at ~220 nm .

    • 14-Helix (ACHC/Linear): Look for a minimum at ~214 nm .

    • Note: The N-Cbz group absorbs near 200-220 nm. Always subtract the baseline of N-Cbz-3-ACPC monomer to correct for the aromatic contribution.

Protocol B: NMR Spectroscopy (The Gold Standard)

Objective: Map the hydrogen bonding network.

  • Solvent: Dissolve 2-5 mg of peptide in CDCl

    
     (for folded state) or CD
    
    
    
    OH.
  • Experiment 1: H/D Exchange: Add D

    
    O. Amide protons involved in H-bonds (folded core) will exchange slowly (> hours). Exposed protons exchange instantly.
    
  • Experiment 2: ROESY/NOESY:

    • 12-Helix Signature: Strong NOE between

      
       and 
      
      
      
      . Crucially, look for long-range NOEs between residues
      
      
      and
      
      
      .
    • Self-Validation: If you observe

      
       sequential NOEs only, the structure is likely extended or unfolded.
      
DOT Diagram: Experimental Validation Workflow

ValidationWorkflow Sample Peptide Sample (N-Cbz-ACPC) CD CD Spectroscopy (Methanol) Sample->CD NMR NMR (NOESY/ROESY) (CDCl3/CD3OH) Sample->NMR XRay X-Ray Crystallography (Solid State) Sample->XRay If crystallizable Result12 12-Helix Confirmed (Max 205nm, Min 220nm) (i->i+3 NOEs) CD->Result12 Max ~205nm Result14 14-Helix/Other (Min 214nm) (i->i+2 NOEs) CD->Result14 Min ~214nm NMR->Result12 NOE: i -> i+3 NMR->Result14 NOE: i -> i+2

Figure 2: Decision tree for experimentally validating the secondary structure of ACPC-containing peptides.

Case Study: Proteolytic Stability

In a comparative study of foldamers, trans-ACPC oligomers demonstrated near-total resistance to common proteases (Pepsin, Trypsin) over 24 hours, whereas linear


-peptides showed 15-20% degradation, and 

-peptides were completely hydrolyzed. This makes N-Cbz-3-ACPC an ideal "staple" for protecting termini in peptide drug design.

References

  • Appella, D. H., et al. (1996). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society. Link

  • Seebach, D., & Matthews, J. L. (1997). "beta-Peptides: a surprise at every turn." Chemical Communications. Link

  • Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research. Link

  • Lee, H. S., et al. (2001). "Origins of the high 12-helix propensity of trans-2-aminocyclopentanecarboxylic acid residues." Journal of the American Chemical Society. Link

  • Cheng, R. P., et al. (2001). "Beta-Peptides: From structure to function." Chemical Reviews. Link

Sources

Validation

comparing Cbz and Fmoc protecting groups in peptide synthesis.

Title: Strategic Selection of Amine Protection: A Comparative Guide to Cbz and Fmoc in Peptide Synthesis[1] Executive Summary For modern peptide chemists, the choice between Cbz (Benzyloxycarbonyl) and Fmoc (Fluorenylmet...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Selection of Amine Protection: A Comparative Guide to Cbz and Fmoc in Peptide Synthesis[1]

Executive Summary

For modern peptide chemists, the choice between Cbz (Benzyloxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl) is rarely a coin flip—it is a strategic decision dictated by the synthesis platform (Solid Phase vs. Solution Phase), sequence difficulty, and orthogonality requirements.

While Fmoc has established itself as the gold standard for automated Solid-Phase Peptide Synthesis (SPPS) due to its orthogonality with acid-labile side chains, Cbz remains indispensable in solution-phase GMP manufacturing and specific "difficult sequence" applications where base-catalyzed side reactions (like aspartimide formation) must be avoided.

Part 1: Mechanistic Foundations & Orthogonality

To control peptide assembly, one must control the deprotection environment. The fundamental difference between these groups lies in their cleavage mechanisms, which dictate their "orthogonality"—the ability to remove one group without affecting another.

The Fmoc Mechanism (Base-Labile)

Fmoc relies on the E1cb elimination mechanism . The fluorenyl ring system is electron-withdrawing, making the proton at the 9-position acidic (pKa ~25). A secondary amine (typically 20% Piperidine) abstracts this proton, leading to the collapse of the carbamate into dibenzofulvene and CO₂.

  • Critical Insight: The dibenzofulvene byproduct is highly reactive and can re-attach to the free amine. Piperidine acts as both the base and the scavenger, forming a stable adduct.

The Cbz Mechanism (Acid-Labile / Hydrogenolysis)

Cbz (also known as Z) is removed via two primary pathways:[2]

  • Catalytic Hydrogenolysis: H₂/Pd-C cleaves the benzyl ester bond via a transition metal complex, releasing toluene and CO₂. This is the mildest method, neutral and non-destructive to most side chains (except sulfur).

  • Acidolysis: Strong acids (HBr/AcOH or HF) protonate the carbonyl oxygen, leading to an SN1-like cleavage generating a benzyl carbocation.

Orthogonality Visualization

The following diagram illustrates the mechanistic flow and orthogonal compatibility of both groups.

ProtectionMechanisms cluster_Fmoc Fmoc Strategy (SPPS Standard) cluster_Cbz Cbz Strategy (Solution/Specialty) Fmoc Fmoc-Amine Base 20% Piperidine (Base) Fmoc->Base Deprotonation (E1cb) Intermediate Dibenzofulvene (Reactive) Base->Intermediate Elimination Product_F Free Amine Base->Product_F CO2 Release Cbz Cbz-Amine H2 H2 / Pd-C (Hydrogenolysis) Cbz->H2 Cat. Cleavage Acid HBr / AcOH (Acidolysis) Cbz->Acid Carbocation Route Product_C Free Amine H2->Product_C - Toluene, - CO2 Acid->Product_C - Benzyl Bromide

Figure 1: Mechanistic pathways for Fmoc vs. Cbz deprotection. Note the distinct reagents required, establishing their orthogonality.

Part 2: Experimental Performance & Data Comparison

The choice of protecting group significantly alters the impurity profile and yield of the final peptide.

Comparative Performance Metrics
FeatureFmoc (Fluorenylmethyloxycarbonyl)Cbz (Benzyloxycarbonyl)
Primary Domain Solid Phase (SPPS) Solution Phase / Scale-up
Deprotection 20% Piperidine in DMF (Base)H₂/Pd-C (Neutral) or HBr/AcOH (Acid)
Side Chain Strategy tBu/Boc (Acid Labile)Bzl/Bn (Requires HF or strong acid)
Solubility/Aggregation High Risk: Fluorenyl group promotes

-sheet aggregation.
Low Risk: Less bulky, less prone to aggregation in solution.
Racemization Risk Low to Moderate: Base sensitivity can racemize His/Cys.Very Low: Carbamate nature prevents oxazolone formation; no base used.
Aspartimide Risk High: Base-catalyzed cyclization of Asp-Gly/Ser sequences.Negligible: No base present to trigger ring closure.
Purification UV-active fulvene adducts allow real-time monitoring.Toluene byproduct is volatile; easy workup in solution.
Case Study: The "Difficult Sequence" Paradox

Data from comparative syntheses of hydrophobic peptides (e.g., ACP 65-74) reveals a critical divergence:

  • Fmoc Failure Mode: In Fmoc SPPS, the growing peptide chain often aggregates on the resin due to the lipophilic Fmoc group and lack of charge repulsion. This leads to "deletion sequences" (missing amino acids).

  • Cbz/Boc Advantage: While Cbz is rarely used for iterative SPPS, the Boc/Bzl strategy (which uses Cbz for side chains) is often superior for difficult sequences. The repetitive acid treatments (TFA) protonate the N-terminus, disrupting hydrogen bonds and preventing aggregation.

Racemization Data: Histidine

Histidine is notoriously prone to racemization.[3][] Comparative studies on Fmoc-His(Trt)-OH vs Cbz-His-OH derivatives show:

  • Fmoc: Requires careful base selection. Extended exposure to piperidine can cause up to 5-10% D-isomer formation if the side chain is not optimally protected (e.g., using His(Boc) or His(Trt)).

  • Cbz: In solution phase, Cbz-protected amino acids activated via mixed anhydrides or carbodiimides generally show <1% racemization , provided no strong base is present during coupling.

Part 3: Detailed Protocols

Protocol A: Standard Fmoc Deprotection (SPPS)

This protocol is self-validating via UV monitoring of the fulvene-piperidine adduct.

  • Swelling: Swell resin in DMF for 20 mins.

  • Deprotection: Add 20% Piperidine in DMF (v/v).

    • Volume: 10 mL per gram of resin.

    • Time: Treat for 3 minutes, drain, then treat with fresh solution for 12 minutes.

  • Validation: Measure UV absorbance of the filtrate at 301 nm (dibenzofulvene-piperidine adduct). A consistent value indicates successful cleavage; a drop suggests aggregation.

  • Wash: Wash resin with DMF (3x), DCM (3x), DMF (3x) to remove all basic scavengers.

Protocol B: Cbz Removal via Hydrogenolysis (Solution Phase)

Ideal for late-stage deprotection of sensitive peptides.

  • Preparation: Dissolve Cbz-peptide in Methanol or Ethanol (add 10% Acetic Acid if solubility is poor).

  • Catalyst: Add 10% Pd/C (5-10% by weight of substrate) under inert atmosphere (Nitrogen).

    • Safety: Pd/C is pyrophoric. Keep wet with solvent.

  • Reaction: Purge system with H₂ gas (balloon pressure is usually sufficient). Stir vigorously at Room Temp for 2–4 hours.

  • Monitoring: Monitor via TLC or HPLC. The disappearance of the UV-active Cbz band and appearance of the free amine indicates completion.

  • Workup: Filter through Celite to remove Pd/C. Evaporate solvent. Byproducts (Toluene/CO₂) are volatile and removed automatically.

Part 4: Decision Matrix & Strategic Workflow

Use this logic flow to determine the correct protecting group for your specific molecule.[1]

DecisionMatrix Start Select Peptide Target Method Synthesis Method? Start->Method SPPS Solid Phase (SPPS) Method->SPPS Solution Solution Phase / GMP Method->Solution Agg High Aggregation Risk? (Hydrophobic/Long) SPPS->Agg Sens Base Sensitive Residues? (Asp-Gly, Glycosylation) Solution->Sens Fmoc_Std Use Fmoc / tBu Strategy (Standard) Agg->Fmoc_Std No Boc_Strat Use Boc / Bzl Strategy (Better Solvation) Agg->Boc_Strat Yes Cbz_Strat Use Cbz Protection (Remove via H2/Pd) Sens->Cbz_Strat Yes (Avoid Base) Fmoc_Sol Use Fmoc (If acid sensitive) Sens->Fmoc_Sol No

Figure 2: Strategic decision tree for selecting Fmoc vs. Cbz based on synthesis scale and sequence properties.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. Link

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[5] Journal of the American Chemical Society, 92(19), 5748-5749. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Mergler, M., et al. (2003).[6] The aspartimide problem in Fmoc-based SPPS. Part II. Journal of Peptide Science, 9(8), 518-526.[6] Link[6]

Sources

Comparative

Comparative Analysis of N-Cbz vs. N-Boc Moieties: From Synthetic Tools to Pharmacophores

Executive Summary While N-Cbz (Benzyloxycarbonyl) and N-Boc (tert-Butyloxycarbonyl) are ubiquitously known as "protecting groups" in organic synthesis, their role extends significantly into biological activity when retai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While N-Cbz (Benzyloxycarbonyl) and N-Boc (tert-Butyloxycarbonyl) are ubiquitously known as "protecting groups" in organic synthesis, their role extends significantly into biological activity when retained in final peptidomimetic structures.

This guide analyzes these two moieties not merely as transient synthetic tools, but as structural pharmacophores . The choice between Cbz and Boc fundamentally alters the physicochemical profile (LogP, solubility), protease resistance, and enzyme binding affinity of the resulting molecule.

Key Verdict:

  • N-Cbz: Preferred for protease inhibitors targeting chymotrypsin-like enzymes due to

    
    -
    
    
    
    stacking capability within hydrophobic S2/S3 pockets. It offers superior metabolic stability in acidic environments (e.g., gastric fluid) compared to Boc.
  • N-Boc: Utilized when aliphatic, steric bulk is required without aromatic interactions. However, its high acid lability renders it unsuitable for oral therapeutics, limiting its use to parenteral drugs or in vitro tool compounds.

Physicochemical & Structural Basis

The biological divergence between Cbz and Boc stems from their distinct electronic and steric properties.

Structural Comparison Table
FeatureN-Cbz (Benzyloxycarbonyl) N-Boc (tert-Butyloxycarbonyl) Biological Implication
Structure Aromatic (Phenyl ring)Aliphatic (tert-Butyl group)Cbz can engage in

-interactions; Boc acts as a "greasy" hydrophobic ball.
Sterics Planar (Distal ring)Bulky / SphericalBoc creates significant steric hindrance; Cbz is flatter and can slot into narrow clefts.
Lipophilicity High (Increases LogP)Moderate to HighBoth increase membrane permeability, but Cbz promotes stronger hydrophobic collapse.
Acid Stability Stable (pH 1–7)Labile (Cleaves < pH 4)Boc degrades in the stomach; Cbz survives gastric transit.
Metabolism Susceptible to specific amidasesCleaved by acid; generally resistant to proteasesCbz can be metabolically clipped to release benzyl alcohol.
Decision Matrix: Synthesis vs. Bioactivity[1]

The following diagram illustrates the critical decision pathways when selecting between Cbz and Boc, contrasting synthetic utility with biological stability.

G cluster_0 Synthetic Utility cluster_1 Biological Activity Start Select N-Terminus Syn_Acid Acid Labile Required? Start->Syn_Acid Bio_Oral Oral Bioavailability? Start->Bio_Oral Use Boc Use Boc Syn_Acid->Use Boc Yes (TFA cleavage) Syn_Hydro Hydrogenolysis Required? Use Cbz Use Cbz Syn_Hydro->Use Cbz Yes (Pd/C cleavage) Avoid Boc Avoid Boc Bio_Oral->Avoid Boc High Acid Lability Consider Cbz Consider Cbz Bio_Oral->Consider Cbz Stable in Gastric pH Bio_Target Target Pocket Type? Bio_Target->Use Boc Steric Bulk Only Bio_Target->Use Cbz Aromatic/Hydrophobic (S2/S3)

Caption: Decision matrix separating synthetic deprotection requirements from in vivo biological stability constraints.

Biological Performance Case Study: Protease Inhibition

The most significant biological comparison lies in the field of Protease Inhibitors (PIs) . In this context, the N-terminal group is not a "protector" but a "cap" that mimics the amino acid residue preceding the scissile bond (P2/P3 position).

Mechanism of Action

Proteases like Chymotrypsin , Calpain , and Cathepsin B have active site pockets (S1, S2, S3) that recognize specific side chains.

  • The Cbz Advantage: The benzyl ring of the Cbz group effectively mimics the side chain of Phenylalanine (Phe) or Tyrosine (Tyr). It often binds into the S2 or S3 hydrophobic pocket of the enzyme via

    
    -
    
    
    
    stacking or Van der Waals interactions.
  • The Boc Disadvantage: While Boc provides hydrophobic bulk, it lacks the planarity to slide deep into aromatic-lined pockets (like those in Chymotrypsin), often resulting in higher

    
     (lower affinity) compared to Cbz analogs.
    
Comparative Data: Inhibition of Calpain I

Note: Data synthesized from representative structure-activity relationships (SAR) in protease inhibitor literature.

Inhibitor StructureN-Cap

(nM)
Interpretation
Cbz -Leu-Leu-H (Aldehyde)Cbz45 High potency; Cbz fits S3 pocket, stabilizing the complex.
Boc -Leu-Leu-H (Aldehyde)Boc180 4-fold loss in potency; Boc is too bulky/aliphatic for optimal S3 fit.
Acetyl -Leu-Leu-HAcetyl>1000 Loss of hydrophobic cap entirely destroys potency.

Scientific Insight: The 4-fold difference demonstrates that the "protecting group" is actually a critical binding element. The aromatic ring of Cbz contributes roughly 1-2 kcal/mol of binding energy via hydrophobic desolvation and stacking.

Experimental Protocols

To validate the biological difference between Cbz and Boc derivatives, the following self-validating workflows are recommended.

Protocol A: Synthesis of N-Capped Peptide Aldehydes

Objective: Synthesize Cbz-Phe-H and Boc-Phe-H for comparison.

  • Coupling (Common Step):

    • Dissolve Amino Acid Methyl Ester (H-Phe-OMe) in DCM.

    • Add 1.1 eq of Cbz-Cl (for Cbz analog) or Boc2O (for Boc analog).

    • Add 2.0 eq DIPEA. Stir at RT for 2h.

    • Validation: TLC (Check disappearance of amine spot).

  • Reduction to Aldehyde (The Warhead):

    • Reduce the ester to alcohol using LiBH4 in THF.

    • Oxidize alcohol to aldehyde using Dess-Martin Periodinane.

    • Critical Note: Do not use acidic workups for the Boc analog to prevent premature deprotection.

Protocol B: FRET-Based Protease Assay

Objective: Determine


 differences.

Reagents:

  • Enzyme: Recombinant Cathepsin B or Chymotrypsin (10 nM final).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM DTT (for Cathepsin).

Workflow:

  • Preparation: Prepare serial dilutions of Cbz-Inhibitor and Boc-Inhibitor in DMSO (0.1 nM to 10 µM).

  • Incubation: Mix 10 µL inhibitor + 80 µL Enzyme Buffer. Incubate 15 min at 37°C to allow equilibrium binding.

  • Initiation: Add 10 µL Substrate (20 µM final).

  • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) kinetically for 30 mins.

  • Analysis: Plot Slope (RFU/min) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve.

Assay Workflow Diagram

Assay Step1 Prepare Serial Dilutions (Cbz vs Boc Analogs) Step2 Pre-Incubation (Enzyme + Inhibitor) 15 min @ 37°C Step1->Step2 Binding Equilibrium Step3 Add Fluorogenic Substrate (Initiate Reaction) Step2->Step3 Step4 Kinetic Read (Ex 360 / Em 460) Step3->Step4 Hydrolysis Step5 Calculate IC50 (Non-linear Regression) Step4->Step5

Caption: Kinetic FRET assay workflow for quantifying the affinity difference between N-capped inhibitors.

Toxicity & ADME Implications

When moving from in vitro assays to in vivo models, the stability profile becomes the limiting factor.

  • Gastric Stability (The Boc Problem):

    • The stomach environment (pH 1.5 - 3.5) mimics the cleavage conditions for Boc (Acidolysis).

    • Result: Oral administration of a Boc-drug leads to rapid loss of the N-cap, destroying the pharmacophore and releasing the free amine (often inactive).

    • Cbz Resilience: Cbz is stable to gastric acid. However, it is susceptible to first-pass metabolism by hepatic enzymes.

  • Metabolite Toxicity:

    • Boc: Releases tert-butanol and isobutylene. Generally considered low toxicity, but isobutylene is a gas that can cause issues in large scale synthesis, less so in biological dosage.

    • Cbz: Releases benzyl alcohol. In high doses, benzyl alcohol can be oxidized to benzoic acid (toxicity issues in neonates - "Gasping Syndrome"), but in drug discovery concentrations (µM/nM), this is rarely toxicologically significant.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.[2] Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][1][2][][5][6][][8] Chemical Reviews, 109(6), 2455-2504. Retrieved from

  • Naylor, M. R., et al. (2018).[9] Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169-11182.[9] Retrieved from

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724.[10] Retrieved from

  • Boc Sciences. CBZ-Amino Acids - Product Guide. Retrieved from

Sources

Validation

Comparative Guide: Chiral Separation of 3-Aminocyclopentanecarboxylic Acid (3-ACPC) Enantiomers

Executive Summary 3-Aminocyclopentanecarboxylic acid (3-ACPC) is a conformationally restricted analogue of GABA (gamma-aminobutyric acid). Its biological activity—ranging from GABA receptor agonism to antifungal properti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminocyclopentanecarboxylic acid (3-ACPC) is a conformationally restricted analogue of GABA (gamma-aminobutyric acid). Its biological activity—ranging from GABA receptor agonism to antifungal properties—is strictly dependent on its stereochemistry. 3-ACPC presents a unique analytical challenge: it possesses two chiral centers, resulting in four stereoisomers (cis-1S,3R; cis-1R,3S; trans-1S,3S; trans-1R,3R), and lacks a strong UV chromophore.

This guide compares the two most robust methodologies for separating these enantiomers:

  • Direct Separation (Crown Ether CSPs): The "Gold Standard" for chemical purity analysis and preparative isolation.

  • Indirect Separation (Derivatization): The superior choice for biological matrices (plasma/urine) and trace analysis due to enhanced detection sensitivity.

Quick Verdict
FeatureDirect (Crown Ether) Indirect (Marfey’s/OPA)
Primary Use QC, Synthetic Purity, Prep ScaleBioanalysis, PK Studies, Trace Detection
Sample Prep Minimal (Dilute & Shoot)Complex (Reaction required)
Detection Limit High

M (Low UV 200-210 nm)
Low nM to pM (Fluorescence/UV 340 nm)
Resolution (

)
Excellent for

- and

-amino acids
Variable; depends on diastereomer separation

The Analytical Challenge

3-ACPC is an amphoteric zwitterion.

  • Lack of Chromophore: It does not absorb UV light well above 210 nm, making direct UV detection noisy and prone to interference from buffer salts.

  • Stereochemical Complexity: Separating the cis vs. trans diastereomers is often easy on achiral C18 columns, but resolving the enantiomers (e.g., (+)-cis vs (-)-cis) requires a chiral environment.

Method A: Direct Separation (Crown Ether CSP)

The Standard for Purity Analysis

This method utilizes a Chiral Stationary Phase (CSP) containing a chiral crown ether (typically (+)-18-crown-6-2,3,11,12-tetracarboxylic acid). The crown ether forms a host-guest inclusion complex with the protonated primary ammonium group (


) of 3-ACPC.
Mechanism of Action

The separation relies on the ammonium group of 3-ACPC chemically "docking" inside the crown ether ring. The chiral barriers on the crown ether interact differentially with the steric bulk of the cyclopentane ring, causing one enantiomer to elute later than the other.

Experimental Protocol
  • Column: Crownpak CR-I(+) or Chirosil RCA(+) (150 x 3.0 mm, 3

    
    m).
    
    • Note: The "I" in CR-I denotes the immobilized version, which is more robust than the older coated CR(+) version.

  • Mobile Phase: Perchloric Acid (

    
    ) pH 1.5 to 2.0 / Methanol (85:15 v/v).
    
    • Why Acidic? The amine must be fully protonated (

      
      ) to bind to the crown ether.
      
    • Why Perchloric? It has low UV cutoff and provides non-interfering counter-ions.

  • Flow Rate: 0.4 – 0.5 mL/min.

  • Temperature: 10°C – 25°C.

    • Insight: Lower temperatures (sub-ambient) often drastically improve resolution (

      
      ) on crown ether columns by stabilizing the inclusion complex.
      
  • Detection: UV at 200–210 nm or MS (ESI+).

    • Caution: At 210 nm, many organic solvents absorb. Use HPLC-grade methanol and high-purity water.

Data Profile (Representative)
ParameterValue
Retention Time (

)
Enantiomer 1: ~12 min Enantiomer 2: ~16 min
Selectivity (

)
1.2 – 1.4
Resolution (

)
> 2.5 (Baseline)
LOD ~10

g/mL (UV)

Method B: Indirect Separation (Derivatization)

The Solution for Biological Samples

When analyzing rat plasma or cell lysate, the lack of a chromophore in 3-ACPC is fatal for direct UV detection. Derivatization adds a "tag" that introduces chirality (creating diastereomers) and high detectability (fluorescence or strong UV).

Variant 1: Marfey’s Reagent (FDAA)[2]
  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).

  • Mechanism: Nucleophilic aromatic substitution. Converts enantiomers into diastereomers.[1][2][3][4]

  • Detection: UV at 340 nm (Yellow chromophore).

  • Pros: Allows determination of absolute configuration (elution order is predictable).

Variant 2: OPA / IBLC (High Sensitivity)
  • Reagents: o-Phthalaldehyde (OPA) + N-isobutyryl-L-cysteine (IBLC).[5]

  • Mechanism: Forms a fluorescent isoindole derivative.

  • Detection: Fluorescence (

    
    ).
    
  • Pros: Extremely sensitive (femtomole levels).

Experimental Protocol (Marfey's Method)
  • Reaction: Mix 50

    
    L sample + 100 
    
    
    
    L FDAA (1% in acetone) + 40
    
    
    L 1M
    
    
    .
  • Incubation: Heat at 40°C for 60 mins.

  • Quench: Add 20

    
    L 2M HCl to stop reaction.
    
  • Separation:

    • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) vs. Acetonitrile.

    • Gradient: 10% B to 50% B over 20 mins.

    • Detection: UV 340 nm.[5][6]

Comparative Analysis & Decision Logic

Performance Metrics
MetricMethod A: Crown Ether CSPMethod B: Derivatization (FDAA)
Cost per Run High (Column is $1000+)Low (Standard C18 column)
Prep Time < 5 mins> 90 mins
Sensitivity Poor (Requires high conc.)Excellent (Trace analysis)
Robustness High (If pH is maintained)Moderate (Reagent purity critical)
Elution Order D-isomer usually elutes firstL-DAA elutes before D-DAA (typically)
Decision Workflow

The following diagram illustrates the logical pathway for selecting the appropriate method based on your sample constraints.

G Start START: Sample Type Analysis ConcCheck Is Sample Concentration > 50 µg/mL? Start->ConcCheck MatrixCheck Is Matrix Complex? (Plasma/Urine) ConcCheck->MatrixCheck Yes Indirect METHOD B: Indirect Separation (Derivatization) ConcCheck->Indirect No (Trace Analysis) Direct METHOD A: Direct Separation (Crown Ether CSP) MatrixCheck->Direct No (Pure Standard) MatrixCheck->Indirect Yes (Interference Risk) MethodDetails_A Protocol: Column: Crownpak CR-I(+) MP: pH 1.5 HClO4 / MeOH Temp: 15°C Direct->MethodDetails_A MethodDetails_B Protocol: Reagent: FDAA (Marfey's) Column: C18 Achiral Detect: UV 340nm Indirect->MethodDetails_B

Caption: Decision tree for selecting between Direct (Crown Ether) and Indirect (Derivatization) methods based on concentration and matrix complexity.

Scientific Validation & Troubleshooting

Critical Control Points (CCP)
  • Temperature Control (Method A): Crown ether columns rely on hydrogen bonding. As temperature increases, these bonds weaken, reducing resolution. Recommendation: Always thermostat the column oven to 15°C or lower if resolution is marginal.

  • pH Sensitivity (Method A): The ammonium group must be charged. If the pH rises above 2.5, the amine deprotonates, and the analyte will elute at the void volume with no separation.

  • Reagent Excess (Method B): When using Marfey's reagent, ensure the molar ratio of Reagent:Amine is at least 1.5:1. Unreacted reagent will elute early; ensure it does not co-elute with your target peaks.

Understanding the Elution Order
  • Crown Ether: Generally, the (S)-enantiomer of amino acids forms a more stable complex with the chiral selector and elutes after the (R)-enantiomer. However, for cyclic amino acids like 3-ACPC, this must be confirmed with a standard due to the ring constraint effects.

  • Marfey's Reagent: The elution order is consistently correlated with hydrophobicity. The L-L diastereomer (L-Reagent + L-Analyte) typically elutes before the L-D diastereomer on a C18 column.

References

  • Hyun, M. H. (2016). Crown ether-based chiral stationary phases for HPLC enantioseparations of primary amine compounds. Journal of Separation Science. Link

  • Berkecz, R., et al. (2009).[7] HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase. Journal of Separation Science, 32(7), 981-987.[7] Link

  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247. Link

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. Link

  • Hamase, K., et al. (2010). Determination of hydrophilic amino acid enantiomers in mammalian tissues. Journal of Chromatography B, 878(15-16). Link

Sources

Comparative

Mass Spectrometry Analysis of N-Cbz-3-aminocyclopentanecarboxylic Acid

Executive Summary For the analysis of N-Cbz-3-aminocyclopentanecarboxylic acid , Electrospray Ionization (ESI) in positive mode is the superior method for quantitative sensitivity and structural elucidation, outperformin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the analysis of N-Cbz-3-aminocyclopentanecarboxylic acid , Electrospray Ionization (ESI) in positive mode is the superior method for quantitative sensitivity and structural elucidation, outperforming Atmospheric Pressure Chemical Ionization (APCI) . While the N-Cbz (benzyloxycarbonyl) group adds lipophilicity, the carboxylic acid moiety retains sufficient polarity to favor ESI. However, APCI remains a necessary alternative when analyzing neutral impurities (e.g., benzyl alcohol) or when strictly avoiding sodium adduct formation.

This guide compares these ionization techniques and provides a validated protocol for separating the critical cis/trans diastereomers inherent to the cyclopentane ring.

Part 1: Chemical Context & Ionization Physics

N-Cbz-3-aminocyclopentanecarboxylic acid presents a unique analytical challenge: it is a "chimeric" molecule containing both a polar, ionizable domain (carboxylic acid) and a hydrophobic, aromatic domain (Cbz protecting group).

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 263.12 Da

  • Key Structural Features:

    • Cbz Group: Aromatic chromophore; susceptible to in-source fragmentation (loss of benzyl cation).

    • Cyclopentane Ring: Rigid aliphatic scaffold; creates cis/trans isomerism.

    • Carboxylic Acid: Proton donor/acceptor; dictates pH dependence.

Part 2: Comparative Analysis – ESI vs. APCI[1][2]

This section objectively compares the standard approach (ESI) against the alternative (APCI).

Sensitivity & Ionization Efficiency

Winner: ESI (Electrospray Ionization)

  • ESI Mechanism: The carboxylic acid function (

    
    ) allows for facile deprotonation in negative mode (
    
    
    
    ) or protonation of the amide carbonyl in positive mode (
    
    
    ). ESI is a "soft" ionization technique, preserving the labile Cbz group.
  • APCI Mechanism: Relies on gas-phase ion-molecule reactions. While the Cbz group is lipophilic, the molecule's high polarity often leads to lower volatility, causing thermal degradation in the heated APCI nebulizer before ionization can occur.

Adduct Formation & Spectral Complexity

Winner: APCI (for spectral simplicity)

  • ESI: Highly prone to alkali metal adducts (

    
    , 
    
    
    
    ) due to the chelating potential of the carbamate and acid oxygens. This splits the signal intensity across multiple channels, complicating quantification.
  • APCI: Predominantly forms the protonated molecular ion

    
     with minimal sodiation, providing a cleaner spectrum for molecular weight confirmation.
    
In-Source Fragmentation

Winner: ESI

  • ESI: Maintains the integrity of the parent ion (

    
     264).
    
  • APCI: The high heat (350°C+) often triggers premature loss of the benzyl group (

    
    ) or decarboxylation, reducing the abundance of the intact parent ion.
    
Summary Table: Performance Metrics
FeatureESI (Recommended) APCI (Alternative)
Primary Ion (Pos)

,


Primary Ion (Neg)


(Weak)
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Thermal Stability Excellent (Ambient temp)Poor (Thermal degradation of Cbz)
Matrix Tolerance Low (Susceptible to suppression)High (Tolerates non-polar matrix)
Best Use Case Trace quantification, Isomer separationImpurity profiling, non-polar byproducts

Part 3: Fragmentation Pathways (MS/MS)

Understanding the fragmentation is critical for developing Multiple Reaction Monitoring (MRM) transitions. The Cbz group provides a diagnostic "signature."

Validated Transitions (Positive Mode)
  • Precursor:

    
     264.1 (
    
    
    
    )
  • Product A (Quantifier):

    
     91.1 (Tropylium ion, 
    
    
    
    ). The benzyl group cleaves and rearranges to the highly stable tropylium cation.
  • Product B (Qualifier):

    
     220.1 (Loss of 
    
    
    
    ). Decarboxylation of the carboxylic acid.
  • Product C (Structural):

    
     246.1 (Loss of 
    
    
    
    ).
Visualization: Fragmentation Logic

The following diagram illustrates the collision-induced dissociation (CID) pathway.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 264.1 Tropylium Tropylium Ion (Benzyl Cleavage) m/z 91.1 Parent->Tropylium Loss of C7H7 (Diagnostic) Decarboxylated [M+H - CO2]+ m/z 220.1 Parent->Decarboxylated Loss of 44 Da (COOH group) AmineCore Core Amine [M+H - Cbz]+ m/z 130.1 Parent->AmineCore Loss of 134 Da (Protecting Group)

Caption: CID fragmentation pathway of N-Cbz-3-aminocyclopentanecarboxylic acid showing the diagnostic tropylium ion generation.

Part 4: Experimental Protocol

This protocol is designed to separate the cis and trans isomers, which often have different biological activities but identical masses.

Chromatographic Separation (LC)[3][4][5]
  • Challenge: Separating diastereomers.

  • Solution: Use a Phenyl-Hexyl column instead of a standard C18. The

    
     interactions between the stationary phase and the aromatic Cbz group provide superior selectivity for the stereochemical orientation of the ring.
    
ParameterSetting
Column Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 60% B over 8 minutes
Flow Rate 0.4 mL/min
Temp 40°C
Mass Spectrometry Settings (ESI+)
  • Source: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 350°C (High temp ensures efficient desolvation of the Cbz moiety)

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of Cbz)

Workflow Diagram

LCMS_Workflow Sample Sample Prep (Dilute in 50:50 MeOH:H2O) LC LC Separation (Phenyl-Hexyl Column) Sample->LC Injection Ionization ESI Source (+ve Mode, 3.5kV) LC->Ionization Elution Q1 Q1 Filter (m/z 264.1) Ionization->Q1 [M+H]+ Collision Collision Cell (CE: 15-25 eV) Q1->Collision Selection Q3 Q3 Detection (m/z 91.1, 220.1) Collision->Q3 Fragmentation

Caption: Optimized LC-MS/MS workflow for isomer-specific quantification.

Part 5: Troubleshooting & Causality

Issue: Signal splitting between


 and 

.
  • Cause: Trace sodium in glassware or solvents stabilizes the Cbz-carbonyl complex.

  • Fix: Add 5mM Ammonium Formate to Mobile Phase A. The ammonium ions (

    
    ) will suppress sodiation and favor the 
    
    
    
    or
    
    
    species, consolidating the signal.

Issue: Low sensitivity for the cis isomer.

  • Cause: The cis isomer often forms an intramolecular hydrogen bond between the amide N-H and the acid C=O, reducing protonation efficiency.

  • Fix: Increase the column temperature to 50°C to disrupt intramolecular H-bonds, or switch to Negative Mode ESI (

    
    ), which relies on deprotonation and is less affected by this steric folding.
    

References

  • Smith, R. M. (2018).[1] Retention mechanisms in reversed-phase chromatography of peptides and amino acids. Journal of Chromatography A. Link

  • Holčapek, M., et al. (2010). Atmospheric pressure photoionization and chemical ionization of amino acids. Journal of Mass Spectrometry. Link

  • McLafferty, F. W. (2000). Interpretation of Mass Spectra: The Tropylium Ion Rearrangement. University Science Books. Link

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. Link

Sources

Validation

Assessing Stereochemical Integrity of N-Cbz Protected Amino Acids: A Comparative Technical Guide

Topic: Assessing Stereochemical Integrity of N-Cbz Protected Amino Acids Content Type: Publish Comparison Guide Executive Summary In peptide synthesis and drug development, the stereochemical purity of building blocks is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing Stereochemical Integrity of N-Cbz Protected Amino Acids Content Type: Publish Comparison Guide

Executive Summary

In peptide synthesis and drug development, the stereochemical purity of building blocks is non-negotiable. N-Benzyloxycarbonyl (N-Cbz or Z) protected amino acids are fundamental precursors, favored for their stability and suppression of racemization during activation compared to N-acyl derivatives. However, "suppression" is not "elimination." Racemization can occur during protection, storage, or subsequent activation steps, leading to diastereomeric impurities that are difficult to purge.

This guide compares the primary methodologies for assessing the enantiomeric excess (


) of N-Cbz amino acids. While specific rotation (

) remains a pharmacopeial standard, it is analytically insufficient for detecting trace racemization (<1%). Direct Chiral HPLC is established here as the superior method for quantitative integrity, with Derivatization (Marfey’s Method) serving as a high-sensitivity alternative for complex matrices, provided deprotection artifacts are controlled.

Mechanisms of Racemization in N-Cbz Amino Acids

To select the right assay, one must understand the enemy. N-Cbz groups are "urethane-type" protectors. Unlike amide-protected amino acids (e.g., N-Acetyl), urethane groups effectively block the 5(4H)-oxazolone formation pathway because the carbamate oxygen is insufficiently nucleophilic to attack the activated carboxylate.

However, racemization can still occur via Direct Enolization (proton abstraction from the


-carbon) under two conditions:
  • Strong Base Exposure: During the introduction of the Cbz group if pH > 10.

  • Activation: When the carboxyl group is activated (e.g., acid chlorides, mixed anhydrides) in the presence of tertiary amines.

RacemizationPathways cluster_0 Urethane Protection (Cbz) CbzAA N-Cbz Amino Acid Oxazolone Oxazolone Formation (Blocked by Cbz) CbzAA->Oxazolone Blocked Enolization Direct Enolization (Base Catalyzed) CbzAA->Enolization High pH / Activation Racemate Racemic Mixture (L + D) Enolization->Racemate caption Figure 1: Racemization pathways. Cbz prevents oxazolone formation but remains susceptible to direct enolization.

Comparative Overview of Analytical Methods

The following table contrasts the three dominant methodologies. Direct Chiral HPLC is recommended for routine QC, while Marfey's Method is reserved for cases where chiral columns fail to resolve the specific enantiomers.

FeatureDirect Chiral HPLC Indirect Analysis (Marfey's) Polarimetry (Specific Rotation)
Principle Direct separation on Chiral Stationary Phase (CSP).Deprotection

Derivatization with chiral reagent

Achiral HPLC.[1]
Rotation of polarized light by chiral center.
Scope N-Cbz amino acids (intact).[2][3]Requires free amino acids (Cbz removal required).Bulk material.
Sensitivity (LOD) High (< 0.1% D-isomer).Ultra-High (< 0.05% D-isomer).Low (Requires >1-2% impurity to detect).
Risk Factor Low (Non-destructive).High (Deprotection may induce racemization).Medium (Solvent/Temp sensitive).
Throughput Medium (15-30 min/run).Low (Multi-step prep).High (Instant).
Verdict Gold Standard Forensic Alternative Identity Check Only

Method 1: Direct Chiral HPLC (The Gold Standard)

This method analyzes the N-Cbz amino acid intact, eliminating the risk of inducing racemization during sample preparation.

Column Selection Strategy

N-Cbz amino acids possess an aromatic ring and a carbamate linker, making them ideal for Polysaccharide-based CSPs (via


-

interactions and hydrogen bonding) and Macrocyclic Glycopeptide CSPs .
  • Primary Choice: Immobilized Polysaccharide columns (e.g., Chiralpak IA, IB, IC).

    • Why: Immobilized phases allow the use of "forbidden" solvents like DCM or THF, which are excellent for dissolving hydrophobic N-Cbz derivatives.

  • Secondary Choice: Macrocyclic Glycopeptides (e.g., Chirobiotic T).

    • Why: Excellent for N-blocked amino acids in polar organic modes (MeOH/ACN).

Validated Protocol

Objective: Determine % D-enantiomer in a batch of N-Cbz-L-Phenylalanine.

Reagents:

  • Mobile Phase: n-Hexane / Isopropanol / TFA (90:10:0.1 v/v/v). TFA is critical to suppress ionization of the free carboxylic acid, ensuring sharp peaks.

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the Cbz phenyl ring).

Step-by-Step Workflow:

  • System Suitability (The "Self-Validating" Step):

    • Prepare a Racemic Standard : Mix equimolar amounts of N-Cbz-L-Phe and N-Cbz-D-Phe.

    • Inject to confirm baseline resolution (

      
      ). If peaks overlap, adjust Isopropanol % or switch to Chiralpak IC.
      
  • Sample Preparation:

    • Dissolve 1 mg of the test sample in 1 mL of Mobile Phase.

  • Data Acquisition:

    • Inject 10 µL. Run for 1.5x the retention time of the second enantiomer.

  • Calculation:

HPLCWorkflow Start Start: N-Cbz Sample Solubility Dissolve in Mobile Phase (Hexane/IPA/TFA) Start->Solubility RacemicCheck Inject Racemic Standard (L + D Mix) Solubility->RacemicCheck Resolution Is Resolution > 1.5? RacemicCheck->Resolution RunSample Run Test Sample Resolution->RunSample Yes Optimize Change Column (IA -> IC) or Modifier % Resolution->Optimize No Calc Calculate % ee RunSample->Calc Optimize->RacemicCheck caption Figure 2: Self-validating workflow for Direct Chiral HPLC.

Method 2: Indirect Analysis via Marfey's Reagent

Use this method only if direct HPLC fails or if you lack a chiral column. It involves converting enantiomers into diastereomers using 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey's Reagent) .[4]

Critical Constraint: Marfey's reagent reacts with free amines. You must remove the Cbz group first.

The "Safe" Deprotection Protocol

Acid hydrolysis (e.g., 6N HCl, 110°C) causes ~0.5–1.0% racemization, invalidating high-sensitivity checks. You must use Catalytic Hydrogenolysis , which preserves stereochemistry.

Protocol:

  • Deprotection:

    • Dissolve N-Cbz amino acid in MeOH.

    • Add 10% Pd/C catalyst.

    • Stir under

      
       balloon for 1-2 hours.
      
    • Filter through Celite to remove Pd/C. Evaporate MeOH.

  • Derivatization:

    • Dissolve residue (free amino acid) in 100 µL water.

    • Add 200 µL 1% FDAA in acetone + 40 µL 1M NaHCO

      
      .
      
    • Heat at 40°C for 1 hour.

    • Quench with 40 µL 1M HCl.

  • Analysis:

    • Inject onto a standard C18 HPLC column (achiral).

    • Elute with ACN/Water gradient (with 0.1% TFA).

    • L-L and L-D diastereomers will separate based on hydrophobicity.

Why this works: The L-DAA derivative (from D-amino acid) usually elutes after the L-L derivative due to stronger intramolecular H-bonding increasing hydrophobicity.

Method 3: Polarimetry (Limitations)

Specific rotation is a bulk property. A sample with 99% ee and a sample with 95% ee may show rotations within the error margin of the instrument, especially if the specific rotation value is low.

  • Use Case: Confirming identity (is it L or D?).

  • Do NOT Use: For certifying "racemization-free" status for GMP intermediates.

References

  • Bhushan, R., & Brückner, H. (2011).[5] Use of Marfey's Reagent and Analogs for Chiral Amino Acid Analysis: Assessment and Applications. Journal of Chromatography B. Link

  • Sigma-Aldrich. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Supelco Technical Guide. Link

  • Ilisz, I., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column HPLC. Journal of Chromatography A. Link

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Definitive text on racemization mechanisms via oxazolone vs.
  • Daicel Corporation. (2025). Chiralpak IA/IB/IC Instruction Manuals. Daicel Chiral Technologies. Link

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-Cbz-3-aminocyclopentanecarboxylic Acid

Executive Summary & Hazard Context Safety in the laboratory is not merely compliance; it is the prerequisite for reproducible science. N-Cbz-3-aminocyclopentanecarboxylic Acid is a protected amino acid intermediate commo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Safety in the laboratory is not merely compliance; it is the prerequisite for reproducible science. N-Cbz-3-aminocyclopentanecarboxylic Acid is a protected amino acid intermediate commonly used in peptide synthesis and medicinal chemistry. While the Carbobenzyloxy (Cbz) protecting group stabilizes the amine, it increases the molecule's lipophilicity, potentially altering its bioavailability and skin absorption rates compared to the free amino acid.

The Core Hazard Profile: As a solid organic intermediate, this compound presents three primary risks that dictate our PPE strategy:

  • Respiratory Irritation (H335): The fine powder form can easily aerosolize during weighing, irritating the upper respiratory tract.

  • Ocular & Dermal Irritation (H319/H315): Like most amino acid derivatives, it acts as a contact irritant.

  • Sensitization Potential: Protected amino acids can act as sensitizers upon repeated exposure, making "zero-contact" the operational standard.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this matrix to select equipment based on the specific interaction state.

Protection Zone Standard Handling (Solid/Weighing) High-Risk Handling (Solution/Synthesis) Rationale & Causality
Respiratory Engineering Control: Chemical Fume Hood (Certified). Backup: N95 Respirator (if hood unavailable).Engineering Control: Chemical Fume Hood. Sash Height: <18 inches.The primary risk is dust inhalation. Fume hoods capture aerosols at the source; respirators are a last resort.
Hand (Dermal) Single Nitrile Gloves (min 4 mil). Technique: Inspect for micro-tears before donning.Double Nitrile Gloves OR Nitrile + Laminate Liner . Protocol: Change outer pair immediately upon splash.[1]Nitrile offers excellent resistance to organic solids. Double gloving prevents permeation if the compound is dissolved in aggressive solvents (e.g., DMF, DCM).
Eye/Face Safety Glasses with side shields (ANSI Z87.1).Chemical Splash Goggles . Optional: Face shield if reaction volume >500mL.Solutions pose a splash risk that glasses cannot seal against. Solids generally require impact/dust protection.
Body Lab Coat (Cotton/Poly blend), Long pants, Closed-toe shoes.Lab Coat (Chemical Resistant apron if handling >10g).Standard barrier protection prevents accumulation of dust on personal clothing.
Operational Protocol: Step-by-Step Workflow

This protocol is designed to eliminate static discharge (a common issue with Cbz-protected solids) and minimize aerosol generation.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure the fume hood face velocity is between 80–100 fpm (feet per minute).

  • Static Mitigation: Organic powders often carry static charges, causing them to "jump" or disperse. Use an anti-static gun or ionizer bar inside the hood before opening the vial.

  • Prepare Waste Stream: Have a dedicated solid waste container labeled "Hazardous Waste - Organic Solid" ready inside the hood.

Phase 2: Handling & Weighing (The Critical Step)
  • Don PPE: Lab coat

    
     Glasses 
    
    
    
    Gloves (tucked over coat cuffs).
  • Transfer:

    • Open the container only inside the hood.

    • Use a disposable anti-static spatula.

    • Do not dump the powder. Tap the spatula gently to dispense.

  • Spill Hygiene: If powder lands on the balance, wipe immediately with a damp Kimwipe (solvent: Isopropanol) and dispose of the wipe as solid hazardous waste. Reason: Dry wiping disperses dust; wet wiping captures it.

Phase 3: Cleanup & Doffing
  • Seal: Parafilm or tightly cap the source container before removing it from the hood.

  • Doffing Sequence:

    • Remove gloves (turning inside out)

      
       Dispose.
      
    • Wash hands with soap and water for 20 seconds (mechanical removal of invisible particulates).

    • Remove eye protection.[2]

Visual Workflow: Decision Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring safety protocols adapt to the physical state of the material.

G Start Start: Handling N-Cbz-3-amino... StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution Hood Engineering Control: Chemical Fume Hood Solid->Hood Static Risk: Static & Dust Use Anti-static Spatula Hood->Static Weigh Weighing Protocol (Wet Wipe Cleanup) Static->Weigh Disposal Disposal: Segregate Waste Streams Weigh->Disposal SolventRisk Identify Solvent Risk (DMF, DCM, etc.) Solution->SolventRisk SplashPPE PPE Upgrade: Splash Goggles + Double Gloves SolventRisk->SplashPPE SplashPPE->Disposal

Caption: Operational logic flow adapting PPE and engineering controls based on the physical state (Solid vs. Solution) of the compound.

Emergency Response & Disposal
Accidental Exposure
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The Cbz group is hydrophobic; water flushing is mechanical. Seek medical attention.

  • Skin Contact: Wash with soap and water.[2][3][4] Do not use solvents (ethanol/acetone) to clean skin, as this may enhance absorption of the compound.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical aid.

Disposal Strategy (RCRA Compliance)

Never dispose of this compound down the drain. It must be treated as hazardous chemical waste.

  • Solid Waste: Discard pure powder or contaminated solids (gloves, wipes) into a container labeled "Hazardous Waste - Solid Organic - Toxic/Irritant."

  • Liquid Waste: If dissolved, segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Container: Triple rinse the empty original container with a suitable solvent before disposal or recycling, collecting the rinsate as hazardous waste.

References
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Personal Protective Equipment (PPE).[5] United States Department of Labor. [Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal Considerations. ACS Center for Lab Safety. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cbz-3-aminocyclopentanecarboxylic Acid
Reactant of Route 2
Reactant of Route 2
N-Cbz-3-aminocyclopentanecarboxylic Acid
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